molecular formula C8H13NO3 B022349 N-Butyryl-L-homoserine lactone CAS No. 67605-85-0

N-Butyryl-L-homoserine lactone

カタログ番号: B022349
CAS番号: 67605-85-0
分子量: 171.19 g/mol
InChIキー: VFFNZZXXTGXBOG-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide (CAS 67605-85-0), also known as N-Butanoyl-L-homoserine lactone (C4-HSL), is a high-purity chemical reagent of significant interest in microbiological research . This compound belongs to the class of acylated homoserine lactones (AHLs), which are signaling molecules central to the quorum sensing (QS) systems of Gram-negative bacteria . Quorum sensing is a process of cell-to-cell communication that allows bacterial populations to coordinate gene expression based on cell density, regulating behaviors such as virulence factor production, biofilm formation, and symbiosis . With the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol , this compound serves as a crucial tool for studying bacterial communication networks. Researchers utilize it to investigate the mechanisms of QS and to develop novel anti-infective strategies that disrupt pathogenic behavior without promoting antibiotic resistance . Its specific stereochemistry is essential for biological activity and recognition by bacterial receptors. The product is offered for research applications only and must be handled by qualified professionals. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

特性

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435962
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67605-85-0
Record name N-Butyrylhomoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of N-Butyryl-L-homoserine lactone: A cornerstone of Quorum Sensing in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-Butyryl-L-homoserine lactone (BHL), also known as C4-HSL, marked a pivotal moment in the understanding of bacterial communication, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive historical account of the discovery of BHL, detailing the key experiments that led to its identification and characterization. It includes detailed experimental protocols from the era of its discovery, quantitative data, and diagrams of the associated signaling pathways to serve as a valuable resource for researchers in the fields of microbiology, drug development, and molecular biology.

Historical Context: The Search for a Second Signal

The journey to the discovery of BHL began with studies on the regulation of virulence factors in Pseudomonas aeruginosa. By the early 1990s, the concept of "quorum sensing" was established, with the first N-acyl-homoserine lactone (AHL), N-(3-oxohexanoyl)-L-homoserine lactone, having been identified in Vibrio fischeri. In P. aeruginosa, a similar system, the las system, was identified. This system consisted of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL or OdDHL), and the LasR transcriptional regulator. It was believed that OdDHL was the primary autoinducer responsible for the cell-density dependent regulation of virulence genes, such as the elastase-encoding gene, lasB.

However, a critical observation by Pearson and colleagues in 1995 challenged this simple model. They noted that while OdDHL could induce lasB expression in a lasR mutant of P. aeruginosa when lasR was expressed from a strong, foreign promoter, it failed to do so when lasR was under the control of its own promoter. This suggested the existence of a second, diffusible signal, which they termed "factor 2," that was also required for the natural induction of the las system.

The Key Discovery: Identification of "Factor 2" as BHL

The seminal work of two independent research groups, Pearson et al. and Winson et al., published in 1995, led to the definitive identification of "factor 2" as this compound.

Pearson et al. (1995) - A Second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa

This study was instrumental in the initial characterization and identification of BHL. The researchers observed that culture extracts from wild-type P. aeruginosa could induce lasB expression in a way that purified OdDHL could not, pointing to the presence of the second factor.

Winson et al. (1995) - Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa

Working in parallel, Winson and colleagues identified a second quorum-sensing system in P. aeruginosa, which they named vsm (virulence-associated stimulon), later recognized as the rhl system. They demonstrated that the vsmI (now known as rhlI) gene directed the synthesis of N-butanoyl-L-homoserine lactone (BHL) and a smaller amount of N-hexanoyl-L-homoserine lactone (HHL).

Quantitative Data

The following tables summarize the key quantitative data from the foundational studies on BHL.

Table 1: Biological Activity of this compound (BHL)

ParameterValueReference
Concentration for half-maximal activation of lasB-lacZ~1 µM (in the presence of OdDHL)Pearson et al., 1995[1]
Induction of lasB and rhlA expression10 µMCayman Chemical, referencing Pearson et al., 1995[2][3]
Induction of rhamnolipid accumulation50 µMCayman Chemical, referencing Schooling et al., 2004[2][3]

Table 2: Relative Abundance of AHLs in P. aeruginosa Culture Supernatants

Acyl-Homoserine LactoneMolar RatioReference
N-butanoyl-L-homoserine lactone (BHL)~15Winson et al., 1995[4]
N-hexanoyl-L-homoserine lactone (HHL)1Winson et al., 1995[4]

Signaling Pathways

The discovery of BHL revealed a more complex and hierarchical quorum-sensing network in P. aeruginosa than previously understood. The rhl system, regulated by BHL, is itself under the control of the las system.

The RhlI/RhlR Quorum Sensing Circuit

dot

Rhl_Signaling cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell BHL_out BHL (C4-HSL) BHL_in BHL BHL_out->BHL_in Diffusion (High Concentration) RhlI RhlI (Synthase) RhlI->BHL_in Synthesis RhlR_inactive RhlR (Inactive) RhlR_active RhlR-BHL (Active Complex) RhlR_inactive->RhlR_active BHL_in->BHL_out Diffusion BHL_in->RhlR_inactive Binding DNA DNA (rhl box) RhlR_active->DNA Binds to Virulence_Genes Virulence Genes (e.g., rhlA, rhlB, lasB) DNA->Virulence_Genes Activates Transcription Butyryl_ACP Butyryl-ACP Butyryl_ACP->RhlI Substrate SAM S-adenosylmethionine SAM->RhlI Substrate

Caption: The RhlI/RhlR quorum sensing circuit in Pseudomonas aeruginosa.

Hierarchical Control of the rhl System by the las System

dot

Quorum_Sensing_Hierarchy LasR_OdDHL LasR-OdDHL Complex rhlR_gene rhlR gene LasR_OdDHL->rhlR_gene Activates Transcription rhlI_gene rhlI gene LasR_OdDHL->rhlI_gene Activates Transcription RhlR_protein RhlR Protein rhlR_gene->RhlR_protein Translation RhlR_BHL RhlR-BHL Complex RhlR_protein->RhlR_BHL Binds RhlI_protein RhlI Protein rhlI_gene->RhlI_protein Translation BHL BHL (C4-HSL) RhlI_protein->BHL Synthesizes BHL->RhlR_BHL Virulence_Genes Rhl-regulated Virulence Genes RhlR_BHL->Virulence_Genes Activates Transcription

Caption: Hierarchical regulation of the rhl system by the las system in P. aeruginosa.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of BHL. These protocols are based on the information available in the primary literature from the mid-1990s and common laboratory practices of that era.

Extraction of AHLs from Bacterial Supernatants

This protocol describes the general method for extracting AHLs from bacterial culture supernatants, a crucial first step in their identification.

  • Culture Growth: Grow Pseudomonas aeruginosa (e.g., strain PAO1) in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking to the desired growth phase (typically stationary phase for maximal AHL accumulation).

  • Cell Removal: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Solvent Extraction:

    • Acidify the supernatant to a pH of approximately 3.0 with hydrochloric acid. This protonates the homoserine lactone ring, making it more soluble in organic solvents.

    • Perform a liquid-liquid extraction by adding an equal volume of a non-polar organic solvent, such as ethyl acetate (B1210297).

    • Mix vigorously for several minutes and then allow the phases to separate.

    • Collect the organic (upper) phase.

    • Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate to ensure complete recovery of the AHLs.

  • Drying and Concentration:

    • Pool the organic phases.

    • Dry the pooled extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

lasB-lacZ Bioassay for Detection of AHL Activity

This bioassay was a critical tool for detecting the biological activity of AHLs, including "factor 2" (BHL).

  • Reporter Strain: Utilize an Escherichia coli or P. aeruginosa strain containing a lasB-lacZ transcriptional fusion. A suitable P. aeruginosa reporter would be a lasI mutant to eliminate endogenous OdDHL production. The Pearson et al. (1995) study used a P. aeruginosa lasR mutant containing a plasmid with lasR under the control of its own promoter and a lasB-lacZ fusion.

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup:

    • In a 96-well microtiter plate or in culture tubes, add a small volume of the overnight culture of the reporter strain to fresh medium.

    • Add the AHL extract or purified AHLs at various concentrations to the wells/tubes. Include a negative control (solvent only) and a positive control (known concentration of active AHL).

  • Incubation: Incubate the cultures at 37°C with shaking for a defined period, typically until the cultures reach a specific optical density (e.g., mid- to late-exponential phase).

  • β-Galactosidase Assay (Miller Assay):

    • Measure the optical density (OD600) of the cultures.

    • Permeabilize the cells by adding a few drops of chloroform (B151607) and sodium dodecyl sulfate (SDS) and vortexing.

    • Add a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG), the substrate for β-galactosidase.

    • Incubate the reaction at a constant temperature (e.g., 28°C or 37°C) until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).

  • Calculation of Activity: Calculate the β-galactosidase activity in Miller units, which normalizes the enzyme activity to the cell density and reaction time.

High-Performance Liquid Chromatography (HPLC) Analysis of BHL

HPLC was used to separate and purify BHL from other compounds in the culture extracts.

  • Chromatography System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase: A gradient of methanol in water was commonly used. For example:

    • Solvent A: Water

    • Solvent B: Methanol

    • A typical gradient might run from 20% B to 80% B over 30 minutes.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV absorbance at a low wavelength, typically around 210 nm, as AHLs have a weak chromophore.

  • Sample Injection: Inject the reconstituted AHL extract.

  • Fraction Collection: Collect fractions at regular intervals and test each fraction for biological activity using the lasB-lacZ bioassay to identify the fraction containing BHL.

Mass Spectrometry (MS) for Structural Elucidation of BHL

MS was the definitive technique used to determine the molecular weight and structure of BHL.

  • Sample Preparation: The purified, biologically active fraction from HPLC was analyzed.

  • Ionization Method: Fast Atom Bombardment (FAB) or Electron Impact (EI) were common methods in the mid-1990s.

  • Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion. For BHL (C8H13NO3), the expected (M+H)+ would be approximately 172.1.

    • Perform fragmentation analysis (MS/MS) to obtain structural information. A characteristic fragment ion for AHLs is at m/z 102, corresponding to the homoserine lactone ring.

  • Confirmation: Compare the mass spectrum of the purified natural product with that of a chemically synthesized standard of this compound to confirm its identity.

Chemical Synthesis of this compound

Chemical synthesis of BHL was crucial for confirming the structure of the natural product and for producing larger quantities for further study. A common method from that period is as follows:

  • Starting Material: L-homoserine lactone hydrobromide.

  • Acylation Reaction:

    • Dissolve L-homoserine lactone hydrobromide in a suitable solvent, such as dichloromethane.

    • Add a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrobromide and deprotonate the amino group.

    • Cool the reaction mixture in an ice bath.

    • Slowly add butyryl chloride (the acylating agent) to the reaction mixture.

    • Allow the reaction to proceed at room temperature with stirring.

  • Workup and Purification:

    • Wash the reaction mixture with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Purify the crude this compound by silica (B1680970) gel column chromatography.

Experimental Workflows

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BHL_Discovery_Workflow Culture P. aeruginosa Culture Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Crude_Extract Crude AHL Extract Extraction->Crude_Extract HPLC HPLC Separation (C18 Column) Crude_Extract->HPLC Fractions HPLC Fractions HPLC->Fractions Bioassay lasB-lacZ Bioassay Fractions->Bioassay Active_Fraction Biologically Active Fraction Bioassay->Active_Fraction Identifies MS Mass Spectrometry (FAB-MS, EI-MS) Active_Fraction->MS Structure Structural Elucidation (BHL Identified) MS->Structure Confirmation Structural Confirmation Structure->Confirmation Compared with Synthesis Chemical Synthesis of BHL Synthesis->Confirmation

Caption: Experimental workflow for the discovery and identification of BHL.

Conclusion

The discovery of this compound was a landmark achievement that significantly advanced our understanding of bacterial communication and pathogenesis. It revealed the complexity of quorum-sensing networks and the presence of hierarchical regulatory circuits. The experimental approaches detailed in this guide, from bioassays to analytical chemistry, laid the groundwork for the now burgeoning field of quorum sensing research. For professionals in drug development, understanding the history and methodology of BHL's discovery provides a valuable framework for the identification and characterization of new signaling molecules and the development of novel anti-virulence therapies that target bacterial communication.

References

The N-Butyryl-L-homoserine Lactone (C4-HSL) Signaling Pathway in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the N-Butyryl-L-homoserine lactone (C4-HSL) quorum sensing (QS) system in the opportunistic human pathogen Pseudomonas aeruginosa. This pathway, commonly known as the Rhl system, plays a pivotal role in coordinating the expression of virulence factors and the development of biofilms, making it a critical target for novel antimicrobial strategies. This document outlines the core molecular components, regulatory hierarchies, quantitative parameters, and detailed experimental protocols relevant to the study of this intricate signaling network.

Core Components of the Rhl Signaling Pathway

The Rhl quorum sensing system is a canonical LuxI/R-type system composed of two primary proteins:

  • RhlI : The autoinducer synthase responsible for synthesizing the signaling molecule this compound (C4-HSL) from S-adenosyl-L-methionine (SAM) and butyryl-acyl carrier protein.[1]

  • RhlR : A cytoplasmic transcriptional regulator and the receptor for C4-HSL.[2] Upon binding C4-HSL, RhlR dimerizes and undergoes a conformational change that enables it to bind to specific DNA sequences known as las/rhl boxes in the promoter regions of target genes, thereby activating or repressing their transcription.[3][4]

The Rhl Signaling Cascade and Regulatory Network

The activity of the Rhl system is tightly integrated into the broader quorum sensing network of P. aeruginosa, which includes the Las and PQS systems.

Hierarchical Control by the Las System

In laboratory strains, the Rhl system is typically subordinate to the Las system.[5] The LasR transcriptional regulator, when activated by its own autoinducer, 3-oxo-C12-HSL, directly binds to the promoter of the rhlR gene, activating its transcription.[6][7] This hierarchical arrangement ensures a sequential activation of virulence programs, with the Las system initiating the cascade.

Interaction with the Pseudomonas Quinolone Signal (PQS) System

The Rhl system is intricately linked with the PQS signaling pathway. A key protein in this interaction is PqsE, a metallo-β-hydrolase.[8] PqsE has been shown to physically interact with RhlR.[9][10][11] This interaction enhances the affinity of the RhlR/C4-HSL complex for its target DNA promoters, thereby amplifying the expression of a subset of the Rhl regulon, including genes responsible for the production of pyocyanin (B1662382) and hydrogen cyanide.[3][5][9] This represents a crucial point of signal integration, allowing the PQS system to modulate the output of the Rhl system.

C4-HSL-Independent Regulation

Recent evidence has demonstrated that RhlR can regulate a distinct set of genes independently of the canonical RhlI-synthesized C4-HSL.[6][12][13] This suggests that RhlR may be activated by an alternative, as-yet-unidentified endogenous ligand.[6][14] This C4-HSL-independent activity of RhlR is particularly important for biofilm formation and virulence, highlighting the versatility of this regulatory protein.[6][15]

Below are diagrams illustrating these key signaling pathways.

Rhl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cytoplasm C4_HSL_out C4-HSL RhlR RhlR (Inactive Receptor) C4_HSL_out->RhlR Binding & Dimerization C4_HSL_out->RhlR RhlI RhlI (Synthase) RhlI->C4_HSL_out Active_RhlR RhlR:C4-HSL (Active Dimer) target_genes Target Genes (e.g., rhlA, hcnA) Active_RhlR->target_genes Activation/ Repression rhlI_gene rhlI rhlI_gene->RhlI Translation rhlR_gene rhlR rhlR_gene->RhlR Translation Precursors Precursors Precursors->RhlI Synthesis

Caption: Core C4-HSL (Rhl) signaling pathway in P. aeruginosa.

QS_Hierarchy cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR_3OC12 LasR:3OC12-HSL rhlR_gene rhlR gene LasR_3OC12->rhlR_gene +ve activation RhlR_protein RhlR Protein rhlR_gene->RhlR_protein RhlR_C4 RhlR:C4-HSL RhlR_protein->RhlR_C4 + C4-HSL Rhl_Targets Rhl Regulon (e.g., pyocyanin, rhamnolipids) RhlR_C4->Rhl_Targets PqsE PqsE PqsE->RhlR_C4 enhances DNA binding

Caption: Hierarchical control of the Rhl system by LasR and PqsE.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the Rhl signaling pathway. This information is crucial for kinetic modeling and for understanding the sensitivity and response dynamics of the system.

Table 1: Ligand Concentrations and Activity

ParameterValueOrganism/ConditionReference
C4-HSL Concentration for half-maximal RhlR activity~3 µME. coli reporter system[16]
C4-HSL Concentration in stationary phase culture170 - 1981 ng/mL (~1 - 11.6 µM)P. aeruginosa monoculture[17]
Exogenous C4-HSL added for complementation assays10 µMP. aeruginosa ΔrhlI mutant[14]

Table 2: Gene Expression Fold Changes (Illustrative Examples)

The RhlR regulon is extensive, and the level of gene expression is dependent on multiple factors, including the presence of C4-HSL and PqsE.[5][18]

Target GeneFunctionRhlR Dependence (Fold Change ΔrhlR vs WT)C4-HSL DependencePqsE DependenceReference
rhlARhamnolipid biosynthesis>2-fold decreaseStrongMinor[5]
hcnAHydrogen cyanide synthesis>2-fold decreaseMinorStrong[5]
chiCChitinase>2-fold decreaseStrongPartial[18]
lasBElastase>2-fold decreasePartialPartial[5]
phzA1Phenazine biosynthesis>2-fold decreasePartialPartial[19]

Note: Fold changes are context-dependent and can vary significantly between studies and experimental conditions. The dependencies listed are qualitative summaries from the cited literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Rhl signaling pathway.

Protocol 1: Quantification of C4-HSL via LC-MS/MS

This protocol describes the extraction and quantification of C4-HSL from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Workflow Diagram:

LCMS_Workflow Start Bacterial Culture (Stationary Phase) Centrifuge Centrifuge to pellet cells Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (e.g., with acidified ethyl acetate) Supernatant->Extraction Evaporate Evaporate solvent to dryness (e.g., under nitrogen stream) Extraction->Evaporate Reconstitute Reconstitute in mobile phase (e.g., methanol (B129727)/water) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analysis Data Analysis: Quantify against standard curve Inject->Analysis

Caption: Workflow for C4-HSL quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Grow P. aeruginosa cultures to the desired growth phase (typically stationary phase for maximal QS signal production).

    • Centrifuge 5 mL of culture at 4,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

    • Carefully transfer the supernatant to a new tube. The supernatant can be filter-sterilized (0.22 µm filter) and stored at -20°C if not used immediately.

  • Extraction:

    • Acidify the supernatant to pH 3.0 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.

    • Collect the organic (top) layer. Repeat the extraction on the aqueous layer two more times, pooling the organic fractions.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of 50% methanol in water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.

    • Perform chromatographic separation using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

    • Analyze the eluent by tandem mass spectrometry operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific parent-to-daughter ion transition for C4-HSL (e.g., m/z 172.1 -> 102.0).[20]

    • Quantify the C4-HSL concentration by comparing the peak area to a standard curve generated with pure synthetic C4-HSL.[20]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for RhlR-DNA Interaction

EMSA is used to qualitatively and semi-quantitatively assess the binding of a protein (RhlR) to a specific DNA fragment (promoter region).[2][21]

Methodology:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the putative RhlR binding site (e.g., a 200 bp region of the rhlA promoter).[22]

    • Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., biotin (B1667282) or an infrared fluorescent dye like IRDye®) or a radioactive tag ([γ-³²P]ATP).[2][23][24]

    • Anneal the labeled and unlabeled complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Protein Preparation:

    • Purify RhlR protein from an overexpression system (e.g., E. coli). Note: Wild-type RhlR is often insoluble and may require purification in the presence of a synthetic agonist like meta-bromothiolactone (mBTL) to maintain solubility and activity.[22]

    • If studying the effect of PqsE, purify PqsE separately.

    • Determine the concentration of the purified proteins using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • Set up binding reactions in a final volume of 20 µL. A typical reaction includes:

      • 1x Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol).[2]

      • A non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to prevent non-specific binding.

      • Labeled DNA probe (e.g., 0.1-1.0 nM).

      • Increasing concentrations of purified RhlR protein.

      • Where applicable, a fixed concentration of purified PqsE protein.[22]

    • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis and Detection:

    • Add 2 µL of 10x loading dye (without SDS) to each reaction.

    • Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel in 0.5x TBE buffer.[2]

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

    • Detect the probe. For non-radioactive probes, this involves transfer to a nylon membrane followed by chemiluminescent or fluorescent imaging.[24] For radioactive probes, expose the dried gel to X-ray film or a phosphor screen. A "shift" in the mobility of the labeled DNA from a lower band (free DNA) to a higher band (protein-DNA complex) indicates binding.

Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a DNA-binding protein like RhlR in vivo.[5][25]

Methodology:

  • Cross-linking and Chromatin Preparation:

    • Grow P. aeruginosa cultures to the desired optical density.

    • Cross-link protein to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-20 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

    • Harvest the cells by centrifugation and wash them. Lyse the cells using enzymatic and/or mechanical methods (e.g., sonication, bead beating) to release the chromatin.

    • Shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.

    • Incubate the pre-cleared lysate overnight at 4°C with a specific antibody against RhlR.[5] A parallel experiment using a non-specific IgG antibody should be run as a negative control.

    • Add protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

    • Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and DNA Purification:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the co-precipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform size selection to enrich for fragments in the desired range.

    • Amplify the library by PCR.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequence reads to the P. aeruginosa reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the RhlR IP sample compared to the input control.[26]

    • Perform downstream analyses such as peak annotation (associating peaks with nearby genes) and motif analysis (identifying enriched DNA sequence motifs within the peaks).[27][28]

Protocol 4: Construction of a lacZ Reporter Fusion for Promoter Activity Assays

Reporter gene fusions, such as those using lacZ, are invaluable for measuring the transcriptional activity of a specific promoter (e.g., PrhlA) in response to RhlR activation.[4][29][30]

Methodology:

  • Plasmid Construction:

    • Amplify the promoter region of interest (e.g., ~400 bp upstream of the rhlA start codon) from P. aeruginosa genomic DNA using PCR. Design primers with restriction sites compatible with your chosen reporter plasmid.

    • Digest both the PCR product and a promoterless lacZ reporter plasmid (e.g., a derivative of pMP220) with the appropriate restriction enzymes.[30]

    • Ligate the promoter fragment upstream of the lacZ gene in the plasmid.

    • Transform the ligation mixture into E. coli and select for transformants. Verify the correct insertion and orientation by restriction digest and sequencing.

  • Introduction into P. aeruginosa:

    • Introduce the constructed reporter plasmid into the desired P. aeruginosa strain (e.g., wild-type, ΔrhlR, ΔrhlI) via a suitable method like electroporation or conjugation.

  • β-Galactosidase Assay:

    • Grow the P. aeruginosa reporter strains under the desired conditions (e.g., with or without exogenous C4-HSL).

    • Harvest cells at a specific growth phase (e.g., OD₆₀₀ = 2.0).

    • Permeabilize the cells using SDS and chloroform.

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG into galactose and o-nitrophenol, which is yellow.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the o-nitrophenol at 420 nm.

    • Calculate the promoter activity in Miller Units, which normalizes the absorbance to the reaction time, culture volume, and cell density (OD₆₀₀).

This guide provides a comprehensive overview of the C4-HSL signaling pathway in P. aeruginosa. The intricate regulation and diverse outputs of this system underscore its importance in the pathogenicity of this organism and solidify its position as a promising target for the development of anti-virulence therapies.

References

The Intricate Dance of Activation: A Technical Guide to the RhlR Receptor and its Interaction with N-Butyryl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of the Pseudomonas aeruginosa RhlR receptor activation by its cognate autoinducer, N-Butyryl-L-homoserine lactone (C4-HSL). Understanding this critical interaction within the quorum sensing (QS) network is paramount for the development of novel anti-virulence strategies. This document provides a comprehensive overview of the signaling pathway, quantitative binding data, and detailed experimental protocols for studying this pivotal molecular event.

The RhlR Signaling Cascade: A Dual-Input System

The activation of the transcriptional regulator RhlR is a sophisticated process that integrates signals from both a small molecule autoinducer and a protein partner. This dual-input mechanism allows for fine-tuned control of gene expression in response to the bacterial population density and other physiological cues.

Upon reaching a threshold concentration, C4-HSL, synthesized by RhlI, diffuses into the bacterial cytoplasm and binds to the N-terminal ligand-binding domain of RhlR. This binding is believed to induce a conformational change in RhlR, promoting its dimerization or multimerization.[1] Concurrently, the protein PqsE, a component of the Pseudomonas quinolone signal (PQS) system, can physically interact with RhlR.[2] This interaction significantly enhances the affinity of the RhlR/C4-HSL complex for its specific DNA binding sites, known as rhl boxes, located in the promoter regions of target genes.[1][3] The fully activated RhlR complex then recruits RNA polymerase, leading to the transcriptional activation of a large regulon of genes, many of which are involved in virulence factor production and biofilm formation.[4][5][6]

Interestingly, the dependence of RhlR on C4-HSL and PqsE for DNA binding and transcriptional activation varies between different target promoters.[6][7] For instance, the expression of rhlA is highly dependent on C4-HSL, while the expression of hcnA is more reliant on the presence of PqsE.[6] This differential regulation suggests a complex interplay of factors that determine the final transcriptional output of the Rhl system.

RhlR_Activation_Pathway RhlR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm C4_HSL_out C4-HSL C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in Diffusion RhlI RhlI Synthase RhlI->C4_HSL_out RhlR_inactive Inactive RhlR (Monomer) RhlR_C4 RhlR:C4-HSL Complex RhlR_inactive->RhlR_C4 Conformational Change C4_HSL_in->RhlR_inactive Binding RhlR_active Active RhlR Complex (Dimer/Multimer) RhlR_C4->RhlR_active Dimerization PqsE PqsE PqsE->RhlR_C4 Interaction DNA rhl box (Promoter DNA) RhlR_active->DNA Binding transcription Transcription of Target Genes DNA->transcription RNAp RNA Polymerase RNAp->DNA

Figure 1: RhlR activation signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with RhlR activation. It is important to note that obtaining a precise dissociation constant (Kd) for the RhlR-C4-HSL interaction has been challenging due to the protein's instability in the absence of its ligand.

ParameterValueMethodReference
RhlR:mBTL - DNA Binding Affinity (Kd) 23 nMIsothermal Titration Calorimetry (ITC)[4]
RhlR - DNA Binding Affinity (Kd)34 nMIsothermal Titration Calorimetry (ITC)[4]
Table 1: RhlR-DNA Binding Affinities.

Note: mBTL is a C4-HSL analog. RhlR is a ligand-independent, constitutively active mutant of RhlR.

ParameterConcentration RangeExperimental SystemReference
EC50 for RhlR Activation 9 - 120 µME. coli reporter assays[6]
Effective C4-HSL Concentration 4 µME. coli luciferase reporter assay[7]
Effective C4-HSL Concentration 10 µMP. aeruginosa pyocyanin (B1662382) production & E. coli reporter assay[8]
Table 2: Effective Concentrations of C4-HSL for RhlR Activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the RhlR activation mechanism.

Purification of RhlR

This protocol describes the purification of a tagged RhlR protein from an E. coli overexpression system.[4][5]

Materials:

  • E. coli BL21(DE3) strain harboring a pET-based expression vector for His-tagged RhlR.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • This compound (C4-HSL) or a stabilizing analog (e.g., mBTL).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 5% glycerol.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 5% glycerol.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 5% glycerol.

  • Ni-NTA affinity chromatography column.

  • Sonciator.

  • Centrifuge.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. To stabilize RhlR, add C4-HSL or a suitable analog (e.g., 100 µM mBTL) to the culture at the time of induction.[4]

  • Incubate the culture for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged RhlR protein with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing pure RhlR and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Store the purified protein at -80°C.

RhlR_Purification_Workflow RhlR Purification Workflow start Start: E. coli culture with RhlR expression vector growth Growth to mid-log phase (OD600 0.6-0.8) start->growth induction Induction with IPTG + C4-HSL/analog growth->induction incubation Incubation at lower temperature induction->incubation harvest Cell Harvest (Centrifugation) incubation->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification binding Binding to Ni-NTA column clarification->binding washing Washing binding->washing elution Elution washing->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end End: Purified RhlR analysis->end

Figure 2: Workflow for the purification of RhlR.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of RhlR to its target DNA sequences.

Materials:

  • Purified RhlR protein.

  • Purified PqsE protein (optional).

  • C4-HSL.

  • Labeled DNA probe (e.g., biotin (B1667282) or fluorescently labeled) containing the rhl box sequence.

  • Unlabeled competitor DNA (specific and non-specific).

  • Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2.

  • Polyacrylamide gel (native).

  • TBE or TGE buffer.

  • Gel electrophoresis apparatus.

  • Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager).

Procedure:

  • Prepare the labeled DNA probe containing the rhl box sequence.

  • Set up binding reactions in a final volume of 20 µL. A typical reaction includes:

    • Binding Buffer

    • Labeled DNA probe (constant concentration)

    • Poly(dI-dC) or other non-specific competitor DNA

    • Varying concentrations of purified RhlR protein

    • C4-HSL (at a saturating concentration)

    • PqsE (if investigating its effect)

  • For competition assays, add increasing concentrations of unlabeled specific or non-specific competitor DNA.

  • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Perform electrophoresis at a constant voltage in a cold room or with a cooling system.

  • Transfer the DNA to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescent probes).

  • Detect the labeled DNA to visualize the free probe and the shifted RhlR-DNA complexes.

  • Quantify the band intensities to determine the fraction of bound DNA at each RhlR concentration and calculate the apparent Kd.

E. coli Reporter Gene Assay

This assay is used to measure the transcriptional activation of RhlR in a simplified, heterologous system.

Materials:

  • E. coli reporter strain (e.g., Top10) co-transformed with two plasmids:

    • An expression plasmid for RhlR (e.g., under an arabinose-inducible promoter).

    • A reporter plasmid containing a promoter with an rhl box fused to a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity).[2][4]

  • LB medium with appropriate antibiotics.

  • L-arabinose.

  • C4-HSL.

  • 96-well microplates.

  • Plate reader for measuring luminescence or absorbance.

Procedure:

  • Inoculate overnight cultures of the E. coli reporter strain.

  • Back-dilute the overnight cultures into fresh LB medium in a 96-well plate.

  • Add varying concentrations of C4-HSL to the wells. Include a no-C4-HSL control.

  • Induce the expression of RhlR by adding L-arabinose to a final concentration of, for example, 0.1%.[4]

  • Incubate the plate at 30-37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the reporter gene activity (luminescence or β-galactosidase activity) using a plate reader.

  • Normalize the reporter activity to cell density (OD600).

  • Plot the normalized reporter activity against the C4-HSL concentration to generate a dose-response curve and determine the EC50.

Logical Relationship of RhlR Activation

The activation of RhlR can be viewed as a logical AND gate with an additional layer of modulation. Both C4-HSL binding and the ability to interact with DNA are necessary for transcriptional activation. The presence of PqsE acts as an enhancer, significantly boosting the efficiency of this process for a subset of target genes.

RhlR_Logic Logical Relationship of RhlR Activation C4_HSL C4-HSL Present and_gate1 AND C4_HSL->and_gate1 RhlR_present RhlR Expressed RhlR_present->and_gate1 PqsE_present PqsE Present and_gate2 AND PqsE_present->and_gate2 Enhances enhanced_activation Enhanced Transcriptional Activation DNA_binding_site rhl box Accessible DNA_binding_site->and_gate2 and_gate1->and_gate2 basal_activation Basal Transcriptional Activation and_gate2->basal_activation

Figure 3: Logical model of RhlR activation.

This technical guide provides a foundational understanding of the RhlR activation mechanism. Further research into the structural dynamics of the RhlR-C4-HSL-PqsE-DNA complex will undoubtedly reveal even more intricate details of this elegant regulatory system, paving the way for the development of targeted therapeutics to combat Pseudomonas aeruginosa infections.

References

The Regulatory Landscape of N-Butyryl-L-homoserine Lactone in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyryl-L-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, BHL plays a crucial role in coordinating bacterial gene expression with population density.[1][2] This process allows bacteria to collectively control a wide array of physiological activities, including virulence factor production, biofilm formation, and motility.[3][4] In the opportunistic pathogen Pseudomonas aeruginosa, BHL is a central component of the rhl quorum-sensing system, which operates in concert with the las system to regulate a large number of genes.[3][5] Understanding the specific genes and pathways regulated by BHL is therefore of paramount importance for the development of novel anti-infective strategies that target bacterial communication. This technical guide provides an in-depth overview of the genes regulated by BHL, detailed experimental methodologies for their study, and a visual representation of the associated signaling pathways.

The BHL Signaling Pathway

In Gram-negative bacteria, the BHL-mediated quorum sensing system is typically composed of a LuxI-type synthase and a LuxR-type transcriptional regulator.[1][2][6] In P. aeruginosa, the RhlI synthase is responsible for the production of BHL.[7] As the bacterial population grows, the concentration of BHL increases. Once a threshold concentration is reached, BHL diffuses into the bacterial cells and binds to its cognate receptor, the transcriptional regulator RhlR.[1][3] This binding event induces a conformational change in RhlR, leading to its dimerization and activation.[1] The activated RhlR-BHL complex then acts as a transcription factor, binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes, thereby modulating their expression.[1]

BHL_Signaling_Pathway BHL Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell BHL_out BHL RhlI RhlI Synthase BHL_in BHL RhlI->BHL_in Synthesis RhlR_inactive Inactive RhlR RhlR_active Active RhlR-BHL Complex RhlR_inactive->RhlR_active Activation BHL_in->BHL_out Diffusion BHL_in->RhlR_inactive Binding DNA Target Gene Promoters (lux box) RhlR_active->DNA Binding Gene_Expression Gene Expression (e.g., virulence, biofilm) DNA->Gene_Expression Regulation

Caption: A diagram of the BHL signaling pathway.

Genes Regulated by this compound

Transcriptomic and proteomic studies have identified a broad range of genes that are either activated or repressed by BHL in various bacteria, most notably in P. aeruginosa. These genes are involved in a multitude of cellular functions critical for bacterial survival, pathogenesis, and interaction with the environment.

Quantitative Data on BHL-Regulated Genes in Pseudomonas aeruginosa

The following table summarizes a selection of genes known to be regulated by the RhlR-BHL complex in P. aeruginosa. This data is compiled from various studies employing techniques such as microarray analysis and random transposon mutagenesis coupled with reporter gene fusions.

Gene/OperonFunctionRegulation by BHLFold Change (approx.)Reference Technique
rhlARhamnosyltransferase (Rhamnolipid synthesis)Positive>10qRT-PCR, Microarray
rhlBRhamnosyltransferase (Rhamnolipid synthesis)Positive>10lacZ fusion, Microarray
rhlIBHL Synthase (Positive feedback)Positive~5-10lacZ fusion
lasBElastase (Virulence factor)Positive>10qRT-PCR, Microarray
hcnABCHydrogen cyanide synthesis (Virulence)Positive>10Microarray
phzCPhenazine biosynthesis (Virulence)PositiveVariablelacZ fusion
lecALectin (Biofilm formation, Adhesion)Positive~5Microarray
aprAAlkaline Protease (Virulence factor)PositiveVariableProteomics

Note: Fold change values can vary significantly depending on the bacterial strain, growth conditions, and experimental methodology.

In Shewanella putrefaciens, proteomic analysis has revealed that BHL (C4-HSL) can down-regulate proteins involved in growth and metabolism, such as citrate (B86180) synthase and succinate (B1194679) semialdehyde dehydrogenase, while up-regulating stress response proteins and DNA ligase.[8]

Experimental Protocols

Accurate and reproducible quantification of BHL-regulated gene expression is critical. The following sections outline common methodologies used in the cited research.

Bacterial Strains and Growth Conditions
  • Bacterial Strains: Studies often utilize a wild-type strain (e.g., P. aeruginosa PAO1) and a corresponding rhlI mutant (unable to produce BHL) or a lasI-rhlI double mutant to eliminate endogenous AHL production.[9] Reporter strains, such as those containing a promoterless lacZ gene fused to a BHL-responsive promoter, are also commonly used.[9]

  • Growth Media: Bacteria are typically grown in standard laboratory media such as Luria-Bertani (LB) broth or a defined minimal medium.

  • Culture Conditions: Cultures are grown aerobically with shaking at 37°C to a specific optical density (OD), often corresponding to the mid-logarithmic or early stationary phase of growth, where quorum sensing is typically active.

Gene Expression Analysis using Reporter Fusions

This method allows for the identification and quantification of genes regulated by BHL.

  • Construction of a Reporter Library: A library of random chromosomal insertions is created in an AHL-synthesis mutant strain using a transposon carrying a promoterless reporter gene (e.g., lacZ).[9]

  • Screening for BHL-Inducible Genes: The library is screened for clones that exhibit increased reporter gene expression in the presence of exogenously added BHL.

  • Quantification of Gene Expression: β-galactosidase activity is measured in the identified clones grown with and without BHL to quantify the level of induction.[9]

Reporter_Fusion_Workflow Reporter Fusion Workflow Start Start: AHL-synthesis mutant strain Transposon Introduce transposon with promoterless lacZ Start->Transposon Library Generate random insertion library Transposon->Library Screen Screen library with and without exogenous BHL Library->Screen Identify Identify clones with BHL-inducible lacZ expression Screen->Identify Quantify Quantify β-galactosidase activity Identify->Quantify End End: Quantified BHL-regulated genes Quantify->End

Caption: Workflow for identifying BHL-regulated genes using reporter fusions.

Transcriptomic Analysis (Microarray and RNA-Seq)

These high-throughput methods provide a global view of gene expression changes in response to BHL.

  • RNA Extraction: Total RNA is extracted from bacterial cultures grown to the desired cell density, with and without BHL treatment.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into cDNA, which is then labeled with fluorescent dyes (for microarray) or prepared for sequencing (for RNA-Seq).

  • Hybridization or Sequencing: Labeled cDNA is hybridized to a microarray chip containing probes for all genes in the bacterial genome, or the cDNA library is sequenced using a high-throughput sequencer.

  • Data Analysis: The resulting data is analyzed to identify genes that are differentially expressed between the BHL-treated and untreated samples.

Proteomic Analysis

Proteomics allows for the identification of changes in protein expression in response to BHL.

  • Protein Extraction: Total protein is extracted from bacterial cultures grown with and without BHL.

  • Protein Separation: Proteins are typically separated using two-dimensional gel electrophoresis (2D-PAGE).

  • Protein Identification: Differentially expressed protein spots are excised from the gel, digested, and identified using mass spectrometry (e.g., LC-MS/MS).[8]

Conclusion and Future Directions

This compound is a critical signaling molecule that governs the expression of a wide array of genes in bacteria, particularly those involved in virulence and biofilm formation. The study of BHL-regulated genes has provided valuable insights into the complex regulatory networks that control bacterial group behavior. For drug development professionals, the BHL signaling pathway and its regulated genes represent promising targets for the development of novel anti-virulence therapies. Future research will likely focus on elucidating the complete BHL regulon in a wider range of bacterial species, understanding the interplay between the BHL system and other regulatory networks, and developing potent and specific inhibitors of BHL-mediated quorum sensing.

References

The Role of N-Butyryl-L-homoserine Lactone (C4-HSL) in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In the opportunistic human pathogen Pseudomonas aeruginosa, this process is integral to its pathogenicity, controlling the expression of numerous virulence factors and the formation of resilient biofilms. A key signaling molecule in this network is N-Butyryl-L-homoserine lactone (C4-HSL), a member of the N-acyl-homoserine lactone (AHL) family. This technical guide provides an in-depth examination of the C4-HSL-mediated rhl quorum-sensing system, detailing its molecular pathways, its hierarchical and interconnected regulation, its critical role in virulence, and its potential as a target for novel anti-virulence therapies. The guide includes summaries of quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction to Quorum Sensing and C4-HSL

Bacteria utilize quorum sensing (QS) to coordinate collective behaviors, such as virulence factor production and biofilm formation, in a density-dependent manner.[1][2] This regulation is mediated by small, diffusible signaling molecules called autoinducers.[3] In many Gram-negative bacteria, including the versatile pathogen Pseudomonas aeruginosa, the primary autoinducers are N-acyl-homoserine lactones (AHLs).[4]

The Core Rhl/C4-HSL Signaling Pathway

The rhl QS system is composed of two primary protein components: the autoinducer synthase, RhlI, and the transcriptional regulator, RhlR.[7]

  • Synthesis: The RhlI enzyme, a homolog of LuxI, synthesizes C4-HSL from S-adenosyl-L-methionine (SAM) and a butyryl acyl carrier protein.[7]

  • Accumulation: As the bacterial population density increases, C4-HSL is produced and diffuses across the cell membrane, accumulating in the extracellular environment.[1]

  • Detection and Activation: Once a threshold concentration is reached, C4-HSL diffuses back into the cytoplasm and binds to its cognate receptor, the RhlR protein.[8][9]

  • Transcriptional Regulation: The RhlR:C4-HSL complex is an active transcriptional regulator that binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby activating their expression.[10][11] This regulon includes a wide array of genes responsible for virulence and biofilm formation.[5][9]

Rhl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm C4_HSL_out C4-HSL RhlR RhlR Receptor C4_HSL_out->RhlR Binding at threshold conc. RhlI RhlI Synthase RhlI->C4_HSL_out Diffusion Complex RhlR:C4-HSL Complex RhlR->Complex DNA Target Gene Promoters (e.g., rhlA, lasB) Complex->DNA Activates Transcription Virulence Virulence Factor Production DNA->Virulence Precursors Precursors Precursors->RhlI Synthesis Hierarchical_QS_Network cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI C12 3O-C12-HSL LasI->C12 LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Virulence Virulence Gene Expression LasR->Virulence C12->LasR C4 C4-HSL RhlI->C4 RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm C4->RhlR PqsE PqsE PqsE->RhlR Interacts & Modulates Experimental_Workflow cluster_analysis Analysis cluster_phenotype Phenotypic & Genotypic Assays culture Bacterial Culture (e.g., P. aeruginosa) supernatant Collect Cell-Free Supernatant culture->supernatant q_pcr Gene Expression (qRT-PCR) culture->q_pcr biofilm_assay Biofilm Quantification (Crystal Violet) culture->biofilm_assay virulence_assay Virulence Factor Assay (e.g., Pyocyanin) culture->virulence_assay extraction Solvent Extraction (Acidified Ethyl Acetate) supernatant->extraction concentrate Evaporate & Reconstitute extraction->concentrate lcms Quantitative Analysis (UHPLC-MS/MS) concentrate->lcms bioassay Biological Activity (Reporter Strain Bioassay) concentrate->bioassay

References

N-Butyryl-L-homoserine lactone as a secondary signal in quorum sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Butyryl-L-homoserine Lactone (C4-HSL) as a Secondary Signal in Quorum Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction to Quorum Sensing and C4-HSL

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2][3][4] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[4] In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary autoinducers.[5][6][7] These systems typically consist of a LuxI-family synthase that produces the AHL signal and a cognate LuxR-family transcriptional regulator that binds the signal to control gene expression.[6][7]

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a complex, hierarchical QS network to regulate virulence and biofilm formation.[8][9][10] This network features two primary AHL-based systems: the las system and the rhl system.[9][11][12] The las system is considered the primary or master regulator, utilizing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signal.[2][9][13] The rhl system, which is the focus of this guide, functions as a secondary system, responding to its cognate signal, this compound (C4-HSL).[9][12][13] This guide provides a detailed examination of C4-HSL, its role in the rhl signaling pathway, its impact on bacterial physiology, and the experimental methods used for its study.

The Rhl Quorum Sensing System: Core Components

The rhl system is central to the expression of numerous virulence factors in P. aeruginosa. Its core components are the synthase, RhlI, and the transcriptional regulator, RhlR.

  • RhlI Synthase : RhlI is the enzyme responsible for synthesizing C4-HSL.[10][13] It belongs to the LuxI family of AHL synthases and utilizes S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as substrates to produce the C4-HSL molecule.[13][14]

  • RhlR Receptor : RhlR is a cytoplasmic LuxR-type transcriptional regulator that acts as the receptor for C4-HSL.[6][12][13] In the absence of C4-HSL, RhlR is typically unstable or inactive. Upon binding C4-HSL at a threshold concentration, the RhlR/C4-HSL complex is stabilized and activated, enabling it to bind to specific DNA sequences known as las-rhl boxes in the promoter regions of target genes, thereby modulating their transcription.[8]

The Hierarchical Signaling Pathway

Under standard laboratory conditions, the las and rhl systems in P. aeruginosa operate in a hierarchical cascade.[11]

  • Initiation by the las System : At low cell density, the LasI synthase produces basal levels of 3-oxo-C12-HSL.[13] As the bacterial population grows, 3-oxo-C12-HSL accumulates.

  • Activation of LasR : Once a critical concentration is reached, 3-oxo-C12-HSL binds to and activates the LasR transcriptional regulator.[13]

  • Induction of the rhl System : The activated LasR/3-oxo-C12-HSL complex directly upregulates the transcription of rhlR and rhlI.[11][13][15] This transcriptional activation places the rhl system under the control of the las system.[13]

  • Rhl System Autoregulation : The newly synthesized RhlI produces C4-HSL. This C4-HSL then binds to the RhlR protein, forming an active complex that can induce the expression of a large regulon of genes. This also creates a positive feedback loop for the rhl system itself.

The_Hierarchical_Las_Rhl_Quorum_Sensing_Circuit cluster_las Las System (Primary) cluster_rhl Rhl System (Secondary) cluster_genes Target Genes LasI LasI Signal1 3-oxo-C12-HSL LasI->Signal1 Synthesizes LasR LasR LasR->LasI Induces RhlI RhlI LasR->RhlI Induces Transcription RhlR RhlR LasR->RhlR Induces Transcription Signal1->LasR Activates Signal2 C4-HSL RhlI->Signal2 Synthesizes Virulence Virulence Factors (Pyocyanin, Rhamnolipids, etc.) RhlR->Virulence Regulates Transcription Signal2->RhlR Activates Complex_RhlR_Regulation C4_HSL C4-HSL RhlR RhlR C4_HSL->RhlR Binds & Activates Genes_C4 C4-HSL Dependent (e.g., rhlA) Genes_Both Co-Dependent PqsE PqsE PqsE->RhlR Interacts & Modulates Genes_PqsE PqsE Dependent (e.g., hcnA) RhlR->Genes_C4 Strongly Regulates RhlR->Genes_PqsE Strongly Regulates RhlR->Genes_Both Strongly Regulates Reporter_Strain_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis p1 Grow Reporter Strain (e.g., PAO-JP2/pKD-rhlA) a1 Aliquot Reporter Strain into 96-well plate p1->a1 p2 Prepare Sample (e.g., Culture Supernatant) a2 Add Samples, Standards, and Controls to wells p2->a2 p3 Prepare C4-HSL Standards p3->a2 a1->a2 a3 Incubate plate (e.g., 37°C for 4-6h) a2->a3 d1 Measure Reporter Signal (Luminescence or Absorbance) a3->d1 d2 Generate Standard Curve d1->d2 d3 Quantify C4-HSL in Samples d2->d3 LCMS_Workflow start Sample (e.g., Culture Supernatant) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction dry Evaporate Solvent extraction->dry reconstitute Reconstitute in Methanol dry->reconstitute lc LC Separation (e.g., C18 column) reconstitute->lc ms MS/MS Detection (ESI, MRM mode) lc->ms quant Quantification vs. Standard Curve ms->quant

References

Natural Producers of N-Butyryl-L-homoserine lactone (C4-HSL) in Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Butyryl-L-homoserine lactone (C4-HSL) is a key quorum-sensing (QS) signaling molecule utilized by a variety of Gram-negative bacteria to coordinate gene expression in a population density-dependent manner. This regulation extends to a wide array of physiological processes, including virulence factor production, biofilm formation, and motility. Understanding the natural producers of C4-HSL, the intricacies of its signaling pathways, and the methodologies to study it are crucial for the development of novel anti-infective and microbiome-modulating therapeutics. This technical guide provides a comprehensive overview of the prominent microbial producers of C4-HSL, quantitative data on its production, detailed experimental protocols for its extraction and analysis, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound (C4-HSL) and Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, secretion, and detection of small signaling molecules termed autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, which confers signal specificity.[3]

This compound (C4-HSL) is a short-chain AHL that plays a pivotal role in the regulation of virulence and biofilm formation in several clinically significant bacteria.[4][5][6] Its ability to freely diffuse across the bacterial cell membrane allows for a rapid response to changes in population density.[3] As the bacterial population increases, the extracellular concentration of C4-HSL rises, leading to its binding to a cognate intracellular receptor, typically a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.

Prominent Natural Producers of C4-HSL

While a diverse range of bacteria likely produce C4-HSL, several species have been extensively studied and confirmed as significant natural producers.

  • Pseudomonas aeruginosa : This opportunistic human pathogen is the most well-characterized producer of C4-HSL.[4][5][6] In P. aeruginosa, C4-HSL is synthesized by the RhlI synthase and is a key component of the hierarchical Rhl and Las quorum-sensing systems, which regulate a large number of virulence factors and are critical for biofilm development.[3][7]

  • Acinetobacter baumannii : This bacterium is a significant cause of hospital-acquired infections and is known for its multidrug resistance. Some strains of A. baumannii have been identified as producers of AHLs, including C4-HSL, which are involved in the regulation of biofilm formation and virulence.[5][11]

Quantitative Analysis of C4-HSL Production

The concentration of C4-HSL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and the presence of other microbial species.

Microbial SpeciesStrainGrowth ConditionsC4-HSL ConcentrationReference(s)
Pseudomonas aeruginosaPAO1Planktonic culture, late logarithmic phase~1 µM[12]
Pseudomonas aeruginosaPA14Biofilm culture, 36 hours1981.5 ± 162.5 ng/mL
Pseudomonas aeruginosaPA14 (in co-culture with Aspergillus fumigatus)12 hours170.6 ± 11.8 ng/mL
Pseudomonas aeruginosaClinical Isolates from Cystic Fibrosis PatientsSputum samplesBiologically active levels detected[12]

Experimental Protocols

Extraction of C4-HSL from Bacterial Cultures

This protocol describes a general method for the extraction of C4-HSL and other AHLs from bacterial culture supernatants using ethyl acetate (B1210297).[13][14][15][16]

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% v/v acetic acid)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile flask. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.[13]

  • Extraction: Transfer the cell-free supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.[13]

  • Allow the layers to separate and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.[13]

  • Concentration: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.[15][16]

  • Reconstitution: Resuspend the dried extract in a known volume of HPLC-grade methanol or acetonitrile for analysis.[17]

Detection of C4-HSL using an Agrobacterium tumefaciens Biosensor

This protocol outlines the use of the Agrobacterium tumefaciens NTL4(pZLR4) biosensor for the qualitative and semi-quantitative detection of AHLs, including C4-HSL.[18] This biosensor contains a traG::lacZ reporter fusion that is activated by the TraR receptor in the presence of AHLs, leading to the production of β-galactosidase, which can be detected using a chromogenic substrate like X-gal.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • AB minimal medium

  • Gentamicin (B1671437)

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Agar (B569324) and soft agar

  • AHL extracts and standards

  • Petri dishes

Procedure:

  • Prepare Biosensor Plates: Prepare AB minimal agar plates supplemented with gentamicin and X-gal.

  • Prepare Biosensor Overlay: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin. Mix the overnight culture with molten, cooled soft agar containing X-gal.

  • Pour the biosensor overlay onto the prepared agar plates and allow it to solidify.

  • Sample Application: Spot a small volume (e.g., 5-10 µL) of the AHL extract or standard onto the surface of the overlay.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Observation: The presence of AHLs will be indicated by the development of a blue halo around the spot, resulting from the cleavage of X-gal by β-galactosidase. The intensity of the blue color is proportional to the concentration of the AHL.

Quantification of C4-HSL by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of C4-HSL.[19][20][21]

Materials:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • C4-HSL standard

  • Extracted samples

Procedure:

  • Sample Preparation: Prepare a series of C4-HSL standards of known concentrations in the mobile phase. Filter the extracted samples and standards through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute C4-HSL using a gradient of increasing acetonitrile concentration. A typical gradient might be a linear increase from 5% to 95% B over 10-15 minutes.

    • The flow rate is typically maintained between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C4-HSL is m/z 172.1. A characteristic product ion is m/z 102.0, corresponding to the homoserine lactone ring.[22]

  • Quantification:

    • Generate a standard curve by plotting the peak area of the C4-HSL standards against their known concentrations.

    • Determine the concentration of C4-HSL in the unknown samples by interpolating their peak areas on the standard curve.

Signaling Pathways and Experimental Workflows

C4-HSL Signaling Pathway in Pseudomonas aeruginosa

The Rhl quorum-sensing system in P. aeruginosa is a classic example of C4-HSL-mediated signaling. It is hierarchically regulated by the Las system.

G cluster_extracellular Extracellular cluster_intracellular Intracellular C4_HSL_out C4-HSL RhlI RhlI (Synthase) C4_HSL_in C4-HSL RhlI->C4_HSL_in Synthesizes RhlR RhlR (Receptor) RhlR_C4HSL RhlR-C4-HSL Complex RhlR->RhlR_C4HSL C4_HSL_in->C4_HSL_out Diffusion C4_HSL_in->RhlR Binds to C4_HSL_in->RhlR_C4HSL Target_Genes Target Genes (e.g., rhlA, lasB) RhlR_C4HSL->Target_Genes Activates Transcription Virulence_Biofilm Virulence & Biofilm Formation Target_Genes->Virulence_Biofilm Leads to LasR_3OC12HSL LasR-3-oxo-C12-HSL Complex LasR_3OC12HSL->RhlI Activates Expression LasR_3OC12HSL->RhlR Activates Expression G cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesizes LuxR LuxR-type Receptor LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL_in->LuxR Binds AHL_in->LuxR_AHL AHL_out AHL (Extracellular) AHL_in->AHL_out Diffusion DNA DNA LuxR_AHL->DNA Binds to lux box Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates AHL_out->AHL_in Increased Cell Density G cluster_workflow Experimental Workflow Start Start: Isolate/Select Bacterial Strain Culturing Bacterial Culturing (Varying Conditions) Start->Culturing Extraction AHL Extraction (e.g., Ethyl Acetate) Culturing->Extraction Detection Qualitative Detection (Biosensor Assay) Extraction->Detection Quantification Quantitative Analysis (HPLC-MS/MS) Detection->Quantification Positive Result Data_Analysis Data Analysis & Interpretation Detection->Data_Analysis Negative Result Bioassays Biological Function Assays (Biofilm, Virulence) Quantification->Bioassays Quantification->Data_Analysis Bioassays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Biosynthesis of N-Butyryl-L-homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of N-Butyryl-L-homoserine lactone (BHL), a key quorum-sensing signaling molecule in Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document details the enzymatic pathway, presents quantitative data on its production, outlines experimental protocols for its study, and illustrates the associated signaling cascade.

The Core Biosynthesis Pathway of this compound (C4-HSL)

The synthesis of this compound (BHL), also known as C4-HSL, is a crucial process in the regulation of gene expression in a population density-dependent manner, a phenomenon known as quorum sensing. In Pseudomonas aeruginosa, this pathway is primarily governed by the rhl quorum-sensing system.[1][2]

The central enzyme in this process is RhlI , an N-acyl-homoserine lactone (AHL) synthase.[1] RhlI catalyzes the formation of BHL from two primary substrates:

  • S-adenosylmethionine (SAM): This molecule serves as the donor of the homoserine lactone moiety.

  • Butyryl-acyl carrier protein (butyryl-ACP): This provides the N-butyryl side chain.

The enzymatic reaction proceeds through a two-step mechanism: acylation followed by lactonization.[3] First, the α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in butyryl-ACP. This results in the formation of an acylated SAM intermediate and the release of holo-ACP. Subsequently, the carboxylate of the SAM moiety attacks the γ-carbon, leading to intramolecular cyclization and the formation of the homoserine lactone ring, releasing methylthioadenosine (MTA) and the final product, this compound.

BHL Biosynthesis Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Butyryl-ACP Butyryl-ACP RhlI RhlI Butyryl-ACP->RhlI SAM S-adenosyl- methionine (SAM) SAM->RhlI BHL N-Butyryl-L- homoserine lactone (BHL) RhlI->BHL MTA Methylthioadenosine (MTA) RhlI->MTA ACP Acyl Carrier Protein (ACP) RhlI->ACP LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+) LC->MS Quant Quantification (Calibration Curve) MS->Quant BHL_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_regulation Regulation RhlI RhlI BHL_out BHL (extracellular) RhlI->BHL_out Diffusion BHL_in BHL (intracellular) BHL_out->BHL_in Diffusion at high cell density RhlR RhlR BHL_in->RhlR Binding Complex BHL-RhlR Complex RhlR->Complex DNA Target Gene Promoters (rhl box) Complex->DNA Binding Transcription Transcription of Virulence Genes DNA->Transcription Activation/ Repression

References

The Intricate Dance: A Technical Guide to N-Butyryl-L-homoserine Lactone's Interaction with Host Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

N-Butyryl-L-homoserine lactone (C4-HSL) is a key quorum-sensing signal molecule utilized by a variety of Gram-negative bacteria to coordinate collective behaviors. Beyond its role in bacterial communication, C4-HSL engages in a complex interplay with host organisms, influencing physiological processes in both plants and animals. This technical guide provides a comprehensive overview of the current understanding of C4-HSL's interactions with host organisms, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in microbiology, cell biology, and immunology, as well as professionals in the field of drug development seeking to modulate bacterial virulence and host responses.

Introduction to this compound (C4-HSL)

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by Gram-negative bacteria to regulate gene expression in a population density-dependent manner, a process known as quorum sensing (QS). C4-HSL is a short-chain AHL, notable for its role in the QS circuitry of opportunistic pathogens like Pseudomonas aeruginosa. In P. aeruginosa, C4-HSL is synthesized by the enzyme RhlI and interacts with its cognate transcriptional regulator, RhlR[1][2][3]. The C4-HSL/RhlR complex modulates the expression of a wide array of genes, including those involved in virulence factor production, biofilm formation, and stress response[2][4]. The influence of C4-HSL extends beyond the bacterial kingdom, as it has been shown to elicit specific responses in eukaryotic hosts, highlighting its significance in the context of host-pathogen interactions.

Interaction of C4-HSL with Bacterial Systems: The rhl Quorum Sensing Circuit

The canonical model of C4-HSL signaling in P. aeruginosa involves a hierarchical regulatory network where the las system, governed by the long-chain AHL 3-oxo-C12-HSL, positively regulates the rhl system[1][5][6].

The rhl Signaling Pathway

At a critical population density, the intracellular concentration of C4-HSL, synthesized by RhlI, increases. C4-HSL then binds to and activates the transcriptional regulator RhlR. The RhlR/C4-HSL complex subsequently binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby activating their transcription[2][3]. This leads to the production of various virulence factors, including pyocyanin, elastase, and rhamnolipids, and plays a crucial role in biofilm development[2].

Rhl_Quorum_Sensing cluster_bacteria Pseudomonas aeruginosa cluster_activation Pseudomonas aeruginosa RhlI RhlI (Synthase) C4HSL_in C4-HSL (intracellular) RhlI->C4HSL_in Synthesis RhlR RhlR (Inactive) C4HSL_in->RhlR RhlR_active RhlR-C4-HSL (Active Complex) C4HSL_out C4-HSL (extracellular) C4HSL_in->C4HSL_out Diffusion rhl_box rhl box (Promoter) RhlR_active->rhl_box Binds to Virulence_Genes Virulence Genes (e.g., rhlA, rhlB, hcnA) rhl_box->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Pyocyanin, Rhamnolipids) Virulence_Genes->Virulence_Factors Translation caption Rhl Quorum Sensing Pathway in P. aeruginosa Plant_Calcium_Signaling cluster_plant_cell Plant Root Cell C4HSL C4-HSL Plasma_Membrane Plasma Membrane C4HSL->Plasma_Membrane Interacts with Ca_Channel Ca²⁺ Channel (putative) Plasma_Membrane->Ca_Channel Activates Ca_influx Ca²⁺ Influx Ca_cytosol [Ca²⁺]cyt ↑ Ca_influx->Ca_cytosol Downstream_Responses Downstream Responses (e.g., Gene Expression, Root Growth Modulation) Ca_cytosol->Downstream_Responses Initiates caption C4-HSL Induced Calcium Signaling in a Plant Cell

References

Methodological & Application

Application Notes and Protocols for the Detection of N-Butyryl-L-homoserine lactone (C4-HSL) in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the detection and quantification of N-Butyryl-L-homoserine lactone (C4-HSL), a key quorum-sensing signaling molecule in many Gram-negative bacteria. The selection of an appropriate detection method is critical for understanding bacterial communication, biofilm formation, virulence factor expression, and for the screening of potential quorum quenching inhibitors.

Introduction to C4-HSL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). This compound (C4-HSL) is a short-chain AHL that plays a crucial role in the regulatory networks of various pathogenic and non-pathogenic bacteria, including species of Pseudomonas, Aeromonas, and Vibrio. The detection and quantification of C4-HSL are essential for studying bacterial physiology and for the development of novel anti-infective strategies that target quorum sensing.

Signaling Pathway of C4-HSL

The canonical C4-HSL quorum-sensing system involves a LuxI-family synthase and a LuxR-family transcriptional regulator. The LuxI homolog synthesizes C4-HSL, which diffuses across the bacterial cell membrane. As the bacterial population density increases, the intracellular concentration of C4-HSL rises. Upon reaching a threshold concentration, C4-HSL binds to and activates its cognate LuxR-family receptor. This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, modulating their transcription.

C4_HSL_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C4_HSL_out C4-HSL C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in Diffusion LuxI LuxI-family Synthase LuxI->C4_HSL_in Synthesis LuxR LuxR-family Receptor (inactive) Active_Complex C4-HSL-LuxR Complex (active) LuxR->Active_Complex C4_HSL_in->C4_HSL_out Diffusion C4_HSL_in->LuxR Binding C4_HSL_in->Active_Complex DNA Target Gene Promoters (lux box) Active_Complex->DNA Binds Transcription Gene Expression (e.g., Virulence, Biofilm) DNA->Transcription Regulates

Caption: Canonical C4-HSL quorum-sensing signaling pathway.

Methods for C4-HSL Detection

A variety of methods are available for the detection and quantification of C4-HSL in bacterial cultures, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods can be broadly categorized into biological assays and analytical techniques.

Biosensor-Based Detection

Whole-cell biosensors are genetically engineered bacteria that produce a detectable signal, such as light, color, or fluorescence, in the presence of specific AHLs.[1][2] These assays are often highly sensitive and cost-effective for screening purposes.[1]

Common Biosensor Strains:

  • Agrobacterium tumefaciens NTL4 (pZLR4) : Detects a broad range of AHLs, including C4-HSL.[2]

  • Chromobacterium violaceum CV026 : A mutant that produces the purple pigment violacein (B1683560) in response to short-chain AHLs (C4 to C8-HSL).[2]

  • Escherichia coli (pSB401) : A luxR-based biosensor that produces bioluminescence in response to a range of AHLs.[2]

This protocol provides a simple and rapid qualitative method for detecting C4-HSL production.

  • Prepare Media: Prepare Luria-Bertani (LB) agar (B569324) plates.

  • Inoculate Biosensor: Using a sterile loop, streak a single line of C. violaceum CV026 across the center of an LB agar plate.

  • Inoculate Test Strain: Streak the bacterial strain to be tested perpendicular to the C. violaceum CV026 line, ensuring the streaks do not touch.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Observation: A purple coloration in the C. violaceum CV026 line adjacent to the test strain indicates the production of short-chain AHLs, including C4-HSL.

Biosensor_Workflow start Start prep Prepare LB Agar Plate start->prep streak_bio Streak Biosensor Strain (e.g., C. violaceum CV026) prep->streak_bio streak_test Streak Test Bacterial Strain streak_bio->streak_test incubate Incubate at 30°C for 24-48h streak_test->incubate observe Observe for Reporter Signal (e.g., Purple Pigment) incubate->observe end End observe->end

Caption: Workflow for a cross-streak biosensor assay.

Chromatographic Methods

Chromatographic techniques, particularly when coupled with mass spectrometry, provide highly specific and quantitative analysis of AHLs.[3][4]

HPLC and UPLC are used to separate AHLs from complex sample matrices.[3][5] These techniques are often coupled with mass spectrometry for definitive identification and quantification.[6][7]

GC-MS is another powerful tool for the analysis of AHLs. It offers high resolution and can be used for simultaneous separation and characterization without derivatization.[8][9] A common fragmentation pattern with an abundant ion at m/z 143 is often indicative of AHLs.[8][9]

Mass Spectrometry (MS) Based Methods

Mass spectrometry is a cornerstone for the unambiguous identification and quantification of AHLs.[10]

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of C4-HSL.[6][11] It allows for the simultaneous analysis of multiple AHLs in a single sample.[6] The use of stable-isotope-labeled internal standards can improve the accuracy of quantification.[11]

This protocol outlines a general procedure for the extraction and analysis of C4-HSL from bacterial culture supernatants.

  • Sample Preparation:

    • Grow the bacterial culture to the desired cell density.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to pH 3-4 with a suitable acid (e.g., formic acid).

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

    • Pool the organic phases.

  • Solvent Evaporation:

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% acetonitrile).[5]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the AHLs using a C18 reverse-phase column with a suitable gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).[5]

    • Detect C4-HSL using positive ion electrospray ionization (ESI+) and monitor for the specific precursor-to-product ion transition (e.g., m/z 172.1 -> m/z 102.0).

LCMS_Workflow start Start culture Bacterial Culture start->culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitute Extract evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End analyze->end

Caption: General workflow for C4-HSL extraction and LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for C4-HSL detection.

MethodLimit of Detection (LOD)Linearity RangeThroughputSpecificityNotes
Biosensors Sub-nanomolar to micromolarVariableHighModerateProne to interference from other AHLs and compounds.[2]
GC-MS NanomolarVariableModerateHighCan require derivatization for some AHLs, but direct analysis is possible.[8][9]
LC-MS/MS Picomolar to nanomolarWideModerateVery HighConsidered the gold standard for quantification.[6][11]
UPLC-MS Picomolar to nanomolarWideHighVery HighOffers faster analysis times compared to conventional HPLC.[12]
ELISA NanomolarNarrowHighHighDependent on antibody specificity.[7]
Photoluminescence Biosensor 10 nM10-120 nMHighHighA newer technique with promising sensitivity.[13][14]

Concluding Remarks

The choice of method for detecting C4-HSL depends on the specific research question. For high-throughput screening of bacterial isolates or potential QS inhibitors, biosensor assays are invaluable. For precise and accurate quantification, especially in complex biological matrices, chromatography coupled with mass spectrometry is the preferred approach. The protocols and data presented here provide a foundation for researchers to select and implement the most appropriate method for their studies in bacterial communication and drug development.

References

Application Note: Quantification of N-Butyryl-L-homoserine lactone (C4-HSL) using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Butyryl-L-homoserine lactone (C4-HSL) is a key signaling molecule involved in quorum sensing (QS) in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2] C4-HSL, along with other N-acyl-homoserine lactones (AHLs), plays a crucial role in regulating various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[3] Accurate quantification of C4-HSL is therefore essential for studying bacterial communication, developing anti-virulence strategies, and understanding host-pathogen interactions.

This application note provides a detailed protocol for the sensitive and selective quantification of C4-HSL in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Signaling Pathway

In many Gram-negative bacteria, the synthesis of C4-HSL is mediated by a LuxI-type synthase. As the bacterial population density increases, C4-HSL accumulates in the extracellular environment. Upon reaching a threshold concentration, it diffuses back into the bacterial cells and binds to a LuxR-type transcriptional regulator. This C4-HSL-receptor complex then modulates the expression of target genes, leading to a coordinated population-level behavior.

C4_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C4_HSL_out C4-HSL C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in Diffusion (High Density) LuxI LuxI Synthase LuxI->C4_HSL_in Synthesis LuxR LuxR-type Receptor Complex C4-HSL-LuxR Complex LuxR->Complex DNA Target Genes Complex->DNA Activation Transcription Gene Expression (e.g., Virulence, Biofilm) DNA->Transcription Transcription C4_HSL_in->C4_HSL_out Diffusion (Low Density) C4_HSL_in->LuxR Binding C4_HSL_in->Complex

Caption: A simplified diagram of the this compound (C4-HSL) mediated quorum sensing pathway.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of C4-HSL from bacterial culture supernatants.

  • Reagents and Materials:

    • Bacterial culture supernatant

    • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

    • Methanol (HPLC grade)

    • Centrifuge tubes (50 mL)

    • Rotary evaporator or nitrogen evaporator

    • 0.22 µm syringe filters

  • Procedure:

    • Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

    • Carefully transfer the supernatant to a clean centrifuge tube.

    • For every 10 mL of supernatant, add an equal volume of acidified ethyl acetate.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.

    • Repeat the extraction of the aqueous layer with another volume of acidified ethyl acetate to maximize recovery.

    • Pool the organic extracts.

    • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 200 µL) of methanol.[4]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[5][6]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

    • Flow Rate: 0.3 mL/min[6]

    • Column Temperature: 37°C[6]

    • Injection Volume: 2 µL[6]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      5.0 20 80
      7.0 5 95
      10.0 5 95
      11.0 60 40

      | 13.0 | 60 | 40 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 - 4.5 kV[4][7]

    • Desolvation Temperature: 250 - 300°C[4][6]

    • Nebulizer Pressure: 20 psi[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for C4-HSL:

      • Precursor Ion (m/z): 172.1[8]

      • Product Ion (m/z): 102.0 (quantifier), 144.1 (qualifier)[7][8]

HPLC_MS_Workflow Sample Bacterial Culture Centrifugation Centrifugation Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial HPLC HPLC Separation (C18 Column) HPLC_Vial->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for the quantification of C4-HSL using HPLC-MS.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of C4-HSL and other related AHLs by HPLC-MS, compiled from various literature sources.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
C4-HSL0.5 - 100~0.10.5Adapted from[9]
C6-HSL0.5 - 100~0.10.5Adapted from[9]
3-oxo-C12-HSL0.1 - 50~0.020.1Adapted from[9]

Note: These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Data Analysis and Quantification

Quantification is achieved by constructing a standard curve using known concentrations of a C4-HSL analytical standard. The peak area of the quantifier ion (m/z 102.0) is plotted against the corresponding concentration. The concentration of C4-HSL in unknown samples is then determined by interpolating their peak areas from the standard curve. The use of an internal standard, such as a deuterated analog of an AHL, is recommended for improved accuracy and precision.[10]

Conclusion

The HPLC-MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The combination of liquid-liquid extraction for sample cleanup and MRM for detection ensures high accuracy and minimizes matrix effects. This methodology is well-suited for researchers in microbiology, drug development, and clinical diagnostics who require precise measurements of this important quorum-sensing molecule.

References

Application Note & Protocol: Development of N-Butyryl-L-homoserine lactone (C4-HSL) Specific Biosensor Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs). Pseudomonas aeruginosa, a significant opportunistic pathogen, utilizes two primary AHL-based QS systems, las and rhl.[1] The rhl system employs N-Butyryl-L-homoserine lactone (C4-HSL) as its signaling molecule, which binds to the transcriptional regulator RhlR.[2] The resulting RhlR:C4-HSL complex activates the expression of numerous genes, including those involved in virulence factor production and biofilm formation.[1][2]

The ability to accurately detect and quantify C4-HSL is crucial for studying bacterial pathogenesis, screening for novel anti-QS drugs, and monitoring bacterial contamination. Whole-cell biosensors offer a sensitive, cost-effective, and biologically relevant method for this purpose. This document provides detailed protocols for the development and application of a C4-HSL-specific biosensor strain.

Principle of Operation

A whole-cell biosensor for C4-HSL is a genetically engineered microorganism that produces a measurable output signal in response to the presence of C4-HSL. The core components of such a biosensor are:

  • Receptor Protein: The RhlR protein, which specifically binds to C4-HSL.

  • Inducible Promoter: A promoter that is activated by the RhlR:C4-HSL complex.

  • Reporter Gene: A gene fused to the inducible promoter that produces a quantifiable signal (e.g., fluorescence, luminescence, or a colored pigment).

To prevent signal interference, the host strain is engineered to be deficient in its own C4-HSL synthesis by deleting the synthase gene, rhlI.[3] When exogenous C4-HSL diffuses into the biosensor cell, it binds to RhlR, activating the transcription of the reporter gene and generating a signal proportional to the C4-HSL concentration.

G cluster_extracellular Extracellular Environment cluster_cell Biosensor Cell C4_HSL_ext C4-HSL C4_HSL_int C4-HSL C4_HSL_ext->C4_HSL_int Diffusion Complex RhlR:C4-HSL Complex C4_HSL_int->Complex Binds RhlR RhlR Protein (Receptor) RhlR->Complex Promoter P(rhlA) Inducible Promoter Complex->Promoter Activates Reporter Reporter Gene (e.g., gfp, lux, pigment) Promoter->Reporter Drives Expression Signal Measurable Signal Reporter->Signal

Caption: C4-HSL biosensor signaling pathway.

Quantitative Performance Data

The performance of a biosensor is defined by key metrics such as its limit of detection (LOD), specificity, and dynamic range. The table below summarizes quantitative data for representative C4-HSL biosensor systems.

Biosensor TypeHost OrganismReporter SystemLimit of Detection (LOD)Quantitative RangeReference
Whole-CellPseudomonas aeruginosa ΔrhlIRPyocyanin (Pigment)1.3 nM0.11 - 49.7 µM
ElectrochemicalScreen-Printed Electrode (MIP)Impedance Change31.78 nM10 - 1,000 nM
Cell-FreeE. coli lysateGreen Fluorescent Protein (GFP)~0.11 nM (for 3OC12-HSL)0.11 nM - 11 µM[4]

MIP: Molecularly Imprinted Polymer

Protocol 1: Construction of a C4-HSL Biosensor Strain

This protocol describes the generation of a P. aeruginosa biosensor strain by creating an in-frame deletion of the rhlI gene (C4-HSL synthase) and introducing a plasmid for constitutive expression of the rhlR receptor and a reporter.

G start Start: Wild-Type P. aeruginosa (e.g., PAO1) knockout 1. Generate rhlI In-Frame Deletion (Suicide Vector & Homologous Recombination) start->knockout verify_ko 2. Verify Deletion (PCR & Sequencing) knockout->verify_ko transform 3. Introduce Expression Plasmid (Electroporation / Conjugation) verify_ko->transform final Result: C4-HSL Biosensor Strain (PAO1 ΔrhlI / pReporter) transform->final plasmid Plasmid: - Constitutive Promoter -> rhlR - P(rhlA) -> Reporter Gene plasmid->transform

Caption: Workflow for C4-HSL biosensor strain construction.

4.1 Materials

  • Wild-type Pseudomonas aeruginosa strain (e.g., PAO1)

  • Suicide vector for gene deletion (e.g., pEX100T-NotI containing sacB for counter-selection).[5]

  • Broad-host-range expression plasmid (e.g., pUCP series).

  • E. coli strain for cloning (e.g., DH5α)

  • Restriction enzymes, T4 DNA ligase, and PCR reagents

  • LB agar (B569324)/broth, with and without 5% sucrose (B13894) for counter-selection

  • Appropriate antibiotics for selection

  • Electroporator or materials for bacterial conjugation

4.2 Methodology

Step 1: Construct the rhlI Deletion Vector

  • Using PCR, amplify ~500 bp upstream and ~500 bp downstream flanking regions of the rhlI gene from P. aeruginosa genomic DNA.

  • Use overlapping PCR to stitch the upstream and downstream fragments together, creating a single DNA fragment that represents an in-frame deletion of the rhlI coding sequence.[6]

  • Clone this stitched fragment into a suicide vector like pEX100T-NotI.[5]

  • Transform the recombinant plasmid into E. coli for amplification and sequence verify the insert.

Step 2: Generate the ΔrhlI Mutant

  • Introduce the suicide vector into the wild-type P. aeruginosa via biparental mating (conjugation) or electroporation.

  • Select for single-crossover integrants on agar plates containing an antibiotic appropriate for the suicide vector (e.g., gentamicin (B1671437) for pEX100T).

  • To select for the second crossover event (excision of the plasmid), culture the single-crossover mutants and plate them on LB agar containing 5% sucrose. The sacB gene on the plasmid is lethal in the presence of sucrose, selecting for cells that have lost the vector.[5]

  • Screen sucrose-resistant colonies by PCR using primers that flank the rhlI gene. The ΔrhlI mutant will yield a smaller PCR product than the wild-type.[5] Confirm the deletion by DNA sequencing.

Step 3: Construct the Reporter Plasmid

  • Amplify the rhlR gene and a suitable C4-HSL inducible promoter (e.g., the promoter for the rhlA gene) from P. aeruginosa genomic DNA.

  • Clone the rhlR gene downstream of a constitutive promoter in a broad-host-range plasmid.

  • Clone a reporter gene of choice (e.g., gfp, luxCDABE, or a pigment-producing operon) downstream of the C4-HSL inducible promoter (PrhlA) in the same plasmid.

  • Verify the final plasmid construct by restriction digest and sequencing.

Step 4: Create the Final Biosensor Strain

  • Introduce the final reporter plasmid into the confirmed P. aeruginosa ΔrhlI mutant strain via electroporation or conjugation.[7]

  • Select for successful transformants on agar plates containing the appropriate antibiotic for the plasmid.

  • The resulting strain is the final C4-HSL biosensor.

Protocol 2: C4-HSL Quantification Assay

This protocol details the use of the engineered biosensor strain for quantifying C4-HSL in a liquid sample using a 96-well plate format.

G start Start: Overnight Culture of Biosensor Strain prepare 1. Prepare Standards & Samples (Serial Dilutions in 96-well plate) start->prepare inoculate 2. Inoculate Plate (Add diluted biosensor culture to all wells) prepare->inoculate incubate 3. Incubate with Shaking (e.g., 30°C for 2-24 hours) inoculate->incubate measure 4. Measure Reporter Signal (Absorbance, Fluorescence, Luminescence) incubate->measure analyze 5. Analyze Data (Generate standard curve) measure->analyze quantify 6. Quantify C4-HSL in Samples (Interpolate from standard curve) analyze->quantify end Result: Sample C4-HSL Concentration quantify->end

Caption: Workflow for a quantitative C4-HSL biosensor assay.

5.1 Materials

  • C4-HSL biosensor strain

  • Synthetic C4-HSL standard (for calibration curve)

  • Sterile 96-well microtiter plates (black plates for fluorescence/luminescence, clear for absorbance)

  • Growth medium (e.g., LB broth) with appropriate antibiotic

  • Samples for testing (e.g., bacterial culture supernatants, purified extracts)

  • Microplate reader capable of measuring the chosen reporter signal

5.2 Methodology

  • Prepare Biosensor Culture: Grow an overnight culture of the C4-HSL biosensor strain in growth medium with the appropriate antibiotic. The next day, dilute the culture to a starting OD600 of ~0.1 in fresh medium.

  • Prepare Standards: Prepare a stock solution of synthetic C4-HSL in a suitable solvent (e.g., DMSO or ethyl acetate). Perform serial dilutions in the growth medium to create a range of standard concentrations (e.g., from 1 nM to 50 µM). Include a medium-only or solvent-only control as a blank.[8]

  • Prepare Samples: If testing culture supernatants, they can often be added directly after filter sterilization. For complex samples, a solvent extraction (e.g., with ethyl acetate) may be required to concentrate the AHLs and remove interfering substances.[8] Prepare dilutions of the samples as needed.

  • Plate Setup: Add 100 µL of each standard and sample dilution to the wells of a 96-well plate in triplicate.

  • Inoculation: Add 100 µL of the diluted biosensor culture to each well.[9]

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 30°C or 37°C) with shaking for a predetermined time (e.g., 2-24 hours), allowing for both cell growth and reporter expression.

  • Measurement: After incubation, measure the reporter signal using a microplate reader. Also, measure the optical density (e.g., at 600 nm) in each well to normalize the reporter signal to cell density.

  • Data Analysis: a. Subtract the blank reading from all measurements. b. Normalize the reporter signal by dividing it by the OD600 reading for each well. c. Plot the normalized reporter signal for the standards against the known C4-HSL concentrations to generate a dose-response curve. d. Determine the C4-HSL concentration in the unknown samples by interpolating their normalized reporter signals on the standard curve.[8]

References

Synthesis of N-Butyryl-L-homoserine lactone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the chemical synthesis of N-Butyryl-L-homoserine lactone (C4-HSL), a key quorum-sensing signaling molecule in many Gram-negative bacteria. The protocol details a robust and reproducible method based on the Schotten-Baumann reaction, followed by purification and characterization. Additionally, this note outlines the central role of C4-HSL in the RhlR signaling pathway of Pseudomonas aeruginosa, a critical pathway for virulence factor production and biofilm formation.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This compound (also known as BHL or C4-HSL) is a prominent member of this family, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[1] In P. aeruginosa, C4-HSL is synthesized by the LuxI homolog RhlI and is recognized by the transcriptional regulator RhlR.[2] The formation of the RhlR/C4-HSL complex leads to the activation of a cascade of genes responsible for virulence and biofilm formation, making this pathway a prime target for the development of novel anti-infective therapies.[3] The ability to chemically synthesize C4-HSL is crucial for studying its biological functions and for developing analogs that can modulate quorum sensing.

Chemical Synthesis of this compound

The following protocol describes the synthesis of this compound via the acylation of L-homoserine lactone hydrobromide with butyryl chloride under Schotten-Baumann conditions. This method is widely used for the synthesis of N-acyl-homoserine lactones with unfunctionalized acyl chains and generally provides good yields.[4]

Materials and Reagents
Experimental Protocol

1. Reaction Setup:

  • In a round-bottom flask, dissolve (S)-(−)-α-amino-γ-butyrolactone hydrobromide (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a biphasic mixture of deionized water and dichloromethane (1:1 v/v).

  • Stir the mixture vigorously at room temperature to ensure proper mixing of the two phases.

2. Acylation Reaction:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirring mixture. Caution: Butyryl chloride is corrosive and reacts with moisture; handle in a fume hood.

  • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Extraction:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine all organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent can be optimized based on TLC analysis.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound as a white to off-white solid.

5. Characterization:

  • Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be consistent with the structure of this compound.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak. A common fragment ion at m/z 143 is characteristic of the homoserine lactone moiety.[5]

Quantitative Data

The yield and purity of this compound synthesized using the Schotten-Baumann method can vary depending on the specific reaction conditions and purification efficiency. The following table summarizes representative quantitative data from the literature.

ParameterValueReference
Reported Yield 86%[6]
Purity ≥95% (by HPLC)[7][8]
Molecular Weight 171.19 g/mol [9]
Appearance White to faint beige powder or crystals

The RhlR Signaling Pathway

This compound is a key signaling molecule in the Rhl quorum-sensing system of P. aeruginosa. This pathway plays a crucial role in regulating the expression of numerous virulence factors and is essential for biofilm maturation.

Mechanism of Action
  • Synthesis and Diffusion: The enzyme RhlI, a LuxI homolog, synthesizes C4-HSL from S-adenosylmethionine (SAM) and butanoyl-acyl carrier protein (ACP).[2] C4-HSL is a small, diffusible molecule that can freely cross the bacterial cell membrane.

  • Receptor Binding and Dimerization: As the bacterial population density increases, the extracellular concentration of C4-HSL rises. When a threshold concentration is reached, C4-HSL diffuses back into the cytoplasm and binds to the N-terminal ligand-binding domain of the transcriptional regulator RhlR, a LuxR homolog. This binding event is thought to induce a conformational change in RhlR, promoting its dimerization.[10]

  • DNA Binding and Transcriptional Activation: The C-terminal DNA-binding domain of the RhlR-C4-HSL dimer then recognizes and binds to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[11] This binding event recruits RNA polymerase to the promoter, leading to the transcriptional activation of genes involved in virulence factor production (e.g., rhamnolipids, elastase, pyocyanin) and biofilm formation.[3] The interaction of RhlR with another protein, PqsE, can also enhance its transcriptional activity.[12]

Signaling Pathway Diagram

Synthesis_Workflow start Start reaction Schotten-Baumann Reaction: (S)-(-)-α-amino-γ-butyrolactone HBr + Butyryl Chloride + NaHCO3 in H2O/DCM start->reaction workup Aqueous Work-up: - Separate layers - Extract with DCM - Wash with HCl, NaHCO3, brine reaction->workup purification Purification: Flash Column Chromatography (Silica gel, EtOAc/Hexane) workup->purification characterization Characterization: - NMR Spectroscopy (1H, 13C) - Mass Spectrometry (ESI-MS) purification->characterization product Pure this compound characterization->product

References

Application Notes and Protocols for Gene Expression Analysis in Response to N-Butyryl-L-homoserine Lactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing gene expression changes in response to N-Butyryl-L-homoserine lactone (BHL), a key quorum-sensing signaling molecule in many Gram-negative bacteria. The following sections detail the underlying signaling pathways, provide quantitative data on gene regulation, and offer detailed protocols for experimental analysis.

Introduction to this compound and Quorum Sensing

This compound (BHL), also known as C4-HSL, is a small diffusible molecule involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. In organisms like Pseudomonas aeruginosa, BHL plays a crucial role in regulating virulence, biofilm formation, and the production of secondary metabolites. Understanding the genetic response to BHL is critical for developing novel anti-virulence and anti-biofilm strategies.

The rhl quorum-sensing system is central to BHL-mediated signaling. The synthase RhlI produces BHL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator RhlR. The RhlR:BHL complex then modulates the expression of a wide array of target genes.[1][2][3] This system is part of a larger, interconnected QS network that often includes the las and pqs systems, creating a complex regulatory hierarchy.

BHL-Mediated Signaling Pathway

The canonical BHL signaling pathway in Pseudomonas aeruginosa involves a hierarchical regulatory cascade. The las system, regulated by the autoinducer 3-oxo-C12-HSL, typically acts upstream of the rhl system. The LasR:3-oxo-C12-HSL complex can upregulate the expression of rhlR and rhlI. Subsequently, the RhlR:BHL complex directly regulates the transcription of numerous target genes. Furthermore, the protein PqsE has been shown to interact with RhlR, influencing its DNA binding and transcriptional activity, sometimes independently of BHL.[1][2][4]

BHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BHL_out BHL (C4-HSL) BHL_out->BHL_in Diffusion RhlI RhlI (Synthase) RhlI->BHL_out Synthesis RhlR RhlR (Inactive) RhlR_active RhlR:BHL (Active Complex) RhlR->RhlR_active Binding DNA Target Gene Promoters RhlR_active->DNA Binds PqsE PqsE PqsE->RhlR Interaction mRNA mRNA DNA->mRNA Transcription Virulence_factors Virulence Factors, Biofilm Formation, etc. mRNA->Virulence_factors Translation

BHL Quorum Sensing Signaling Pathway

Quantitative Analysis of BHL-Regulated Gene Expression

The treatment of Pseudomonas aeruginosa with BHL results in significant changes in the expression of a large number of genes. The following table summarizes the differential expression of key RhlR-regulated genes in response to C4-HSL (BHL). The data is based on studies comparing wild-type strains with rhlI mutants (lacking BHL production).

GeneFunctionFold Change (+BHL vs -BHL)C4-HSL Dependence for RhlR BindingReference
phzA1Phenazine biosynthesis> 2Dependent[1][2]
phzHPhenazine biosynthesis> 2Dependent[1][2]
lasAElastase A> 2Dependent[1][2]
lasBElastase B> 2Dependent[1][2]
phzA2Phenazine biosynthesis> 2Highly Dependent[1][2]
lecBLectin> 2Not Dependent[1][2]
phzB1Phenazine biosynthesis> 2Not Dependent[1][2]
phzB2Phenazine biosynthesis> 2Not Dependent[1][2]
rhlARhamnolipid biosynthesis> 2Dependent[5]
pqsAPQS biosynthesisRepressedDependent[5][6]

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis in response to BHL treatment.

Experimental Workflow Overview

The general workflow for analyzing gene expression in response to BHL involves several key stages, from bacterial culture and treatment to data analysis and interpretation.

Experimental_Workflow start Start culture Bacterial Culture (e.g., P. aeruginosa) start->culture treatment Treatment with BHL (and controls) culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control library_prep RNA-seq Library Preparation (rRNA depletion) quality_control->library_prep cDNA_synthesis cDNA Synthesis quality_control->cDNA_synthesis sequencing Next-Generation Sequencing library_prep->sequencing data_analysis_seq RNA-seq Data Analysis (Alignment, DEGs) sequencing->data_analysis_seq qRT_PCR qRT-PCR cDNA_synthesis->qRT_PCR data_analysis_qRT qRT-PCR Data Analysis (Relative Quantification) qRT_PCR->data_analysis_qRT interpretation Biological Interpretation data_analysis_seq->interpretation data_analysis_qRT->interpretation end End interpretation->end

Gene Expression Analysis Workflow
Protocol 1: RNA-Sequencing (RNA-seq) Analysis

This protocol outlines the steps for performing RNA-seq to obtain a global view of gene expression changes in bacteria treated with BHL.

1. Bacterial Culture and BHL Treatment: a. Grow the bacterial strain of interest (e.g., P. aeruginosa PAO1 or a rhlI mutant) in a suitable medium (e.g., LB broth) at 37°C with shaking to the desired growth phase (e.g., mid-logarithmic or stationary). b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Add BHL to the experimental cultures to a final concentration (e.g., 10 µM). For the control group, add an equivalent volume of the solvent. d. Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for changes in gene expression.

2. RNA Extraction: a. Harvest bacterial cells by centrifugation at 4°C. b. Immediately resuspend the cell pellet in an RNA stabilization reagent (e.g., TRIzol) to prevent RNA degradation. c. Extract total RNA using a combination of phenol-chloroform extraction and a column-based purification kit according to the manufacturer's instructions. d. Perform an on-column DNase treatment to remove any contaminating genomic DNA.

3. RNA Quality Control: a. Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/280 ratios between 1.8 and 2.1 and A260/230 ratios greater than 1.8. b. Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality bacterial RNA should show distinct 16S and 23S rRNA peaks.

4. Library Preparation and Sequencing: a. Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit. b. Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification. c. Perform sequencing on a next-generation sequencing platform (e.g., Illumina).

5. Data Analysis: a. Perform quality control on the raw sequencing reads and trim adapter sequences. b. Align the reads to the reference genome of the bacterial species. c. Quantify gene expression levels (e.g., as transcripts per million - TPM). d. Identify differentially expressed genes (DEGs) between the BHL-treated and control samples using appropriate statistical methods.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is for validating the expression of specific genes identified by RNA-seq or for analyzing a smaller set of target genes.

1. Bacterial Culture, BHL Treatment, and RNA Extraction: a. Follow steps 1 and 2 of the RNA-seq protocol.

2. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from the extracted total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

3. Primer Design and Validation: a. Design primers specific to the target genes and at least one stably expressed reference (housekeeping) gene (e.g., rpoD, gyrB). b. Validate primer efficiency by performing a standard curve analysis.

4. qRT-PCR Reaction: a. Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. b. Perform the qRT-PCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

5. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in both the BHL-treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the impact of this compound on bacterial gene expression. A thorough understanding of the BHL-mediated signaling pathways and the resulting transcriptomic changes is essential for the development of novel therapeutic strategies aimed at disrupting bacterial communication and virulence. By employing these methodologies, researchers can further elucidate the intricate regulatory networks governed by quorum sensing and identify new targets for antimicrobial intervention.

References

Application Notes and Protocols for the Purification of N-Butyryl-L-homoserine lactone (C4-HSL) from Bacterial Supernatant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria that orchestrates collective behaviors based on population density.[1][2] N-Butyryl-L-homoserine lactone (C4-HSL), a key AHL, is notably produced by the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] In P. aeruginosa, C4-HSL, in conjunction with its cognate receptor RhlR, regulates the expression of numerous virulence factors and is integral to biofilm formation.[4][5][6]

The study of C4-HSL is critical for understanding bacterial pathogenesis and developing novel anti-virulence therapies. By targeting QS systems, it is possible to disarm pathogens without exerting selective pressure for antibiotic resistance. The purification of C4-HSL from bacterial supernatant is a fundamental step for various research applications, including:

  • Structure-activity relationship (SAR) studies: Understanding how the chemical structure of C4-HSL relates to its biological activity.[7]

  • Development of QS inhibitors (QSIs): Using purified C4-HSL to screen for and characterize compounds that antagonize its activity.[4]

  • Investigating host-pathogen interactions: Examining the effects of C4-HSL on host cell signaling and immune responses.[8]

  • Elucidating regulatory networks: Studying the role of C4-HSL in the complex, hierarchical QS circuitry of bacteria like P. aeruginosa.[5]

These application notes provide a comprehensive guide to the purification of C4-HSL, from bacterial cultivation to final analysis, tailored for professionals in microbiology, infectious disease research, and drug development.

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

The following diagram illustrates the simplified Las and Rhl quorum-sensing systems in Pseudomonas aeruginosa, highlighting the synthesis and function of C4-HSL. The Las system is generally considered to be at the top of the hierarchy, influencing the Rhl system.[5]

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System cluster_genes Target Genes LasI LasI Synthase 3O-C12-HSL 3O-C12-HSL LasI->3O-C12-HSL Synthesizes LasR LasR Receptor LasR_AHL LasR-AHL Complex 3O-C12-HSL->LasR Binds to RhlI RhlI Synthase LasR_AHL->RhlI Activates RhlR RhlR Receptor LasR_AHL->RhlR Activates Virulence_Las Virulence Genes (e.g., lasB) LasR_AHL->Virulence_Las Activates C4-HSL C4-HSL RhlI->C4-HSL Synthesizes RhlR_AHL RhlR-AHL Complex C4-HSL->RhlR Binds to Virulence_Rhl Virulence Genes (e.g., rhlA) RhlR_AHL->Virulence_Rhl Activates

Caption: Simplified diagram of the Las and Rhl quorum-sensing systems in P. aeruginosa.

Experimental Workflow for C4-HSL Purification

This diagram outlines the major steps for the purification of C4-HSL from bacterial supernatant.

PurificationWorkflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis arrow arrow A Inoculation of P. aeruginosa B Incubation (e.g., 18-24h at 37°C) A->B C Centrifugation to Pellet Cells B->C D Collection of Cell-Free Supernatant C->D E Liquid-Liquid Extraction (Acidified Ethyl Acetate) D->E F Rotary Evaporation of Organic Phase E->F G Resuspension of Crude Extract F->G H HPLC Purification (Reversed-Phase C18) G->H I Fraction Collection H->I J Purity & Identity Confirmation (LC-MS/MS) I->J

Caption: Workflow for the purification of C4-HSL from bacterial supernatant.

Experimental Protocols

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Pseudomonas aeruginosa PAO1 is a commonly used wild-type strain for C4-HSL production.[6] A lasI mutant strain can also be utilized to simplify the AHL profile, though C4-HSL production may be reduced.[6][9]

  • Media: Luria-Bertani (LB) broth or Pseudomonas P broth can be used for cultivation.[10][11]

  • Protocol:

    • Inoculate 200 mL of sterile media in a 1 L flask with an overnight culture of P. aeruginosa (e.g., 200 µL).

    • Incubate the culture at 37°C with shaking (e.g., 120 rpm) for 18-24 hours to reach the stationary phase, where AHL production is typically maximal.[10][12]

Extraction of C4-HSL from Supernatant

This protocol is based on the widely used liquid-liquid extraction method.[12][13]

  • Reagents:

  • Protocol:

    • Transfer the bacterial culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 12,000 rpm for 10 minutes at 4°C).[12]

    • Carefully decant the cell-free supernatant into a clean flask.

    • Acidify the supernatant by adding acetic acid to a final concentration of 0.5% (v/v).[12][13] This protonates the lactone ring, improving extraction efficiency.

    • Transfer the acidified supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate (0.5% acetic acid).

    • Shake vigorously for 1-2 minutes, periodically venting the funnel. Allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.[12]

    • Combine all organic phases.

    • Remove the ethyl acetate using a rotary evaporator at 40-45°C until a dry residue is obtained.[13]

    • Resuspend the dried extract in a small, known volume (e.g., 1 mL) of HPLC-grade methanol (B129727) or acetonitrile.[1][13]

    • Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.[1]

HPLC Purification

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for purifying AHLs.[1][13]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm).[13]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Protocol:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the filtered extract onto the column.

    • Elute the AHLs using a gradient program. An example gradient is provided in the table below. The gradient should be optimized based on the specific column and system used.

    • Monitor the elution profile at 210 nm.[10][13]

    • Collect fractions corresponding to the peak with the expected retention time for C4-HSL. The retention time can be determined by running a pure C4-HSL standard.

Table 1: Example HPLC Gradient Elution Program for AHL Separation [1]

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
09550.4
59550.4
255950.4
305950.4
359550.4
409550.4
Quantification and Identity Confirmation
  • Quantification: Generate a standard curve using a certified C4-HSL reference standard.[1] Analyze the purified fractions by HPLC and determine the concentration based on the peak area relative to the standard curve.

  • Identity Confirmation: The identity of the purified C4-HSL should be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] Monitor for the parent ion of C4-HSL and its characteristic fragment ion corresponding to the homoserine lactone ring.[15]

Data Presentation

The production of C4-HSL can vary significantly depending on the bacterial strain, growth conditions, and analytical methods used. The following table summarizes representative quantitative data from the literature.

Table 2: Reported Concentrations of C4-HSL in Pseudomonas aeruginosa Cultures

StrainCulture ConditionsMethod of QuantificationC4-HSL ConcentrationReference
P. aeruginosa PAO1Co-culture with A. fumigatusNot specified170.6 ± 11.8 ng/mL[16]
P. aeruginosaPhysiological range in lab culturesBioassays1-10 µM[8]
P. aeruginosa PAO1Not specifiedLC-MS/MS~0.5 - 1.5 µg/mL[10]
P. aeruginosa PAO1Static biofilm modelNot specifiedSignificantly higher than 3-oxo-C12-HSL[6]

Note: 1 µM C4-HSL (M.W. = 171.19 g/mol ) is approximately 171.19 ng/mL.

Conclusion

The protocols and data presented provide a robust framework for the successful purification and quantification of this compound from bacterial supernatants. Accurate purification of this key signaling molecule is essential for advancing our understanding of bacterial communication and for the development of innovative strategies to combat bacterial infections. Method optimization may be necessary depending on the specific experimental setup and research objectives.

References

Application Notes and Protocols: N-Butyryl-L-homoserine lactone (C4-HSL) as a Tool for Studying Inter-species Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Butyryl-L-homoserine lactone (C4-HSL) as a chemical tool to investigate bacterial inter-species communication, with a primary focus on the interaction between Pseudomonas aeruginosa and Burkholderia cepacia. Detailed protocols for key experiments are provided, along with data presentation in structured tables and mandatory visualizations of signaling pathways and experimental workflows.

Introduction

This compound (C4-HSL) is a small, diffusible signaling molecule belonging to the acyl-homoserine lactone (AHL) family. It is a key autoinducer in the quorum-sensing (QS) circuitry of the opportunistic human pathogen Pseudomonas aeruginosa. Specifically, C4-HSL is synthesized by the LuxI-type synthase RhlI and binds to its cognate LuxR-type transcriptional regulator, RhlR.[1][2] This complex formation initiates a signaling cascade that governs the expression of a wide array of genes, influencing virulence factor production, biofilm formation, and swarming motility.[3][4][5]

Beyond its role in intraspecies communication within P. aeruginosa, C4-HSL can also act as an interspecies signal, influencing the behavior of other bacterial species that co-inhabit the same ecological niches, such as the lungs of cystic fibrosis patients. One such bacterium is Burkholderia cepacia, which also possesses a LuxR-type receptor, CepR, capable of recognizing and responding to AHLs produced by P. aeruginosa, including C4-HSL.[6][7] This cross-communication can significantly impact the dynamics of mixed-species infections. These notes will provide the necessary protocols to explore these intricate interactions.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of C4-HSL on gene expression and biofilm formation.

Table 1: Effect of C4-HSL on Biofilm Formation in Pseudomonas aeruginosa

StrainGenotypeTreatmentBiofilm Formation (% of Wild-Type)Reference
PAO1 PT5Wild-TypeNone100%[8]
PAO-BIReduced C4-HSL productionNone60%[8]
PT5 rhlI mutantDeficient in C4-HSL synthesisNone30%[8]
PT5 rhlI mutantDeficient in C4-HSL synthesisExogenous C4-HSLRestored to wild-type levels[8]
PT5 Wild-TypeWild-TypeAzithromycin (inhibits AHL synthesis)55%[8]
PT5 Wild-TypeWild-TypeAzithromycin + Exogenous C4-HSL and 3-oxo-C12-HSLRestored to wild-type levels[8]

Table 2: C4-HSL Mediated Regulation of Gene Expression in Pseudomonas aeruginosa

GeneFunctionRegulation by RhlR/C4-HSLFold Change (Approx.)Reference
rhlARhamnolipid biosynthesisPositive>10-fold induction[3]
lasBElastase productionPositive>5-fold induction[3]
hcnAHydrogen cyanide synthesisPositive>10-fold induction[3]
lecBLectin productionPositive>5-fold induction[3]
phz1/2Pyocyanin biosynthesisPositiveSignificant induction[5]

Table 3: Interspecies Response of Burkholderia cepacia to P. aeruginosa C4-HSL

B. cepacia Reporter StrainReporter SystemTreatmentResponseReference
H111-I with pAS-C8Gfp-based biosensor for C8-HSL and C6-HSLCo-culture with P. aeruginosa PAO1No significant response to P. aeruginosa AHLs[9]
K56-R2 (cepR mutant)Protease productionExogenous P. aeruginosa AHLs (including C4-HSL)Partial restoration of protease production[7]
cepI mutantProtease productionExtracts from P. aeruginosa culture (containing C4-HSL)Restoration of protease production[9]

Signaling Pathways and Experimental Workflows

Pseudomonas aeruginosa Rhl Quorum Sensing Pathway

The following diagram illustrates the Rhl quorum-sensing circuit in P. aeruginosa.

Rhl_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell C4_HSL_out C4-HSL RhlI RhlI (Synthase) C4_HSL_in C4-HSL RhlI->C4_HSL_in Synthesizes RhlR RhlR (Receptor) RhlR_C4HSL RhlR-C4-HSL Complex RhlR->RhlR_C4HSL C4_HSL_in->C4_HSL_out Diffusion C4_HSL_in->RhlR Binds DNA DNA RhlR_C4HSL->DNA Binds to lux box Virulence_Genes Virulence Genes (rhlA, lasB, etc.) DNA->Virulence_Genes Activates Transcription

Caption: The Rhl quorum-sensing pathway in P. aeruginosa.

Experimental Workflow for Biofilm Quantification

This diagram outlines the major steps in quantifying biofilm formation using the crystal violet assay.

Biofilm_Workflow start Start: Bacterial Culture (e.g., P. aeruginosa) inoculate Inoculate into 96-well plate start->inoculate incubate Incubate to allow biofilm formation (with/without C4-HSL) inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with ethanol (B145695) or acetic acid wash2->solubilize read Measure absorbance (OD570-595 nm) solubilize->read end End: Quantify Biofilm read->end

Caption: Workflow for Crystal Violet Biofilm Assay.

Interspecies Communication Workflow

The following diagram illustrates the flow of a cross-feeding experiment to study interspecies communication.

Interspecies_Workflow cluster_Pa Pseudomonas aeruginosa (Sender) cluster_Bc Burkholderia cepacia (Receiver) Pa_culture Grow P. aeruginosa (Wild-Type or Mutant) Pa_supernatant Prepare Cell-Free Supernatant (contains C4-HSL) Pa_culture->Pa_supernatant Bc_culture Grow B. cepacia (Reporter Strain) Pa_supernatant->Bc_culture Treat B. cepacia with P. aeruginosa supernatant Bc_response Measure Response (e.g., Gene Expression, Virulence Factor Production) Bc_culture->Bc_response Induces Response

Caption: Cross-feeding experimental workflow.

Experimental Protocols

Protocol 1: Preparation and Use of C4-HSL in Bacterial Cultures

Objective: To prepare C4-HSL solutions and treat bacterial cultures to study its effect on phenotype and gene expression.

Materials:

  • This compound (C4-HSL) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Bacterial strain of interest

Procedure:

  • Stock Solution Preparation (10 mM):

    • Calculate the amount of C4-HSL powder needed to make a 10 mM stock solution in DMSO. The molecular weight of C4-HSL is 171.19 g/mol .

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of C4-HSL and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM C4-HSL stock solution.

    • Prepare serial dilutions of the stock solution in sterile growth medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM).

    • Important: Prepare a vehicle control using the same concentration of DMSO as in the highest C4-HSL concentration treatment to account for any effects of the solvent.

  • Treatment of Bacterial Cultures:

    • Grow the bacterial strain of interest to the desired growth phase (e.g., early exponential phase).

    • Add the prepared C4-HSL working solutions or the DMSO vehicle control to the bacterial cultures.

    • Incubate the treated cultures under the appropriate conditions (e.g., temperature, shaking) for the desired duration of the experiment.

    • Proceed with downstream analysis, such as biofilm quantification or RNA extraction for gene expression analysis.

Protocol 2: Quantification of Biofilm Formation using Crystal Violet Assay

Objective: To quantify the amount of biofilm formed by bacteria in a microtiter plate.

Materials:

  • 96-well flat-bottom microtiter plates

  • Overnight bacterial cultures

  • Sterile growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculation and Biofilm Formation:

    • Dilute overnight bacterial cultures 1:100 in fresh growth medium.

    • If testing the effect of C4-HSL, add the desired concentrations of C4-HSL or the DMSO vehicle control to the diluted cultures.

    • Pipette 200 µL of the cell suspension into each well of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Washing:

    • Carefully discard the planktonic culture from the wells by inverting the plate.

    • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells. After the final wash, remove as much of the PBS as possible.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization:

    • Air dry the plate completely.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15-30 minutes with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 570 nm and 595 nm using a plate reader.

Protocol 3: Analysis of Gene Expression using qRT-PCR

Objective: To quantify the relative expression of target genes in bacteria following treatment with C4-HSL.

Materials:

  • Bacterial cultures treated with C4-HSL or vehicle control

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

  • Primers for target and reference genes (see Table 4)

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from cultures treated with C4-HSL or vehicle control by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit following the manufacturer's protocol. Include a no-reverse-transcriptase control to check for genomic DNA contamination.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the appropriate master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the C4-HSL treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the expression of a stably expressed reference gene.

Table 4: Recommended Primers for qRT-PCR

OrganismGenePrimer Sequence (5' - 3')
P. aeruginosarhlIF: GCGGTCATCGTCTTTGGTGTR: TCGGTCGAACTGGTCGTACT
P. aeruginosarhlRF: GCGGACGATATCGAGGTGATTR: ACGAGGAGCAGGAATGCAAC
P. aeruginosarpoD (Reference)F: GGGCGAAGAACAAGTTCAACR: TCGACAAGCAGGAACTCGAT
B. cepaciacepIF: ATGCGCAAGATCGAGCAGTAR: GTCGGCGAACAGTTCTTCAT
B. cepaciacepRF: ATGAACCTGCTCGTGAAGCTGR: TCAGGCCTTGAGCAGCATCTT
B. cepaciagyrB (Reference)F: GCGTATGGCGATGAACTACAR: GCCGTTGATCTTCTCGTCGT
Protocol 4: AHL Cross-Feeding Assay

Objective: To determine if a "sender" bacterium produces AHLs that can be detected by a "receiver" reporter strain.

Materials:

  • Agar (B569324) plates (e.g., LB agar)

  • Overnight cultures of the sender strain (P. aeruginosa) and the receiver/reporter strain (B. cepacia or a suitable biosensor strain)

  • Sterile swabs or inoculating loops

Procedure:

  • Prepare the Reporter Lawn:

    • Spread a lawn of the receiver/reporter bacterial strain onto the surface of an agar plate using a sterile swab.

  • Inoculate the Sender Strain:

    • Using a sterile inoculating loop or toothpick, make a single streak of the sender strain (P. aeruginosa wild-type or rhlI mutant as a negative control) across the center of the plate with the reporter lawn.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the reporter strain for 24-48 hours.

  • Observation:

    • Observe the plate for a response in the reporter strain in the vicinity of the sender strain streak. The type of response will depend on the reporter strain used (e.g., production of a pigment, bioluminescence, or another measurable phenotype). A positive result indicates that the sender strain produces a signal molecule that can be detected by the receiver strain.

Conclusion

This compound is a versatile tool for dissecting the complexities of bacterial communication. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of C4-HSL in both intraspecies regulation in P. aeruginosa and its influence on the behavior of other co-existing bacterial species. Understanding these inter-species interactions is crucial for developing novel strategies to combat polymicrobial infections and for advancing our knowledge of microbial ecology.

References

Application of N-Butyryl-L-homoserine Lactone in Agricultural Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyryl-L-homoserine lactone (BHL), also known as C4-HSL, is a small signaling molecule involved in bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. Emerging research has revealed that plants can perceive and respond to BHL and other N-acyl-homoserine lactones (AHLs), leading to significant effects on their growth, development, and stress responses. This inter-kingdom communication opens up new avenues for the application of BHL in agricultural biotechnology to enhance crop performance and resilience.

These application notes provide a comprehensive overview of the use of BHL in agriculture, including its effects on plant physiology, quantitative data from various studies, and detailed protocols for its application.

Mechanisms of Action

BHL and other AHLs can elicit a range of responses in plants, primarily through the modulation of phytohormone signaling pathways and the induction of defense mechanisms. The perception of AHLs can trigger a signaling cascade involving intracellular calcium ion (Ca2+) influx, the production of reactive oxygen species (ROS), and nitric oxide (NO).[1] These early signaling events can then influence downstream pathways:

  • Plant Growth Promotion: At low concentrations, BHL and other short-chain AHLs have been shown to promote plant growth, particularly root development. This is often associated with alterations in the auxin-to-cytokinin ratio.[2] The enzymatic degradation of some AHLs to L-homoserine by plant fatty acid amide hydrolases (FAAH) can also contribute to growth promotion by stimulating transpiration and influencing auxin and ethylene (B1197577) production.[3]

  • Induced Systemic Resistance (ISR): BHL can act as an elicitor, priming the plant's immune system for a more robust defense response against pathogens. This induced resistance is often mediated through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant defense against biotrophic and necrotrophic pathogens, respectively.[4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound (BHL/C4-HSL) and other N-acyl-homoserine lactones (AHLs) on various plant parameters as reported in the scientific literature.

Table 1: Effect of N-acyl-homoserine Lactones on Primary Root Elongation in Arabidopsis thaliana

AHL CompoundConcentration (µM)Effect on Primary Root Length (% of Control)Reference
This compound (BHL/C4-HSL) 10~100 (No significant effect)[6]
N-Hexanoyl-L-homoserine lactone (C6-HSL)10~100 (No significant effect)[6]
N-Octanoyl-L-homoserine lactone (C8-HSL)48~80% inhibition[7]
N-Decanoyl-L-homoserine lactone (C10-HSL)3074% reduction[8]
N-Dodecanoyl-L-homoserine lactone (C12-HSL)0.1~120% (Promotion)[3]
N-Dodecanoyl-L-homoserine lactone (C12-HSL)100~50% (Inhibition)[3]

Table 2: Effect of N-acyl-homoserine Lactone Seed Priming on Wheat Growth and Yield

TreatmentGermination (%)Coleoptile Length (relative to control)Radicle Length (relative to control)Biomass at Tillering (relative to control)Grain Yield (relative to control)Reference
N-Hexanoyl-L-homoserine lactone (C6-HSL)1.2x increase1.4x increase1.4x increase1.4x increase1.4-1.5x increase[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of BHL in plants and a general experimental workflow for assessing its effects.

BHL_Signaling_Pathway cluster_perception Cellular Perception cluster_early_signaling Early Signaling Events cluster_downstream Downstream Responses BHL N-Butyryl-L- homoserine lactone (BHL) Receptor Putative Receptor(s) BHL->Receptor Binding Ca2_influx Ca2+ Influx Receptor->Ca2_influx ROS_burst ROS Burst Ca2_influx->ROS_burst NO_production NO Production ROS_burst->NO_production Hormone_signaling Phytohormone Signaling (Auxin, Ethylene, SA, JA) NO_production->Hormone_signaling Defense_genes Defense Gene Expression (e.g., PR genes) Hormone_signaling->Defense_genes Growth_regulation Growth Regulation (e.g., Root Architecture) Hormone_signaling->Growth_regulation ISR ISR Defense_genes->ISR Induced Systemic Resistance (ISR) Phenotype Phenotype Growth_regulation->Phenotype Altered Plant Phenotype Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis BHL_solution Prepare BHL Stock and Working Solutions Seed_priming Seed Priming BHL_solution->Seed_priming Foliar_spray Foliar Spray BHL_solution->Foliar_spray Root_drench Root Drench BHL_solution->Root_drench Plant_material Select and Prepare Plant Material (Seeds or Seedlings) Plant_material->Seed_priming Plant_material->Foliar_spray Plant_material->Root_drench Growth_params Measure Growth Parameters (Biomass, Root Length, etc.) Seed_priming->Growth_params Gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Seed_priming->Gene_expression Foliar_spray->Growth_params Phytohormone_analysis Phytohormone Profiling Foliar_spray->Phytohormone_analysis Root_drench->Growth_params Pathogen_assay Pathogen Challenge Assays Root_drench->Pathogen_assay Yield_analysis Analyze Crop Yield and Quality Growth_params->Yield_analysis

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Degradation of N-Butyryl-L-homoserine lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving the enzymatic degradation of N-Butyryl-L-homoserine lactone (C4-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for C4-HSL degradation?

A1: The two main classes of enzymes that degrade N-acyl homoserine lactones (AHLs) like C4-HSL are AHL lactonases and AHL acylases.[1][2]

  • AHL Lactonases (e.g., AiiA from Bacillus sp.) hydrolyze the ester bond within the homoserine lactone ring, opening it to form N-Butyryl-L-homoserine.[3][4] This reaction can be reversible under acidic conditions (pH < 2).[5][6]

  • AHL Acylases cleave the amide bond, separating the butyryl side chain from the homoserine lactone ring.[2][7] This is generally an irreversible reaction.[8]

Q2: My C4-HSL appears to be degrading in my control experiment without any enzyme. What could be the cause?

A2: C4-HSL is susceptible to pH- and temperature-dependent hydrolysis of its lactone ring, a process known as lactonolysis.[6][9] This chemical degradation is significantly accelerated under alkaline conditions (pH > 7) and at elevated temperatures.[9][10] It is crucial to run appropriate controls with buffer at the same pH and temperature as your enzymatic reaction to account for this spontaneous degradation.[8]

Q3: How can I distinguish between lactonase and acylase activity in my sample?

A3: A "ring closure assay" or acidification test is a common method.[3][5] Since the ring-opening activity of lactonase is reversible, acidifying the reaction mixture to a pH of 2.0 after the degradation assay will promote the re-lactonization of the opened ring, restoring the biological activity of the C4-HSL.[5][8] If the activity is restored, a lactonase is responsible. If activity is not restored, an acylase is likely responsible, as its cleavage of the acyl chain is irreversible.[8]

Q4: My purified lactonase seems to lose activity quickly. How can I improve its stability?

A4: Enzyme stability is a common issue. Wild-type AiiA lactonase, for example, can lose activity after incubation at 45°C for 30 minutes or after 5 days of storage at 4°C.[11] To improve stability:

  • Storage: Store purified enzymes in an appropriate buffer containing glycerol (B35011) (e.g., 20% v/v) at -70°C for long-term storage.[12] For short-term storage, follow specific enzyme guidelines, but 4°C may be suitable for only a few days.[11]

  • Reaction Conditions: Perform reactions at the enzyme's optimal temperature and pH. Avoid prolonged incubation at supra-optimal temperatures.

  • Additives: Consider the addition of stabilizing agents or metal cofactors (many lactonases are metalloenzymes) if specified for your enzyme.[4][13]

Troubleshooting Guide

This guide addresses common problems encountered during C4-HSL degradation experiments.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
No or Low Degradation Activity 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or denaturation.[14] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.[8] 3. Presence of Inhibitors: EDTA or other metal chelators in the sample can inhibit metalloenzymes like lactonases.[14] 4. Incorrect Substrate Concentration: Concentration may be too low for detection or too high, causing substrate inhibition.1. Verify Enzyme Activity: Use a fresh enzyme aliquot or a positive control substrate known to be degraded. Ensure proper storage conditions (-80°C for long-term).[15] 2. Optimize Conditions: Perform a matrix of experiments to determine the optimal pH and temperature for your specific enzyme.[8] 3. Sample Preparation: If inhibitors are suspected, deproteinize or dialyze your sample. Use deproteinizing spin columns for cell lysates.[14] 4. Kinetic Analysis: Determine the enzyme's kinetic parameters (Km, Vmax) to use an appropriate substrate concentration.[8]
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate.[14] 2. Incomplete Mixing: Reagents not mixed thoroughly before incubation or reading.[14] 3. Spontaneous Degradation: Variation in pH or temperature across samples is affecting the rate of non-enzymatic lactonolysis.[6][9] 4. Sample Evaporation: During long incubations at elevated temperatures.1. Improve Pipetting Technique: Use calibrated pipettes. Prepare a master mix for common reagents to be distributed across all wells.[14] 2. Ensure Homogeneity: Gently vortex or mix all solutions before use and after adding components to the reaction tube/well. 3. Strictly Control Conditions: Use a well-buffered solution and a calibrated incubator or water bath. Run parallel negative controls for every experiment. 4. Seal Plates/Tubes: Use adhesive plate seals for microplate assays or tightly capped tubes.
High Background Signal in Control 1. Non-enzymatic Degradation (Lactonolysis): The experimental buffer has a pH > 7, causing C4-HSL to hydrolyze spontaneously.[10] 2. Contaminated Reagents: Buffer or other reagents may be contaminated with bacteria that produce AHL-degrading enzymes. 3. Bioassay Interference: Components in the reaction mixture (e.g., solvents) may inhibit or activate the reporter strain independently of C4-HSL.1. Buffer Optimization: Maintain a slightly acidic to neutral pH (e.g., 6.0-7.0) if compatible with your enzyme. Always subtract the signal from a "no-enzyme" control.[9] 2. Use Sterile Reagents: Filter-sterilize all buffers and solutions. Use fresh, high-quality reagents. 3. Run Controls: Test the effect of each reaction component on the bioassay reporter strain in the absence of C4-HSL.

Data Presentation: Enzyme Characteristics

The following tables summarize key quantitative data for common enzymes involved in AHL degradation.

Table 1: Kinetic Parameters of Selected AHL-Degrading Enzymes

Enzyme Source Organism Substrate Km (mM) Vmax or kcat Optimal pH Optimal Temp (°C) Reference(s)
Acylase I Porcine Kidney This compound 81 ± 3 127 ± 2 nmol/min/mg 10.0 76 [7]
AiiA Bacillus sp. RM1 N-Hexanoyl-L-homoserine lactone 0.125 2.5 µmol/min/mg 8.0 40 [8]

| AiiAAI96 | Bacillus sp. AI96 | 3-Oxo-C8-HSL | - | - | 8.0 | 30-50 |[16] |

Table 2: C4-HSL Stability and Degradation Rates

Condition Parameter Value Reference(s)
Physiological Temperature Half-life ~2 days [17]
P. aeruginosa Culture Degradation Rate Constant (da) 0.0133 hr-1 [17]
pH Dependence Stability Decreases as pH increases above 7 [6][10]

| Acyl Chain Length | Stability | Shorter chains (like C4) are less stable than longer chains |[6][9] |

Experimental Protocols & Visualizations

Protocol 1: Lactonase Activity Bioassay using C. violaceum CV026

This protocol is used to detect the degradation of C4-HSL by observing the loss of violacein (B1683560) pigment production in the biosensor strain Chromobacterium violaceum CV026.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 80 µL Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • 10 µL C4-HSL solution (e.g., 200 µM stock in DMSO, final concentration 20 µM)

      • 10 µL Enzyme solution (cell-free lysate or purified enzyme)

    • Prepare a negative control with 10 µL of buffer instead of the enzyme solution.

  • Incubation: Incubate the tubes at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or addition of a stopping agent like 10% SDS.[16]

  • Bioassay:

    • Prepare an LB agar (B569324) plate and allow it to solidify.

    • In a separate tube, mix 100 µL of an overnight culture of C. violaceum CV026 with 3 mL of soft LB agar (0.7% agar).

    • Pour this mixture over the surface of the LB agar plate to create an overlay.

    • Once the overlay is solid, pipette 10 µL of the reaction mixture (and the control) onto the surface.

  • Incubation & Observation: Incubate the plate overnight at 30°C. A clear, colorless zone around the spot indicates C4-HSL degradation, while a purple zone (from violacein) indicates the presence of active C4-HSL (as seen in the negative control).

Protocol 2: HPLC Quantification of C4-HSL Degradation

This method provides a quantitative measure of C4-HSL concentration over time.

  • Reaction Setup: Prepare reaction mixtures as described in Protocol 1, but in a larger volume (e.g., 200 µL).

  • Time Course Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take a 50 µL aliquot from the reaction tube and immediately stop the reaction by adding an equal volume of acidified ethyl acetate (B1210297) to extract the remaining C4-HSL.

  • Extraction: Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

  • Sample Preparation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution & Analysis: Reconstitute the dried extract in a known volume (e.g., 50 µL) of mobile phase (e.g., 50% methanol (B129727) in water). Analyze via reverse-phase HPLC.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm).[18][19]

    • Mobile Phase A: Water with 0.1% formic acid.[20]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[18][20]

    • Gradient: A suitable gradient from low to high organic phase (e.g., 10% B to 100% B over 20 minutes).[18]

    • Detection: UV detector at 210 nm or, ideally, a mass spectrometer for definitive identification and quantification.[18]

  • Quantification: Calculate the concentration of C4-HSL by comparing the peak area to a standard curve generated with known concentrations of C4-HSL.

Diagrams

Enzymatic_Degradation_Pathways C4_HSL This compound (C4-HSL) Lactonase AHL Lactonase (e.g., AiiA) C4_HSL->Lactonase Acylase AHL Acylase C4_HSL->Acylase Opened_Ring N-Butyryl-L-homoserine (Inactive) Lactonase->Opened_Ring Hydrolysis Butyric_Acid Butyric Acid Acylase->Butyric_Acid Amide Cleavage HSL L-homoserine lactone Acylase->HSL Acid Acidification (pH < 2) Opened_Ring->Acid Reversible Acid->C4_HSL

Caption: Enzymatic degradation pathways of C4-HSL by lactonase and acylase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme (Lysate or Purified) setup Set up Reaction & Controls (Enzyme + Substrate + Buffer) prep_enzyme->setup prep_substrate Prepare C4-HSL Stock prep_substrate->setup prep_buffer Prepare Reaction Buffer prep_buffer->setup incubate Incubate (Specific Time & Temp) setup->incubate stop_rxn Stop Reaction incubate->stop_rxn bioassay Bioassay (e.g., C. violaceum) stop_rxn->bioassay Qualitative hplc HPLC / LC-MS stop_rxn->hplc Quantitative

Caption: General experimental workflow for assessing C4-HSL degradation.

Troubleshooting_Tree start Inconsistent or No Degradation Observed check_controls Are controls behaving as expected? start->check_controls issue_control High degradation in 'no-enzyme' control? check_controls->issue_control  NO check_enzyme Is enzyme known to be active? (Use positive control) check_controls->check_enzyme YES control_ok YES control_bad NO lactonolysis YES: Check pH/Temp. Potential Lactonolysis. issue_control->lactonolysis YES contamination NO: Check for reagent contamination. issue_control->contamination NO enzyme_bad NO: Replace enzyme. Check storage. check_enzyme->enzyme_bad NO check_conditions Are reaction conditions optimal? (pH, Temp, Inhibitors) check_enzyme->check_conditions YES enzyme_ok YES conditions_bad NO: Optimize conditions. Remove inhibitors. check_conditions->conditions_bad NO conditions_ok YES: Review assay sensitivity and substrate concentration. check_conditions->conditions_ok YES

Caption: A troubleshooting decision tree for C4-HSL degradation experiments.

References

Technical Support Center: N-Butyryl-L-homoserine lactone (C4-HSL) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N-Butyryl-L-homoserine lactone (C4-HSL) solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of C4-HSL in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid C4-HSL?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare a stock solution of C4-HSL?

A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL. To minimize degradation, it is good practice to purge the solvent with an inert gas before dissolving the C4-HSL.

Q3: Can I use ethanol (B145695) or other alcohols to dissolve C4-HSL?

A3: The use of ethanol or other primary alcohols is not recommended as they have been shown to cause the opening of the lactone ring, leading to the inactivation of the molecule.[1]

Q4: How long are aqueous solutions of C4-HSL stable?

A4: Aqueous solutions of C4-HSL are not recommended for storage for more than one day.[1] The lactone ring is susceptible to hydrolysis, especially at neutral to alkaline pH. For experiments requiring aqueous solutions, it is best to prepare them fresh from a stock solution in an organic solvent.

Q5: What is the solubility of C4-HSL in aqueous buffers?

A5: The solubility of C4-HSL in PBS (pH 7.2) is approximately 10 mg/mL.[1][2]

Q6: How does pH affect the stability of C4-HSL?

A6: C4-HSL is most stable in acidic conditions. As the pH increases, the rate of lactonolysis (opening of the lactone ring) increases. The ring is largely intact up to pH 5-6 but is completely opened at pH 8.[1] This degradation is reversible to some extent by acidification.[3]

Q7: How does temperature impact the stability of C4-HSL solutions?

A7: Higher temperatures accelerate the degradation of C4-HSL in aqueous solutions. The rate of hydrolysis is significantly greater at 37°C compared to 22°C.[1]

Stability of this compound (C4-HSL) Solutions

The primary mechanism of C4-HSL degradation in aqueous solutions is the hydrolysis of the lactone ring, a process known as lactonolysis. This is highly dependent on pH and temperature.

Quantitative Stability Data
ConditionObservationReference
pH Stability The lactone ring is largely intact up to pH 5-6. At pH 8, the ring is completely opened.[1]
Temperature Stability The rate of hydrolysis (lactone ring opening) is greater at 37°C than at 22°C.[1]
Half-life The half-life of C4-HSL at physiological temperatures is reported to be approximately 2 days.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No biological activity observed in the assay. 1. Degradation of C4-HSL: The aqueous working solution was stored for too long, or the pH of the medium is too high (alkaline). 2. Improper solvent used for stock solution: Use of ethanol or other primary alcohols may have opened the lactone ring. 3. Incorrect storage of solid C4-HSL: Long-term storage at temperatures above -20°C.1. Prepare fresh aqueous working solutions from a stock in DMSO or DMF immediately before use. Ensure the pH of your experimental medium is not excessively alkaline. 2. Always use anhydrous DMSO or DMF for preparing stock solutions. 3. Store solid C4-HSL at -20°C.
Precipitation observed in the aqueous working solution. 1. Exceeded solubility limit: The concentration of C4-HSL in the aqueous buffer is too high. 2. Low temperature of the buffer: The buffer used for dilution was too cold.1. Ensure the final concentration in the aqueous buffer does not exceed the solubility limit (~10 mg/mL in PBS pH 7.2). 2. Gently warm the solution and/or use sonication to aid dissolution. Ensure the buffer is at the experimental temperature before adding the C4-HSL stock solution.
Inconsistent or variable results between experiments. 1. Inconsistent preparation of C4-HSL solutions: Variations in the age of the aqueous solution or the final concentration of the organic solvent. 2. pH fluctuations in the experimental medium: Changes in pH during the experiment can alter the stability of C4-HSL.1. Standardize the protocol for preparing and using C4-HSL solutions. Always prepare fresh aqueous solutions and ensure the final concentration of the organic solvent is consistent and low enough to not have physiological effects. 2. Use a well-buffered medium and monitor the pH throughout your experiment, especially in cell cultures where metabolic activity can alter the pH.

Experimental Protocols

Protocol 1: Preparation of C4-HSL Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid C4-HSL to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of C4-HSL in a sterile container.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 30 mg/mL).

    • Optional but recommended: Purge the solvent with an inert gas for a few minutes before adding it to the solid C4-HSL to remove dissolved oxygen.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Bioassays
  • Materials:

    • C4-HSL stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure:

    • Immediately before the experiment, thaw an aliquot of the C4-HSL stock solution.

    • Determine the final concentration of C4-HSL required for your experiment.

    • Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentration.

    • Ensure that the final concentration of the organic solvent (e.g., DMSO) is insignificant and does not affect your experimental system. A final solvent concentration of less than 0.1% is generally recommended.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions.

Signaling Pathway and Experimental Workflow Diagrams

Rhl_Signaling_Pathway Rhl Quorum Sensing Pathway in P. aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_C12 LasR:3-oxo-C12-HSL Complex LasR->LasR_C12 C12_HSL->LasR binds RhlR RhlR LasR_C12->RhlR activates transcription Virulence_Genes Virulence Gene Expression LasR_C12->Virulence_Genes regulates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR_C4 RhlR:C4-HSL Complex RhlR->RhlR_C4 C4_HSL->RhlR binds RhlR_C4->Virulence_Genes regulates

Caption: Hierarchical quorum sensing in P. aeruginosa.

Experimental_Workflow Experimental Workflow for C4-HSL Bioassay Solid_HSL Solid C4-HSL (Store at -20°C) Stock_Solution Prepare Stock Solution (DMSO or DMF) Solid_HSL->Stock_Solution Working_Solution Prepare Fresh Aqueous Working Solution Stock_Solution->Working_Solution Dilute immediately before use Bioassay Perform Bioassay (e.g., reporter strain, virulence assay) Working_Solution->Bioassay Data_Analysis Data Analysis Bioassay->Data_Analysis

Caption: C4-HSL bioassay preparation workflow.

References

troubleshooting inconsistent results in N-Butyryl-L-homoserine lactone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during N-Butyryl-L-homoserine lactone (C4-HSL) bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reporter strains for C4-HSL bioassays?

A1: The most frequently used reporter strains for detecting short-chain N-acyl homoserine lactones (AHLs) like C4-HSL are Chromobacterium violaceum (typically the CV026 mutant) and Agrobacterium tumefaciens (commonly strain NTL4 with a reporter plasmid like pZLR4).[1][2][3][4] C. violaceum CV026 is a mutant that cannot synthesize its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs (C4-HSL to C8-HSL).[1][2] A. tumefaciens reporter strains are engineered to express a reporter gene, such as lacZ (encoding β-galactosidase), in the presence of AHLs.[3][4][5]

Q2: What is the principle behind how these bioassays work?

A2: These bioassays are based on quorum sensing (QS) regulatory systems. The reporter strains contain a LuxR-type receptor protein (e.g., CviR in C. violaceum or TraR in A. tumefaciens) that specifically binds to AHLs.[6][7] When C4-HSL is present, it binds to this receptor, forming a complex that activates the transcription of a reporter gene. This results in a measurable output, such as the production of a colored pigment (violacein) or an enzyme (β-galactosidase) whose activity can be quantified.[1][3][4]

Q3: How stable is C4-HSL in my experimental conditions?

A3: The stability of C4-HSL is highly dependent on pH and temperature. The homoserine lactone ring is susceptible to hydrolysis (lactonolysis) at alkaline pH, which inactivates the molecule.[8][9][10] This process is accelerated at higher temperatures.[8][9] For example, at a pH of 7.5 or higher, significant degradation of C4-HSL can occur, while it is more stable at a neutral or slightly acidic pH.[8][10] It is crucial to consider the pH of your growth media and buffers, especially during long incubation periods.

Q4: Can I quantify the concentration of C4-HSL using a bioassay?

A4: Yes, bioassays can be used for semi-quantitative or quantitative analysis. To do this, you must create a standard curve by measuring the response of the reporter strain to a series of known concentrations of synthetic C4-HSL.[11] The response of your unknown sample can then be compared to the standard curve to estimate its concentration. The response is often sigmoidal, so a 4-parameter logistic curve fit is typically used.[12]

Troubleshooting Guides

Issue 1: Weak or No Signal
Potential Cause Recommended Solution
Degradation of C4-HSL Check the pH of your media and samples; it should ideally be neutral or slightly acidic (pH 6.0-7.0).[8][9] Avoid prolonged incubation at temperatures above 37°C.[8][9] Prepare fresh C4-HSL standards for each experiment.
Inactive Reporter Strain Streak the reporter strain from a frozen stock onto fresh agar (B569324) to ensure viability. Perform a positive control with a known concentration of synthetic C4-HSL to verify the reporter's responsiveness.
Incorrect Reagent Preparation or Storage Ensure all reagents, including media and buffers, are prepared correctly. Store C4-HSL stock solutions in an appropriate solvent (e.g., DMSO or ethyl acetate) at -20°C or below. Ensure reagents are equilibrated to the assay temperature before use.[13]
Insufficient Incubation Time Optimize the incubation time for your specific assay. Reporter gene expression is time-dependent. A time-course experiment can help determine the optimal endpoint.[14] For A. tumefaciens, incubation can be 24-48 hours.[4]
Incorrect Plate Reader Settings For fluorescence or luminescence assays, ensure the correct excitation and emission wavelengths are used. For absorbance, use a clear-bottom plate.[13] The gain setting should be optimized for your expected signal range.[15][16]
Incompatible Sample Type Some components in your sample extract may inhibit the reporter strain or the signaling pathway. Test for sample toxicity by observing the growth of the reporter strain in the presence of the sample. If necessary, perform a sample clean-up or dilution.[13]
Issue 2: High Background Signal
Potential Cause Recommended Solution
Contamination of Reporter Strain Re-streak the reporter strain from a master stock to obtain a pure culture. Contaminating bacteria may produce their own AHLs, leading to false-positive signals.[17]
Media Components Some complex media components can autofluoresce or contain substances that activate the reporter. Test different media (e.g., minimal vs. rich media) to see if the background is reduced.
Spontaneous Reporter Activation Overexpression of the LuxR-type receptor can sometimes lead to ligand-independent activation, increasing background.[6] If using a plasmid-based system, consider using a lower copy number plasmid or a weaker promoter for the receptor gene.
Incorrect Microplate Type For fluorescence assays, use black, opaque-walled plates to minimize well-to-well crosstalk and background fluorescence.[13][16] For luminescence, use white plates to maximize the signal.[15][16]
Insufficient Washing In assays requiring wash steps, ensure all residual reagents are removed. Inadequate washing can leave behind enzymes or substrates that contribute to the background.[18]
High Reporter Strain Density A very high cell density of the reporter strain at the start of the assay can sometimes lead to a higher basal level of reporter activity. Optimize the initial inoculum of the biosensor.
Issue 3: Inconsistent Results (High Variability)
Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability between wells. For small volumes, pipette below the liquid surface to avoid bubbles.[13][18]
Uneven Cell Distribution Ensure the reporter strain is thoroughly mixed before dispensing into the microplate wells. For adherent cells, uneven distribution can cause distorted readings. Use a well-scanning feature on the plate reader if available.[15][19]
Temperature or Evaporation Gradients "Edge effects" can occur where wells on the edge of the plate evaporate more quickly or experience different temperatures. To mitigate this, avoid using the outer wells or fill them with sterile media/water. Ensure proper sealing of the plate during incubation.
Bubbles in Wells Bubbles can interfere with optical readings.[13][18] Visually inspect the plate before reading and remove any bubbles. Pipetting gently down the side of the well can help prevent their formation.
Meniscus Effects The meniscus can affect absorbance readings. Use hydrophobic microplates or fill wells to the maximum recommended volume to create a flatter surface. Some plate readers have path length correction features to account for this.[19]
Fluctuations in Plate Reader Performance Increase the number of flashes per well during measurement. This averages the readings and can reduce variability, especially for low-concentration samples.[15][19]

Experimental Protocols & Data

Protocol 1: Chromobacterium violaceum CV026 Plate-Based Bioassay (Qualitative)
  • Preparation: Prepare Luria-Bertani (LB) agar plates. Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Inoculation: Create a lawn of CV026 on the agar plates by spreading the overnight culture.

  • Sample Application: Spot a small volume (5-10 µL) of your test sample and C4-HSL standards onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: The presence of C4-HSL will induce the production of the purple pigment violacein, forming a colored zone around the spot. The size and intensity of the zone are related to the AHL concentration.[1][2]

Protocol 2: Agrobacterium tumefaciens NTL4(pZLR4) Liquid Bioassay (Quantitative)
  • Culture Preparation: Inoculate A. tumefaciens NTL4(pZLR4) into AB minimal medium with appropriate antibiotics and grow overnight at 28°C with shaking.[4]

  • Assay Setup: In a 96-well microplate, add aliquots of your samples and a serial dilution of synthetic C4-HSL standards. Add a subculture of the reporter strain to each well. Include a no-AHL control.

  • Incubation: Incubate the plate at 28°C with shaking until the culture reaches the mid-log phase of growth (OD600 ≈ 0.4-0.6).[4]

  • β-Galactosidase Assay: Lyse the cells (e.g., with toluene (B28343) or a commercial reagent). Add ONPG (o-nitrophenyl-β-D-galactopyranoside).

  • Measurement: Incubate until a yellow color develops. Stop the reaction (e.g., with Na₂CO₃) and measure the absorbance at 420 nm. Calculate β-galactosidase activity in Miller Units.[5]

Table 1: Representative Quantitative Data for C4-HSL Bioassay

This table provides illustrative data for β-galactosidase activity in an A. tumefaciens bioassay in response to varying C4-HSL concentrations. Actual values may vary based on specific experimental conditions.

C4-HSL Concentration (nM)β-Galactosidase Activity (Miller Units)
0 (Control)5 ± 2
125 ± 5
10150 ± 20
50600 ± 50
1001200 ± 100
5002500 ± 200
10002800 ± 250

Visualizations

Signaling Pathway and Experimental Workflow

QuorumSensing_Bioassay cluster_pathway Signaling Pathway (Inside Reporter Cell) cluster_workflow Experimental Workflow C4HSL C4-HSL Receptor LuxR-type Receptor (e.g., CviR, TraR) C4HSL->Receptor Binds Complex C4-HSL-Receptor Complex Receptor->Complex Promoter Promoter (e.g., P_lux_) Complex->Promoter Activates Reporter Reporter Gene (e.g., violacein synthesis, lacZ) Promoter->Reporter Drives Expression Output Measurable Output (Color, Fluorescence) Reporter->Output Prepare 1. Prepare Reporter Strain Culture AddSample 2. Add Sample / C4-HSL Standards Prepare->AddSample Incubate 3. Incubate AddSample->Incubate Measure 4. Measure Signal (e.g., Absorbance) Incubate->Measure Analyze 5. Analyze Data (Standard Curve) Measure->Analyze

Caption: C4-HSL bioassay signaling pathway and experimental workflow.

Troubleshooting_Logic Start Inconsistent Results? WeakSignal Weak / No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No, but... CheckAHL Check C4-HSL Stability (pH, Temp) WeakSignal->CheckAHL CheckStrain Verify Reporter Strain Activity (Positive Control) WeakSignal->CheckStrain CheckSettings Optimize Reader Settings & Incubation WeakSignal->CheckSettings Variability High Variability HighBg->Variability No, but... CheckContam Check for Contamination HighBg->CheckContam CheckMedia Test Different Media HighBg->CheckMedia CheckPlate Use Correct Microplate Type HighBg->CheckPlate CheckPipetting Review Pipetting Technique Variability->CheckPipetting CheckCells Ensure Uniform Cell Distribution Variability->CheckCells CheckEdge Mitigate Edge Effects Variability->CheckEdge

Caption: Troubleshooting decision tree for inconsistent bioassay results.

References

Technical Support Center: Optimizing N-Butyryl-L-homoserine Lactone (C4-HSL) for Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Butyryl-L-homoserine lactone (C4-HSL) concentration in biofilm assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of C4-HSL to induce biofilm formation?

A1: The optimal concentration of C4-HSL can vary depending on the bacterial species and strain, as well as the specific experimental conditions. However, a common starting point for Pseudomonas aeruginosa is in the micromolar (µM) range. For instance, a concentration of 10 µM has been shown to induce the expression of virulence genes, while 50 µM can induce rhamnolipid accumulation.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q2: How should I prepare a stock solution of C4-HSL?

A2: C4-HSL is a crystalline solid that is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF) at approximately 30 mg/ml.[1][3] It is also soluble in PBS (pH 7.2) at about 10 mg/ml.[1][3] To prepare a stock solution, dissolve the C4-HSL in a suitable solvent, which should be purged with an inert gas.[3] For biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure the residual amount of organic solvent is insignificant, as solvents can have physiological effects at low concentrations.[3] It is not recommended to use ethanol (B145695) or other primary alcohols as they can open the lactone ring.[3]

Q3: What is the stability of C4-HSL in solution and how should it be stored?

A3: C4-HSL is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1][3] Aqueous solutions of C4-HSL are not recommended to be stored for more than one day.[3] For optimal stability, it is best to prepare fresh dilutions from a stock solution for each experiment.

Q4: Can C4-HSL alone restore biofilm formation in a mutant deficient in its production?

A4: Yes, in many cases, the addition of exogenous C4-HSL can restore biofilm formation in a mutant strain that is deficient in C4-HSL synthesis (e.g., an rhlI mutant).[4][5][6] This is a common method to confirm that the observed biofilm defect is due to the lack of C4-HSL.

Q5: What are the key signaling systems in Pseudomonas aeruginosa that involve C4-HSL?

A5: In Pseudomonas aeruginosa, C4-HSL is a key signaling molecule in the rhl quorum-sensing system.[7] This system, along with the las system (which uses 3-oxo-C12-HSL as its signal), regulates the expression of numerous virulence factors and is crucial for biofilm development.[7][8] The las system is thought to regulate the rhl system in a hierarchical cascade.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No induction of biofilm formation after adding C4-HSL. 1. Incorrect C4-HSL concentration: The concentration may be too low or too high, leading to no effect or an inhibitory effect. 2. Degradation of C4-HSL: The lactone ring of C4-HSL can be hydrolyzed and inactivated, especially at non-neutral pH or in the presence of certain enzymes. 3. Strain-specific differences: The bacterial strain being used may not be responsive to C4-HSL or may have a mutated receptor. 4. Solvent interference: High concentrations of the solvent used to dissolve C4-HSL (e.g., DMSO) may inhibit bacterial growth or biofilm formation.1. Perform a dose-response curve with a wide range of C4-HSL concentrations to determine the optimal concentration for your specific strain and conditions. 2. Prepare fresh C4-HSL solutions for each experiment. Ensure the pH of the medium is stable and appropriate. 3. Verify the genetic background of your bacterial strain and ensure the RhlR receptor is functional. Test a positive control strain known to respond to C4-HSL. 4. Ensure the final concentration of the organic solvent in the culture medium is minimal and does not affect bacterial physiology. Include a solvent-only control in your experiment.[3]
High variability in biofilm quantification results. 1. Inconsistent washing steps: Vigorous or inconsistent washing can remove variable amounts of the biofilm. 2. Uneven bacterial attachment: Bacteria may not be attaching and forming biofilms uniformly across the wells of a microtiter plate. 3. Pipetting errors: Inaccurate pipetting of C4-HSL, bacterial culture, or staining reagents can lead to variability. 4. "Edge effect" in microtiter plates: Wells on the edge of the plate may experience different temperature and evaporation rates, affecting biofilm growth.1. Standardize the washing procedure. Gently rinse the wells by submerging the plate in water or by using a multichannel pipette to gently add and remove the washing solution.[9] 2. Ensure a homogenous bacterial suspension is added to each well. 3. Use calibrated pipettes and proper pipetting techniques. 4. To minimize the edge effect, avoid using the outer wells of the microtiter plate for experiments or fill them with sterile water.[10]
Biofilm formation is observed in the negative control (no C4-HSL). 1. Endogenous C4-HSL production: The bacterial strain may still be producing low levels of C4-HSL. 2. Other biofilm-inducing factors: Biofilm formation can be influenced by factors other than C4-HSL, such as nutrient availability and surface properties.1. Use a confirmed C4-HSL null mutant (e.g., rhlI knockout) as your negative control. 2. Optimize the growth medium and other environmental conditions to minimize biofilm formation in the absence of C4-HSL.
Crystal violet staining is inconsistent or difficult to interpret. 1. Insufficient staining or destaining time: The crystal violet may not have had enough time to bind to the biofilm or be fully solubilized. 2. Precipitation of crystal violet: The dye may precipitate in the wells, leading to artificially high readings. 3. Cellular pigments interfering with absorbance readings. 1. Ensure adequate incubation times for both staining and destaining steps as per the protocol (e.g., 10-15 minutes for staining).[9][11] 2. Ensure the crystal violet solution is properly filtered and that the wells are completely dry before adding the solubilizing agent. 3. Include appropriate blank controls (media only, media with C4-HSL but no bacteria) to subtract background absorbance.

Quantitative Data Summary

Table 1: Solubility of this compound
SolventSolubility
DMSO~30 mg/ml[1][3]
Dimethyl formamide (DMF)~30 mg/ml[1][3]
PBS (pH 7.2)~10 mg/ml[1][3]
Table 2: Effect of C4-HSL on Pseudomonas aeruginosa Biofilm and Virulence
ConcentrationEffectReference
10 µMInduces expression of virulence genes lasB and rhlA.[1][2]
50 µMInduces rhamnolipid accumulation.[1][2]
Not SpecifiedRestoration of biofilm formation in an rhlI mutant.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of C4-HSL Stock and Working Solutions
  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

    • Sterile phosphate-buffered saline (PBS) or appropriate culture medium

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes

  • Procedure for Stock Solution (e.g., 10 mg/ml in DMSO): a. Weigh the desired amount of C4-HSL crystalline solid in a sterile microcentrifuge tube. b. Under a stream of inert gas, add the appropriate volume of DMSO to achieve a concentration of 10 mg/ml. c. Vortex thoroughly until the solid is completely dissolved. d. Store the stock solution at -20°C.

  • Procedure for Working Solutions: a. Thaw the C4-HSL stock solution on ice. b. Perform serial dilutions of the stock solution in sterile culture medium or PBS to achieve the desired final concentrations for the biofilm assay. c. Ensure the final concentration of DMSO in the working solutions is non-toxic to the bacteria (typically ≤ 0.5%).

Protocol 2: Static Biofilm Formation Assay (Crystal Violet Method)
  • Materials:

    • 96-well flat-bottom microtiter plate

    • Overnight bacterial culture

    • Appropriate sterile culture medium

    • C4-HSL working solutions

    • 0.1% Crystal Violet solution

    • 30% Acetic acid or 95% Ethanol

    • Plate reader

  • Procedure: a. Grow a bacterial culture overnight in the appropriate liquid medium. b. Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.01-0.05.[11][12] c. In a 96-well plate, add 100 µl of the diluted bacterial culture to each well. d. Add the desired concentrations of C4-HSL to the experimental wells. Include a no-C4-HSL control and a solvent control. e. Incubate the plate under static conditions at the optimal growth temperature for your bacteria for 24-48 hours.[9][11] f. After incubation, gently discard the planktonic culture from the wells. g. Wash the wells gently two to three times with sterile PBS or water to remove loosely attached cells.[11] h. Air-dry the plate. i. Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9][11] j. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. k. Dry the plate completely. l. Add 200 µl of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. m. Incubate for 10-15 minutes. n. Transfer 125 µl of the solubilized crystal violet to a new flat-bottom plate. o. Measure the absorbance at a wavelength of 570-600 nm using a plate reader.[10]

Visualizations

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR->LasI activates RhlR RhlR LasR->RhlR activates Virulence Virulence Factors & Biofilm Formation LasR->Virulence regulates C12HSL->LasR binds RhlI RhlI C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR->RhlI activates RhlR->Virulence regulates C4HSL->RhlR binds

Caption: P. aeruginosa Quorum Sensing Cascade.

BiofilmAssayWorkflow A Prepare Bacterial Inoculum (OD600 ≈ 0.01-0.05) B Dispense into 96-well Plate A->B C Add C4-HSL Working Solutions (and controls) B->C D Static Incubation (24-48 hours) C->D E Remove Planktonic Cells D->E F Wash Wells with PBS/Water E->F G Stain with 0.1% Crystal Violet (10-15 min) F->G H Wash Excess Stain G->H I Dry Plate H->I J Solubilize Dye (e.g., 30% Acetic Acid) I->J K Measure Absorbance (OD 570-600 nm) J->K

Caption: Crystal Violet Biofilm Assay Workflow.

References

Technical Support Center: N-Butyryl-L-homoserine Lactone (C4-HSL) Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in N-Butyryl-L-homoserine lactone (C4-HSL) reporter gene assays.

Troubleshooting Guide: Identifying and Eliminating False Positives

Unexpected positive results can arise from various sources in C4-HSL reporter gene assays. This guide provides a systematic approach to identifying and mitigating these false positives.

Problem 1: My negative control or test compound without C4-HSL shows a positive signal.

This could be due to cross-activation of the reporter system by other molecules, or issues with the reporter strain or assay components.

Troubleshooting Steps:

  • Verify the Specificity of the Reporter Strain:

    • Action: Test your reporter strain against a panel of different acyl-homoserine lactones (AHLs) with varying acyl chain lengths and modifications (e.g., C6-HSL, C8-HSL, 3-oxo-C12-HSL).

    • Rationale: LuxR-type receptors, often used in these assays, can exhibit cross-reactivity with other AHLs, leading to a positive signal in the absence of C4-HSL.[1][2] It is crucial to characterize the specificity of your particular reporter strain.

  • Test for AHL-Independent Activation:

    • Action: Use a control strain that lacks the LuxR receptor but contains the reporter gene construct. Treat this strain with your test compound.

    • Rationale: This will determine if your test compound is directly activating the reporter gene promoter, bypassing the need for the LuxR-AHL complex.

  • Check for Endogenous AHL Production:

    • Action: If using a reporter strain that is not completely deficient in AHL synthesis, culture the reporter strain in the conditioned medium from a wild-type strain known to produce a variety of AHLs.

    • Rationale: The reporter strain itself might produce low levels of AHLs that could be enhanced by components in your test sample, leading to a false positive.

Problem 2: I suspect my test compound is directly interfering with the reporter enzyme (e.g., luciferase).

Some compounds can directly inhibit or, counterintuitively, stabilize the reporter enzyme, leading to misleading results.[3][4]

Troubleshooting Steps:

  • Perform a Cell-Free Reporter Enzyme Assay:

    • Action: Add your test compound directly to a solution containing the purified reporter enzyme (e.g., firefly luciferase) and its substrate (e.g., luciferin).

    • Rationale: This in vitro assay will determine if your compound directly affects the enzyme's activity, independent of the cellular context. A decrease or unexpected increase in signal points to direct interference.[3][4]

  • Use a Dual-Luciferase Reporter System:

    • Action: Employ a dual-reporter system where the experimental reporter (driven by the C4-HSL responsive promoter) is firefly luciferase, and a control reporter (driven by a constitutive promoter) is Renilla luciferase.

    • Rationale: If your test compound affects both luciferases similarly, it is likely a general inhibitor or enhancer of luciferase activity. If it only affects the experimental reporter, the effect is more likely specific to the C4-HSL signaling pathway.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in C4-HSL reporter assays?

A1: The most common causes include:

  • Cross-activation by other AHLs: The LuxR receptor in the reporter strain may be activated by AHLs other than C4-HSL, especially those with similar structures.[1][2]

  • Non-AHL activators: Some compounds can mimic the structure of C4-HSL and activate the LuxR receptor.

  • Direct activation of the reporter promoter: Certain molecules can induce the expression of the reporter gene without the involvement of the LuxR-AHL complex.

  • Interference with the reporter enzyme: Test compounds can directly inhibit or enhance the activity of the reporter enzyme (e.g., luciferase), leading to inaccurate readings.[3][4]

  • Contamination: Contamination of samples or reagents with AHLs can lead to unexpected positive signals.

Q2: How can I design my experiment to minimize the risk of false positives from the start?

A2: To minimize the risk of false positives, consider the following:

  • Use a well-characterized reporter strain: Choose a reporter strain with known specificity for C4-HSL and minimal cross-reactivity to other AHLs.

  • Include proper controls: Always include negative controls (e.g., vehicle-only), positive controls (C4-HSL), and controls for potential interference (as described in the troubleshooting guide).

  • Run dose-response curves: Testing your compound at multiple concentrations can help distinguish between specific activation and non-specific effects.

  • Maintain aseptic technique: Strict aseptic technique is crucial to prevent contamination with AHL-producing bacteria.

Q3: My reporter strain is showing a high background signal. What could be the cause?

A3: A high background signal can be caused by:

  • Leaky promoter: The promoter driving the reporter gene may have some basal activity even in the absence of an activator.

  • Spontaneous AHL production: The reporter strain may be producing low levels of AHLs.

  • Media components: Some components in the growth media may autofluoresce or activate the reporter system.

  • Overexpression of LuxR: An excessively high concentration of the LuxR protein can sometimes lead to ligand-independent activation.[6]

Q4: Can the solvent used to dissolve my test compounds cause false positives?

A4: Yes, some solvents can interfere with the assay. For example, high concentrations of DMSO can affect cell permeability and enzyme activity. It is essential to include a vehicle control (the solvent used to dissolve your test compounds) in all experiments to account for any solvent-related effects.

Data Presentation

Table 1: Cross-Reactivity of a C4-HSL Reporter Strain with Various AHLs

Acyl-Homoserine Lactone (AHL)Acyl Chain Length3-oxo SubstitutionConcentration (µM)Relative Reporter Activation (%)
This compound (C4-HSL) C4 No 1 100
N-Hexanoyl-L-homoserine lactone (C6-HSL)C6No145
N-Octanoyl-L-homoserine lactone (C8-HSL)C8No115
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)C6Yes160
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)C12Yes15

Note: The data presented in this table is a representative example compiled from multiple sources and should be used as a guideline. The actual cross-reactivity will depend on the specific reporter strain and experimental conditions.

Experimental Protocols

Protocol 1: C4-HSL Reporter Gene Assay

  • Culture Preparation: Inoculate the C4-HSL reporter strain into appropriate liquid media with selective antibiotics and grow overnight at the optimal temperature with shaking.

  • Subculturing: The next day, subculture the overnight culture into fresh media and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).

  • Assay Setup: In a 96-well microplate, add the subcultured reporter strain to each well.

  • Treatment: Add the test compounds, positive control (C4-HSL), and negative control (vehicle) to the respective wells at the desired final concentrations.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter gene expression (e.g., luminescence or fluorescence) using a microplate reader. Also, measure the optical density (OD600) to normalize for cell growth.

Protocol 2: Control Experiment for Reporter Enzyme Interference

  • Reagent Preparation: Prepare a cell lysate from the reporter strain or use a commercially available purified reporter enzyme (e.g., firefly luciferase). Prepare the enzyme's substrate solution.

  • Assay Setup: In a white, opaque 96-well plate, add the cell lysate or purified enzyme to each well.

  • Treatment: Add the test compound at various concentrations to the wells. Include a positive control for inhibition (if available) and a vehicle control.

  • Reaction Initiation: Add the substrate solution to all wells.

  • Measurement: Immediately measure the luminescence using a microplate reader.

Visualizations

C4_HSL_Signaling_Pathway cluster_cell Bacterial Cell C4_HSL_in C4-HSL LuxR LuxR Protein (inactive) C4_HSL_in->LuxR Binds LuxR_active LuxR-C4-HSL Complex (active) Promoter lux Promoter LuxR_active->Promoter Activates Reporter Reporter Gene (e.g., luxCDABE) Promoter->Reporter Drives Expression Signal Light/Fluorescence Reporter->Signal Produces C4_HSL_out C4-HSL (extracellular) C4_HSL_out->C4_HSL_in Diffuses into cell

Caption: C4-HSL signaling pathway in a reporter bacterium.

Experimental_Workflow start Start culture Culture Reporter Strain start->culture setup Set up 96-well Plate Assay culture->setup treat Add Test Compounds & Controls setup->treat incubate Incubate treat->incubate measure Measure Reporter Signal & OD600 incubate->measure analyze Analyze Data measure->analyze end End analyze->end Troubleshooting_False_Positives start Unexpected Positive Signal q1 Is the signal present in the absence of the LuxR receptor? start->q1 a1_yes Likely direct promoter activation. q1->a1_yes Yes a1_no Signal is LuxR-dependent. q1->a1_no No q2 Is the reporter enzyme activity affected in a cell-free assay? a1_no->q2 a2_yes Compound interferes with the reporter enzyme. q2->a2_yes Yes a2_no Likely cross-activation by a non-C4-HSL molecule. q2->a2_no No

References

effect of pH on N-Butyryl-L-homoserine lactone stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and activity of N-Butyryl-L-homoserine lactone (C4-HSL), with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (C4-HSL) degradation in aqueous solutions?

A1: The primary mechanism of C4-HSL degradation in aqueous solutions is pH-dependent lactonolysis, a chemical process where the lactone ring of the molecule is hydrolyzed. This process is significantly influenced by pH, temperature, and the length of the acyl side chain.[1][2] Increased pH (alkaline conditions) and higher temperatures accelerate this degradation.[1][2]

Q2: At what pH range is C4-HSL most stable?

A2: C4-HSL is most stable in acidic to neutral conditions, specifically within a pH range of 5 to 6.[3] Under these conditions, the molecule can remain stable for weeks to months.[3] As the pH becomes more alkaline, the rate of degradation increases significantly.

Q3: Is the degradation of C4-HSL reversible?

A3: Yes, the lactonolysis of C4-HSL is reversible. Acidifying the solution to a low pH (e.g., pH 2.0) can promote the re-lactonization, or closing of the lactone ring, thus restoring the active form of the molecule.[1][2]

Q4: How does the stability of C4-HSL compare to other N-acyl-homoserine lactones (AHLs)?

A4: C4-HSL, having a short acyl chain, is generally less stable than AHLs with longer acyl side chains.[1][2] The rate of hydrolysis decreases as the length of the N-linked acyl side chain increases.[2]

Q5: How can I prepare and store C4-HSL stock solutions to ensure stability?

A5: To ensure stability, dissolve C4-HSL in a non-aqueous, sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate (B1210297) (with 0.1% v/v glacial acetic acid).[3][4] These stock solutions should be stored at -20°C or lower in small aliquots to minimize degradation from repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biological activity of C4-HSL in experiments. Degradation due to inappropriate storage or handling. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, acidified ethyl acetate).[4] - Aliquot and store at -20°C or below. - Avoid multiple freeze-thaw cycles.[4]
pH of the experimental medium is too high (alkaline). - Buffer the medium to a pH between 6.0 and 7.0.[4] - Monitor the pH of your culture medium throughout the experiment, as bacterial metabolism can cause it to become alkaline.[4]
High incubation temperature leading to thermal degradation. - Perform experiments at the lowest temperature compatible with your experimental system. - If high temperatures are necessary, minimize the incubation time.
Variability in experimental results. Inconsistent pH across experiments. - Ensure accurate and consistent buffering of all solutions. - Measure and record the pH of the medium at the beginning and end of each experiment.
Degradation of C4-HSL in the medium over time. - Perform a time-course experiment to assess the stability of C4-HSL under your specific experimental conditions by quantifying the remaining C4-HSL at different time points using HPLC or a biosensor assay.[4]

Quantitative Data

Table 1: Relative Rates of Hydrolysis of Various AHLs at 22°C and 37°C

N-Acyl-Homoserine Lactone (AHL)Relative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
N-butanoyl-HSL (C4-HSL)1.001.00
N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL)0.850.82
N-hexanoyl-HSL (C6-HSL)0.650.61
N-octanoyl-HSL (C8-HSL)0.450.40

Data adapted from Yates et al., 2002. Rates are relative to the hydrolysis of C4-HSL.[2][4]

Experimental Protocols

Protocol 1: Assessment of C4-HSL Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative method for assessing C4-HSL stability by directly measuring its concentration over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector.

  • C4-HSL standard of known concentration.

  • Experimental samples (C4-HSL in buffered solutions at various pH values or in culture medium).

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic or acetic acid).

  • Sterile filters (0.22 µm).

Procedure:

  • Sample Preparation: At designated time points, take aliquots from your experimental setup.

  • Filtration: Filter the samples through a 0.22 µm sterile filter to remove any particulates.

  • HPLC Analysis: Inject the filtered samples into the HPLC system.

  • Quantification: Determine the concentration of C4-HSL in each sample by comparing the peak area to a standard curve generated from known concentrations of C4-HSL.

  • Data Analysis: Plot the concentration of C4-HSL over time for each condition to determine its stability.

Protocol 2: Bioassay for C4-HSL Activity using Chromobacterium violaceum CV026

This protocol provides a method to qualitatively and semi-quantitatively assess the activity of C4-HSL. C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs like C4-HSL.

Materials:

  • Chromobacterium violaceum CV026.

  • Luria-Bertani (LB) agar (B569324) and broth.

  • C4-HSL stock solution.

  • Experimental samples (e.g., C4-HSL incubated at different pH values).

Procedure:

  • Prepare Overlay Plate:

    • Prepare molten LB agar (0.8% agar) and cool it to approximately 45-50°C.

    • Inoculate the molten agar with an overnight culture of C. violaceum CV026 (e.g., 1 ml of culture per 100 ml of agar).

    • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Sample Application:

    • To test for degradation, incubate C4-HSL in buffered solutions at various pH values for a defined period.

    • As a control, incubate C4-HSL in a buffer where it is known to be stable (e.g., pH 6.0).

    • Spot 5-10 µl of each sample and control onto the surface of the CV026 overlay plate.

    • Allow the spots to dry completely.

  • Incubation and Observation:

    • Incubate the plates at 30°C for 24-48 hours.

    • Observe the plates for the development of a purple ring around the spots. The intensity of the purple color is proportional to the amount of active C4-HSL present in the sample.

Visualizations

pH_Dependent_Degradation C4_HSL This compound (Active Form) Open_Ring N-Butyryl-L-homoserine (Inactive Form) C4_HSL->Open_Ring Lactonolysis (High pH, High Temp) Open_Ring->C4_HSL Re-lactonization (Low pH)

Caption: pH-dependent equilibrium of C4-HSL.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare C4-HSL Stock Solution Incubate Incubate C4-HSL in Buffers Prep_Stock->Incubate Prep_Buffers Prepare Buffers at Various pH Prep_Buffers->Incubate HPLC HPLC Quantification Incubate->HPLC Bioassay Bioassay (e.g., CV026) Incubate->Bioassay Stability_Data Determine Stability (Half-life, Degradation Rate) HPLC->Stability_Data Activity_Data Assess Biological Activity Bioassay->Activity_Data

Caption: Experimental workflow for C4-HSL stability and activity assessment.

References

solubility issues of N-Butyryl-L-homoserine lactone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Butyryl-L-homoserine lactone (C4-HSL) in aqueous media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of C4-HSL solutions in aqueous media.

Issue 1: C4-HSL powder is not dissolving in my aqueous buffer.
  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: The solubility of C4-HSL in aqueous buffers like PBS (pH 7.2) is limited (approximately 10 mg/mL)[1]. Attempting to prepare solutions at higher concentrations will result in incomplete dissolution. It is recommended to prepare a stock solution in an organic solvent like DMSO or DMF (solubility approx. 30 mg/mL) and then dilute it to the desired final concentration in your aqueous buffer[1]. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in your experiments.

  • Possible Cause 2: Inadequate dissolution technique for direct preparation.

    • Solution: For preparing organic solvent-free aqueous solutions, mechanical assistance may be necessary. Use of ultrasonication and gentle warming (up to 60°C) can aid in the dissolution of C4-HSL in water for concentrations up to 20 mg/mL.

  • Possible Cause 3: Low temperature of the buffer.

    • Solution: The solubility of many compounds, including C4-HSL, is temperature-dependent. Ensure your aqueous buffer is at room temperature before attempting to dissolve the C4-HSL.

Issue 2: My C4-HSL solution is cloudy or has formed a precipitate after preparation.
  • Possible Cause 1: Precipitation upon dilution of organic stock solution.

    • Solution: When diluting a concentrated C4-HSL stock solution from an organic solvent into an aqueous buffer, localized high concentrations can lead to precipitation. To avoid this, add the stock solution dropwise to the vigorously stirring buffer.

  • Possible Cause 2: pH-induced instability and degradation.

    • Solution: C4-HSL is susceptible to hydrolysis of its lactone ring, a process that is accelerated at neutral to alkaline pH[2]. This degradation can lead to the formation of the less soluble open-ring form, N-Butyryl-L-homoserine. It is advisable to prepare fresh aqueous solutions of C4-HSL for each experiment and avoid storing them for more than a day[3]. For longer-term storage, stock solutions in anhydrous DMSO or DMF stored at -20°C are recommended.

  • Possible Cause 3: Interaction with components in complex media.

    • Solution: Complex biological media may contain components that can interact with C4-HSL and reduce its solubility. If you observe precipitation in your experimental media, consider preparing a more concentrated stock in a simpler buffer (e.g., PBS) and adding a smaller volume to your final culture or assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of C4-HSL?

A1: For high concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended. C4-HSL is soluble in these solvents at approximately 30 mg/mL[1]. These stock solutions can be stored at -20°C for extended periods. When preparing for an experiment, the organic stock solution should be diluted into the final aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the biological system.

Q2: Can I prepare a stock solution of C4-HSL directly in an aqueous buffer?

A2: Yes, it is possible to prepare aqueous solutions of C4-HSL without the use of organic solvents. The solubility in PBS (pH 7.2) is approximately 10 mg/mL[1]. For concentrations up to 20 mg/mL in water, the use of sonication and gentle heating to 60°C can facilitate dissolution. However, it is crucial to note that aqueous solutions of C4-HSL are not stable for long periods.

Q3: How stable is C4-HSL in aqueous solutions?

A3: The stability of C4-HSL in aqueous solutions is highly dependent on pH and temperature. The lactone ring is prone to hydrolysis, especially at neutral to alkaline pH, which inactivates the molecule. C4-HSL is more stable in acidic conditions. For instance, the structurally similar C3-HSL shows significant degradation at pH 7, while being relatively stable at pH 2[2]. It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than 24 hours[3].

Q4: What are the signs of C4-HSL degradation?

A4: The primary sign of degradation is the hydrolysis of the lactone ring, which results in the formation of N-Butyryl-L-homoserine. This degradation is not typically visible unless it leads to precipitation. The loss of biological activity of C4-HSL in your assay over time can be an indicator of degradation.

Q5: Can I use ethanol (B145695) to dissolve C4-HSL?

A5: While C4-HSL is soluble in ethanol, its use is generally not recommended as primary alcohols have been shown to cause the opening of the lactone ring[3].

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventpHTemperatureSolubility
PBS7.2Room Temperature~10 mg/mL[1]
Water-Room Temperature, with sonication and heating to 60°CUp to 20 mg/mL
DMSO-Room Temperature~30 mg/mL[1]
DMF-Room Temperature~30 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of C4-HSL Stock Solution in Organic Solvent
  • Weighing: Accurately weigh the desired amount of solid C4-HSL in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Mixing: Vortex the solution until the C4-HSL is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of C4-HSL Working Solution in Aqueous Media (from Organic Stock)
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the experimental temperature.

  • Dilution: While vigorously stirring the aqueous buffer, add the required volume of the C4-HSL organic stock solution dropwise to achieve the final desired concentration.

  • Mixing: Continue to stir the solution for a few minutes to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store for more than 24 hours.

Protocol 3: Preparation of Organic Solvent-Free C4-HSL Aqueous Solution
  • Weighing: Accurately weigh the desired amount of solid C4-HSL in a sterile, conical tube.

  • Buffer Addition: Add the desired volume of the aqueous buffer to the tube.

  • Dissolution:

    • Vortex the suspension vigorously for 1-2 minutes.

    • If not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

    • If dissolution is still incomplete, gently warm the solution to a maximum of 60°C with intermittent vortexing until the C4-HSL is fully dissolved.

  • Cooling and Use: Allow the solution to cool to the experimental temperature before use. Use the freshly prepared solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh C4-HSL dissolve_org Dissolve in DMSO/DMF weigh->dissolve_org store Aliquot & Store at -20°C dissolve_org->store dilute Dilute Stock Dropwise store->dilute From Stock buffer Prepare Aqueous Buffer buffer->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing C4-HSL solutions.

troubleshooting_workflow start C4-HSL Solubility Issue check_conc Is concentration >10 mg/mL in buffer? start->check_conc dissolution_method How was it prepared? check_conc->dissolution_method No stock_prep Use organic stock (DMSO/DMF) check_conc->stock_prep Yes direct_diss Direct Dissolution in Buffer dissolution_method->direct_diss check_pH Is pH > 7? dissolution_method->check_pH ok Solution Clear stock_prep->ok use_sonication Use sonication and gentle heat direct_diss->use_sonication use_sonication->ok prepare_fresh Prepare fresh solution for each experiment check_pH->prepare_fresh Yes check_pH->ok No prepare_fresh->ok

Caption: Troubleshooting logic for C4-HSL solubility issues.

References

Technical Support Center: N-Butyryl-L-homoserine lactone (BHL) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Butyryl-L-homoserine lactone (BHL).

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected BHL activity in my experiments.

Possible Cause 1: pH-dependent degradation of BHL in the growth medium.

  • Explanation: The lactone ring of BHL is susceptible to hydrolysis, a process that is significantly accelerated at alkaline pH. Many common bacterial growth media, such as Lysogeny Broth (LB), can become alkaline (pH > 7.5) as bacteria grow and metabolize amino acids.[1] This increase in pH leads to the rapid degradation of BHL, reducing its effective concentration and causing inconsistent results.[1][2]

  • Troubleshooting Steps:

    • Monitor the pH of your culture medium over the course of your experiment. A significant increase in pH during bacterial growth is a strong indicator of potential BHL degradation.

    • Use a buffered growth medium. Consider using a medium buffered to a pH between 6.0 and 7.0, such as M9 minimal medium or LB buffered with 50 mM MOPS (3-(N-morpholino)propanesulfonic acid).[1] Buffering the medium can help maintain a stable pH and prevent the rapid degradation of BHL.[1]

    • Harvest samples for BHL analysis during the exponential growth phase. BHL tends to accumulate during the exponential phase and then degrade as the culture enters the stationary phase and the pH of the medium increases.[2]

    • Acidify culture supernatants for storage. If you need to store culture supernatants before BHL quantification, acidify them to a pH of 2.0 to reverse the lactonolysis and preserve the BHL.[1][2]

Possible Cause 2: Enzymatic degradation of BHL.

  • Explanation: Some bacteria produce enzymes, such as lactonases and acylases, that can degrade N-acyl homoserine lactones (AHLs), including BHL.[3][4][5][6][7] If your bacterial strain or a co-contaminant in your culture produces these enzymes, it can lead to a rapid loss of BHL activity.

  • Troubleshooting Steps:

    • Check the literature for your bacterial strain of interest to see if it is known to produce AHL-degrading enzymes.

    • Test for enzymatic degradation. A simple experiment is to incubate synthetic BHL in a cell-free supernatant from a stationary phase culture of your bacterium. A decrease in BHL concentration over time would suggest the presence of degrading enzymes.

    • If enzymatic degradation is suspected, consider using a mutant strain that lacks the degrading enzyme(s) or perform your experiments in a co-culture system with a strain known not to produce such enzymes.

Possible Cause 3: Temperature-dependent degradation of BHL.

  • Explanation: The rate of BHL lactonolysis is also dependent on temperature, with higher temperatures leading to faster degradation.[2]

  • Troubleshooting Steps:

    • Ensure that your experimental conditions, including incubation temperature, are consistent across all experiments.

    • For long-term storage of BHL stock solutions, store them at -20°C or below in an appropriate solvent.

Problem: Complete loss of BHL signal.

Possible Cause 1: Improper preparation or storage of BHL stock solutions.

  • Explanation: BHL is typically dissolved in a non-aqueous solvent like DMSO or ethyl acetate (B1210297) for storage. Improper storage can lead to degradation.

  • Troubleshooting Steps:

    • Prepare BHL stock solutions in a high-quality, anhydrous solvent.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Before use, visually inspect the stock solution for any signs of precipitation.

Possible Cause 2: Issues with the BHL detection method.

  • Explanation: The method used to detect BHL, such as a biosensor strain or LC-MS/MS, may not be functioning correctly.

  • Troubleshooting Steps:

    • Run a positive control with a known concentration of synthetic BHL to ensure your detection method is working.

    • If using a biosensor, ensure that the reporter strain is viable and responsive. Check the growth of the biosensor and its response to a range of BHL concentrations.

    • If using LC-MS/MS, verify the instrument parameters, including the mass transitions for BHL and the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for BHL stability?

A1: BHL is most stable at a slightly acidic to neutral pH (pH < 7.0). As the pH becomes more alkaline, the rate of lactonolysis and subsequent inactivation increases significantly.[1][2]

Q2: How should I store my BHL stock solution?

A2: BHL stock solutions should be prepared in an anhydrous organic solvent such as DMSO or ethyl acetate and stored at -20°C or -80°C. Storing in small, single-use aliquots is recommended to minimize freeze-thaw cycles.

Q3: Can I use LB medium for my BHL experiments?

A3: While LB is a common and convenient medium, its tendency to become alkaline during bacterial growth can lead to the rapid degradation of BHL.[1] If you must use LB, it is highly recommended to buffer it with a suitable buffer like MOPS to maintain a stable pH.[1] Alternatively, consider using a defined minimal medium like M9, which is less prone to significant pH shifts.[8][9][10]

Q4: Are there any media components I should avoid?

A4: While no common media components like peptone or yeast extract are known to directly react with and inactivate BHL, their metabolism by bacteria can lead to the pH changes that cause BHL degradation.[11][12] Therefore, the key is to control the pH of the medium rather than avoiding specific complex components.

Q5: My experiment involves a co-culture of different bacterial species. What should I be aware of?

A5: In a co-culture system, it is important to consider that one or more of the species may produce enzymes that can degrade BHL. It is advisable to test each strain individually for BHL degradation activity before proceeding with co-culture experiments.

Data Summary

Table 1: Factors Affecting this compound (BHL) Stability

FactorEffect on BHL StabilityRecommendations
pH Highly unstable at alkaline pH (>7.5) due to lactonolysis.[1][2]Maintain media pH between 6.0 and 7.0 using buffered media (e.g., M9, MOPS-buffered LB).[1]
Temperature Increased temperature accelerates the rate of lactonolysis.[2]Maintain consistent incubation temperatures. Store stock solutions at -20°C or below.
Enzymatic Degradation Can be rapidly degraded by bacterial lactonases and acylases.[3][4][5][6][7]Screen bacterial strains for degrading activity. Use mutant strains if necessary.
Growth Medium Rich media like LB can become alkaline during bacterial growth, leading to BHL degradation.[1]Use buffered media or defined minimal media like M9.[8][9][10]

Experimental Protocols

Protocol 1: Quantification of BHL using a Biosensor Strain

This protocol provides a general method for quantifying BHL using a bacterial biosensor strain that produces a reporter protein (e.g., GFP, LacZ) in response to BHL.

Materials:

  • Biosensor strain (e.g., E. coli JM109 pSB536)

  • Appropriate growth medium for the biosensor (e.g., LB broth with appropriate antibiotics)

  • Synthetic BHL standard

  • Culture supernatants to be tested

  • 96-well microplate

  • Plate reader for measuring absorbance and fluorescence/luminescence

Method:

  • Grow the biosensor strain overnight in its appropriate growth medium with antibiotics.

  • The next day, dilute the overnight culture 1:100 in fresh medium and grow to an OD600 of approximately 0.2-0.4.

  • Prepare a standard curve of synthetic BHL in the same growth medium. A typical concentration range would be from 0 to 10 µM.

  • In a 96-well microplate, add 100 µL of the diluted biosensor culture to each well.

  • Add 100 µL of your standards or experimental samples (culture supernatants) to the appropriate wells.

  • Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for a set period (e.g., 4-6 hours).

  • After incubation, measure the OD600 of each well to assess bacterial growth.

  • Measure the reporter signal (e.g., fluorescence with appropriate excitation and emission wavelengths for GFP).

  • Normalize the reporter signal to the cell density (e.g., Fluorescence/OD600).

  • Plot the normalized reporter signal against the known concentrations of the BHL standards to generate a standard curve.

  • Use the standard curve to determine the concentration of BHL in your experimental samples.

Protocol 2: Assessing BHL Stability in Different Media

This protocol allows you to determine the stability of BHL in your specific experimental media.

Materials:

  • Synthetic BHL

  • The different media to be tested (e.g., LB, M9, buffered LB)

  • Incubator set to your experimental temperature

  • Method for BHL quantification (e.g., biosensor assay as described above or LC-MS/MS)

Method:

  • Prepare sterile aliquots of each medium to be tested.

  • Spike each medium with a known concentration of BHL (e.g., 1 µM).

  • For each medium, have two sets of tubes: one with just the medium and BHL (abiotic control) and another inoculated with your bacterial strain of interest.

  • Incubate all tubes at your standard experimental temperature.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from each tube.

  • Immediately process the samples for BHL quantification. If storing, acidify the samples to pH 2.0 and freeze at -20°C or below.

  • Quantify the BHL concentration in each sample.

  • Plot the BHL concentration over time for each condition. A decrease in BHL concentration in the abiotic control will indicate chemical instability in that medium, while a faster decrease in the inoculated sample would suggest both chemical and enzymatic degradation.

Visualizations

BHL_Signaling_Pathway cluster_bacterium Bacterial Cell BHL_Synthase BHL Synthase (e.g., RhlI) BHL_intracellular BHL BHL_Synthase->BHL_intracellular Synthesis BHL_Receptor BHL Receptor (e.g., RhlR) BHL_Complex BHL-Receptor Complex BHL_Receptor->BHL_Complex DNA Target Gene Promoters BHL_Complex->DNA Binds to Gene_Expression Quorum Sensing-Regulated Gene Expression DNA->Gene_Expression Activates Transcription BHL_intracellular->BHL_Receptor Binding BHL_extracellular Extracellular BHL BHL_intracellular->BHL_extracellular Diffusion BHL_intracellular->BHL_extracellular caption General BHL Quorum Sensing Pathway

Caption: General BHL Quorum Sensing Pathway.

BHL_Troubleshooting_Workflow Start Start: Inconsistent/No BHL Activity Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Detection Troubleshoot Detection Method: - Verify biosensor viability - Check LC-MS/MS parameters Check_Controls->Check_Detection No Check_Storage Is BHL stock solution prepared and stored correctly? Check_Controls->Check_Storage Yes Problem_Solved Problem Likely Solved Check_Detection->Problem_Solved Prep_New_Stock Prepare fresh BHL stock solution Check_Storage->Prep_New_Stock No Monitor_pH Monitor pH of culture medium during experiment Check_Storage->Monitor_pH Yes Prep_New_Stock->Monitor_pH pH_Increase Is there a significant pH increase (>7.5)? Monitor_pH->pH_Increase Use_Buffered_Medium Use buffered medium (e.g., M9 or MOPS-buffered LB) pH_Increase->Use_Buffered_Medium Yes Test_Enzymatic_Degradation Test for enzymatic degradation (incubate BHL in cell-free supernatant) pH_Increase->Test_Enzymatic_Degradation No Use_Buffered_Medium->Problem_Solved Degradation_Present Is degradation observed? Test_Enzymatic_Degradation->Degradation_Present Consider_Strain Consider using a different strain or enzyme-deficient mutant Degradation_Present->Consider_Strain Yes Degradation_Present->Problem_Solved No Consider_Strain->Problem_Solved caption BHL Experiment Troubleshooting Workflow

Caption: BHL Experiment Troubleshooting Workflow.

References

Technical Support Center: Enhancing N-Butyryl-L-homoserine Lactone (C4-HSL) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butyryl-L-homoserine lactone (C4-HSL) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the sensitivity of C4-HSL detection in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the detection of C4-HSL, offering potential causes and solutions to enhance experimental accuracy and sensitivity.

Question 1: Why am I not detecting any C4-HSL signal in my samples using a biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4)?

  • Possible Cause 1: Low C4-HSL Concentration. The concentration of C4-HSL in your sample may be below the detection limit of the biosensor.[1] Some bacteria may produce AHLs in amounts below the detection threshold of the biosensors.[1]

  • Solution 1: Sample Concentration. Concentrate your sample, for instance by using solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like ethyl acetate (B1210297).[1][2][3] This will increase the concentration of C4-HSL to a detectable level.

  • Possible Cause 2: Inappropriate Biosensor Strain. Biosensor strains have varying specificities for different N-acyl homoserine lactones (AHLs). C. violaceum CV026 is responsive to short-to-medium chain AHLs (C4- to C8-HSLs), while other biosensors might be more sensitive to longer chain AHLs.[1][2]

  • Solution 2: Use a Combination of Biosensors. Employing multiple biosensor strains with different detection ranges can provide a broader screening capability for various AHLs.[1][4] For instance, combining C. violaceum CV026 with A. tumefaciens KYC55 can enlarge the detection range.[1]

  • Possible Cause 3: Degradation of C4-HSL. C4-HSL can be unstable and degrade, particularly at non-optimal pH or temperature.

  • Solution 3: Proper Sample Handling and Storage. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation. Acidifying the extraction solvent (e.g., with 0.1% formic acid) can also help preserve the lactone ring structure.[1]

Question 2: My C4-HSL quantification using HPLC-MS/MS is inconsistent or shows poor sensitivity. How can I improve this?

  • Possible Cause 1: Matrix Effects. Components in your sample matrix can interfere with the ionization of C4-HSL in the mass spectrometer, leading to signal suppression or enhancement.

  • Solution 1: Sample Cleanup and Internal Standards. Implement a thorough sample cleanup protocol, such as solid-phase extraction, to remove interfering substances.[5] Additionally, the use of a stable isotope-labeled internal standard can help to normalize for matrix effects and improve quantitative accuracy.

  • Possible Cause 2: Suboptimal LC-MS/MS Parameters. The settings for your liquid chromatography and mass spectrometry, such as the mobile phase composition, gradient, and ion source parameters, may not be optimized for C4-HSL.

  • Solution 2: Method Optimization. Systematically optimize the LC separation conditions to achieve good peak shape and resolution. For the MS, fine-tune parameters like collision energy and select appropriate precursor and product ions for multiple reaction monitoring (MRM) to maximize signal intensity.[6] The precursor ion for AHLs is often the [M+H]⁺ ion of the molecule, and a common product ion is m/z 102, which corresponds to the homoserine lactone ring.[6][7]

  • Possible Cause 3: Low Abundance of C4-HSL. The native concentration of C4-HSL in your sample may be very low.[4]

  • Solution 3: Pre-concentration. As with biosensor assays, concentrating your sample prior to analysis can significantly improve detection.

Question 3: I am observing false positives or non-specific signals in my TLC-based AHL detection. What could be the cause?

  • Possible Cause 1: Co-migration of Interfering Compounds. Other molecules in your sample extract may co-migrate with C4-HSL on the TLC plate and activate the biosensor overlay.

  • Solution 1: Two-Dimensional TLC. Consider performing two-dimensional TLC with different solvent systems to improve the separation of C4-HSL from interfering compounds.

  • Possible Cause 2: Non-AHL Molecules Activating the Biosensor. Some biosensors can be activated by molecules other than AHLs.[8]

  • Solution 2: Confirmation with a Second Method. Confirm the presence of C4-HSL using a more specific method, such as HPLC-MS/MS.[4][9]

Quantitative Data on Detection Methods

The sensitivity of C4-HSL detection varies significantly depending on the chosen method. The following table summarizes the reported limits of detection (LOD) for various techniques.

Detection MethodAnalyteLimit of Detection (LOD)Reference
Electrochemical Biosensor(S)-N-butyryl homoserine lactone (BHL)31.78 ± 4.08 nM[10]
UHPLC-HRMSC4-HSLLower than other short-chain AHLs[11]
Cell-Free Biosensor Assay (X-Gal)Various AHLs~100 nM to 300 nM[12]
Cell-Free Biosensor Assay (Beta-Glo)Various AHLs10-fold more sensitive than X-Gal[12]
Electrochemical Aptasensor3-O-C12-HSL0.5 µM (145 ng/mL)[13]
Electrochemical SensorIL-8 mRNA3.9 fM[14]
Electrochemical SensorIL-8 protein7.4 pg/ml[14]

Experimental Protocols

Detailed methodologies for key C4-HSL detection experiments are provided below.

Protocol 1: Qualitative C4-HSL Detection using C. violaceum CV026 Agar (B569324) Plate Assay (Cross-Streak Method)

This method is a simple and effective way to screen for the production of short-to-medium chain AHLs.[2]

Materials:

  • Chromobacterium violaceum CV026 biosensor strain

  • Bacterial strain(s) to be tested

  • Luria-Bertani (LB) agar plates

  • Sterile inoculation loops or toothpicks

  • Incubator (30°C)

Procedure:

  • Prepare overnight cultures of the C. violaceum CV026 biosensor and the bacterial strain(s) you wish to test.

  • Using a sterile loop, streak the CV026 biosensor in a single line down the center of an LB agar plate.

  • Streak the test strain(s) perpendicular to the CV026 streak, ensuring the streaks do not touch, leaving a small gap.[2]

  • Include positive and negative control strains if available.

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe the plate for the induction of a purple pigment (violacein) in the CV026 streak line near the test strain streak. The presence of the purple color indicates the production of short-to-medium chain AHLs by the test strain.[2]

Protocol 2: C4-HSL Extraction from Bacterial Supernatant for HPLC-MS/MS Analysis

This protocol details the extraction of C4-HSL from liquid cultures for subsequent analysis.

Materials:

  • Late exponential or stationary phase bacterial culture

  • Ethyl acetate (acidified with 0.1% formic acid is recommended)[1]

  • Centrifuge and sterile tubes

  • Rotary evaporator or nitrogen stream

  • Methanol (B129727) or other suitable solvent for resuspension

Procedure:

  • Grow the test bacterium in liquid culture to the late exponential or stationary phase.

  • Centrifuge the culture (e.g., 10,000 x g for 10 minutes) to pellet the cells.[2]

  • Carefully decant the cell-free supernatant into a clean tube.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[1][2][3]

  • Vortex the mixture vigorously for 1 minute and allow the phases to separate.

  • Collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate to maximize recovery.

  • Pool the organic phases.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in a small volume of methanol or mobile phase for HPLC-MS/MS analysis.

Visualizations

The following diagrams illustrate key pathways and workflows related to C4-HSL detection.

C4_HSL_Signaling_Pathway C4-HSL Biosensor Signaling Pathway C4_HSL C4-HSL LuxR LuxR-type Receptor (e.g., CviR in CV026) C4_HSL->LuxR Binds to Complex C4-HSL-LuxR Complex LuxR->Complex Promoter Promoter Region Complex->Promoter Activates Reporter Reporter Gene (e.g., violacein (B1683560) synthesis genes) Promoter->Reporter Induces Transcription Output Colorimetric Output (Purple Pigment) Reporter->Output Leads to Experimental_Workflow General Experimental Workflow for C4-HSL Detection cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Biosensor Biosensor Assay (e.g., Plate Assay) Reconstitution->Biosensor TLC TLC with Biosensor Overlay Reconstitution->TLC HPLC_MS HPLC-MS/MS Analysis Reconstitution->HPLC_MS Qualitative Qualitative Assessment (e.g., Color Change) Biosensor->Qualitative TLC->Qualitative Quantitative Quantitative Measurement (e.g., Peak Area) HPLC_MS->Quantitative

References

Technical Support Center: Quantifying N-Butyryl-L-homoserine lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-Butyryl-L-homoserine lactone (C4-HSL) from complex samples.

Troubleshooting Guide

This guide addresses specific issues you might encounter during experimental procedures in a question-and-answer format.

Question 1: Why is my recovery of C4-HSL consistently low or non-existent after sample extraction?

Answer:

Low recovery is a common challenge stemming from several factors throughout the extraction workflow. Systematically evaluate each step to identify the source of analyte loss.[1]

Potential Causes & Solutions:

  • Inappropriate Extraction Method:

    • Liquid-Liquid Extraction (LLE): The polarity of the organic solvent may be mismatched with C4-HSL. While acidified ethyl acetate (B1210297) is commonly used, its efficiency can be matrix-dependent.[2]

      • Solution: Ensure the pH of your aqueous sample is acidic (pH < 4) to keep the lactone ring intact and protonate any potential carboxyl groups on interfering molecules. Consider testing alternative solvents like dichloromethane (B109758) (DCM).

    • Solid-Phase Extraction (SPE): The chosen sorbent may not be retaining C4-HSL effectively (breakthrough) or may be binding it too strongly (incomplete elution).[3][4]

      • Solution: For C4-HSL, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., HLB) is often suitable.[5] Ensure the sample is loaded under appropriate pH conditions and that the elution solvent is strong enough to desorb the analyte. Test the flow-through and wash fractions for the presence of your analyte to diagnose breakthrough.[1]

  • Analyte Degradation:

    • The lactone ring of C4-HSL is susceptible to hydrolysis, especially at alkaline pH. This degradation can occur during sample collection, storage, or extraction.

      • Solution: Keep samples on ice or flash-freeze them with liquid nitrogen immediately after collection.[6][7] Perform extractions using acidified solvents (e.g., ethyl acetate with 0.1-0.5% formic or acetic acid) to maintain an acidic pH.[2] Avoid high temperatures during solvent evaporation.[4]

  • Suboptimal Phase Separation (LLE):

    • Formation of emulsions can trap C4-HSL and lead to poor recovery.

      • Solution: Centrifuge the sample to help break the emulsion. The addition of salt ("salting out") to the aqueous phase can also improve phase separation and drive C4-HSL into the organic layer.[3]

Question 2: I'm observing significant signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer:

Matrix effects are a major concern in LC-MS/MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, C4-HSL.[8][9] This can lead to inaccurate quantification.[10]

Potential Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Complex matrices like bacterial culture media, biofilm EPS, or clinical samples contain numerous compounds (salts, proteins, lipids) that can co-elute with C4-HSL and interfere with ionization.[9][11]

      • Solution 1: Optimize Sample Preparation: Incorporate additional cleanup steps. A combination of LLE followed by SPE can be effective. Use a more rigorous SPE wash protocol to remove interferences.[3]

      • Solution 2: Improve Chromatographic Separation: Modify your LC gradient to better separate C4-HSL from interfering matrix components. A longer, shallower gradient can improve resolution.[8]

      • Solution 3: Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.

  • Lack of an Appropriate Internal Standard:

    • An internal standard (IS) is crucial for correcting for both extraction losses and matrix effects.[8]

      • Solution: The "gold standard" is to use a stable isotope-labeled (SIL) internal standard, such as D2-C4-HSL or 13C-C4-HSL.[12][13] A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate correction.[12] If a SIL-IS is unavailable, a structural analog (e.g., N-Pentanoyl-L-homoserine lactone, C5-HSL) can be used, but it may not co-elute perfectly and thus may not correct for matrix effects as effectively.

Question 3: My results are not reproducible. What are the likely sources of variability?

Answer:

Poor reproducibility can arise from inconsistencies in sample handling, extraction, or the analytical measurement itself.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Variations in extraction time, solvent volumes, pH adjustments, or evaporation techniques can all introduce variability.

      • Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Use calibrated pipettes and automated liquid handlers where possible to minimize human error. Ensure complete solvent evaporation and consistent reconstitution in the same volume and solvent.

  • Analyte Instability:

    • Degradation of C4-HSL between sample collection and analysis can lead to variable results, especially if the time and storage conditions are not consistent.

      • Solution: Standardize the workflow to minimize the time between collection and extraction. Always store samples and extracts at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Instrumental Drift:

    • The performance of the LC-MS/MS can fluctuate over the course of an analytical run.

      • Solution: Run quality control (QC) samples at regular intervals (e.g., every 10-15 samples) to monitor instrument performance and ensure the system is stable. The calibration curve should be re-injected or verified periodically during long runs.

Frequently Asked Questions (FAQs)

What are the primary challenges in quantifying C4-HSL?

The main challenges include its low concentration in many biological samples, its susceptibility to pH-dependent degradation (lactone hydrolysis), and significant interference from complex sample matrices, which can suppress the signal during mass spectrometry analysis.[5][9] Proper sample cleanup and sensitive detection methods are essential.

Which extraction method is better: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both methods are widely used, and the choice depends on the sample matrix and desired level of cleanup.

  • LLE (e.g., with acidified ethyl acetate) is a simple, cost-effective method suitable for cleaning up less complex samples like bacterial culture supernatants.[2]

  • SPE (e.g., with C18 or HLB cartridges) often provides more thorough cleanup and can be more easily automated. It is particularly useful for very complex or "dirty" samples like biofilm extracts or clinical fluids.[5] Sometimes, a combination of both is required for optimal results.

Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so important?

A SIL-IS (e.g., D2-C4-HSL) is chemically identical to C4-HSL but has a different mass.[12] It is added to the sample at the very beginning of the workflow and experiences the same analyte loss during extraction and the same signal suppression or enhancement during ionization.[8][13] By measuring the ratio of the analyte to the SIL-IS, it is possible to accurately correct for these variations, leading to highly precise and accurate quantification.[12]

How can I prevent C4-HSL from degrading during my experiment?

The lactone ring of C4-HSL is unstable under basic conditions. To prevent degradation:

  • Work Quickly and Keep Samples Cold: Process samples promptly after collection and keep them on ice. For long-term storage, freeze at -80°C.[6][7]

  • Control pH: Acidify samples and extraction solvents. Using solvents like ethyl acetate containing 0.1-0.5% formic or acetic acid is a common practice.[2]

  • Avoid High Temperatures: During the solvent evaporation step, use a gentle stream of nitrogen and moderate temperatures (e.g., <40°C).[3]

Quantitative Data Summary

The concentration of C4-HSL can vary significantly depending on the bacterial species, strain, growth conditions, and sample type.

Table 1: Example Concentrations of C4-HSL in Pseudomonas aeruginosa Cultures

Bacterial StrainGrowth MediumC4-HSL ConcentrationSource
P. aeruginosa PAO1LB MediumDominated AHL profile, specific concentration varies with growth phase[14]
P. aeruginosa PAO1Not Specified~1.5 µM (extracellular)[15]
P. aeruginosa PAO1Not Specified~0.5 µM (intracellular)[15]
Compost Isolate YL12Not SpecifiedAbundance increased exponentially over 24h, reaching ~1643 (relative abundance units)[16]

Table 2: Typical LC-MS/MS Parameters for C4-HSL Analysis

ParameterTypical SettingNotes
Ionization Mode Positive Electrospray Ionization (ESI+)C4-HSL readily forms a protonated molecule [M+H]⁺.[17]
Precursor Ion (m/z) 172.1The m/z for the [M+H]⁺ adduct of C4-HSL.[16]
Product Ion (m/z) 102.1This fragment is characteristic of the homoserine lactone ring and is common to most AHLs.[17]
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for AHLs.[18]
Mobile Phase A Water + 0.1% Formic AcidThe acid helps with protonation in ESI+.
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.[18]

Experimental Protocols

Protocol: LLE and LC-MS/MS Quantification of C4-HSL from Bacterial Supernatant

This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation: a. Grow the bacterial culture (e.g., P. aeruginosa) to the desired growth phase (typically stationary phase for maximum AHL production).[2] b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C). c. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

2. Internal Standard Spiking: a. To a defined volume of supernatant (e.g., 1 mL), add the stable isotope-labeled internal standard (e.g., D2-C4-HSL) to a final concentration of 50-100 nM.

3. Liquid-Liquid Extraction (LLE): a. Acidify the supernatant to ~pH 3 by adding an appropriate volume of 10% formic acid or acetic acid. b. Add an equal volume of acidified ethyl acetate (ethyl acetate containing 0.1% v/v formic acid).[2] c. Vortex vigorously for 1-2 minutes to ensure thorough mixing. d. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases. e. Carefully transfer the top organic layer (ethyl acetate) to a new, clean tube. f. Repeat the extraction (steps b-e) on the aqueous layer two more times, pooling all organic extracts.[2]

4. Dry-down and Reconstitution: a. Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 35-40°C. b. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). c. Vortex briefly and transfer the reconstituted sample to an LC vial for analysis.

5. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column. b. Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). c. Set the mass spectrometer to operate in positive ESI mode and monitor the specific Multiple Reaction Monitoring (MRM) transitions for C4-HSL (e.g., 172.1 -> 102.1) and its internal standard. d. Quantify the C4-HSL concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Signaling Pathway

G cluster_cell Gram-Negative Bacterium synthase AHL Synthase (e.g., LuxI) ahl_low C4-HSL (Low Cell Density) synthase->ahl_low Synthesis receptor_inactive Inactive Receptor (e.g., LuxR) receptor_active Active Receptor Complex dna Target Genes receptor_active->dna Activates Transcription response Group Behaviors (Biofilm, Virulence) dna->response ahl_high C4-HSL (High Cell Density) ahl_low->ahl_high Accumulation with cell growth ahl_high->receptor_inactive Binding

Caption: General AHL-mediated quorum sensing signaling pathway.

Experimental Workflow

G start 1. Sample Collection (e.g., Biofilm, Supernatant) step2 2. Add Stable Isotope Internal Standard (SIL-IS) start->step2 step3 3. Extraction (LLE or SPE) step2->step3 step4 4. Solvent Evaporation & Reconstitution step3->step4 step5 5. LC-MS/MS Analysis (MRM Mode) step4->step5 step6 6. Data Processing (Peak Integration) step5->step6 end 7. Quantification (Ratio to IS vs. Cal Curve) step6->end

Caption: Experimental workflow for C4-HSL quantification.

Troubleshooting Logic

G start Problem: Low C4-HSL Recovery q1 Analyze flow-through/wash fractions from SPE. Is C4-HSL present? start->q1 sol1 Issue: Insufficient Retention 1. Check sample pH/solvent. 2. Use a more retentive sorbent (e.g., HLB). 3. Decrease sample loading flow rate. q1->sol1 Yes q2 Analyze SPE cartridge post-elution or re-extract aqueous phase (LLE). Is C4-HSL retained? q1->q2 No sol2 Issue: Incomplete Elution 1. Increase elution solvent strength. 2. Increase elution volume or perform a second elution. q2->sol2 Yes q3 Review sample handling. Was pH kept acidic? Were samples kept cold? q2->q3 No sol3 Issue: Analyte Degradation 1. Acidify sample/solvents. 2. Work on ice; store at -80°C. 3. Avoid high temperatures. q3->sol3 No sol4 Issue: Matrix Effects - Check for ion suppression. - Improve sample cleanup. - Use a SIL-IS. q3->sol4 Yes

Caption: Troubleshooting decision tree for low C4-HSL recovery.

References

Validation & Comparative

A Comparative Analysis of N-Butyryl-L-homoserine lactone (C4-HSL) and 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of bacterial communication, or quorum sensing (QS), specific signaling molecules orchestrate collective behaviors, including virulence and biofilm formation. Among the most studied systems is that of the opportunistic pathogen Pseudomonas aeruginosa, which utilizes a sophisticated network of N-acyl-homoserine lactone (AHL) signals. This guide provides a detailed, objective comparison of two of its principal AHLs: N-Butyryl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). We will explore their distinct and overlapping roles in regulating bacterial physiology and host-pathogen interactions, supported by experimental data and detailed protocols for researchers.

The Hierarchical Signaling Network: las and rhl Systems

P. aeruginosa possesses two primary, interconnected quorum-sensing circuits: the las and rhl systems. These systems are named for their key components: a synthase enzyme (LasI or RhlI) that produces the AHL signal molecule, and a cognate transcriptional regulator (LasR or RhlR) that binds the AHL to control gene expression.[1]

  • The las system utilizes 3-oxo-C12-HSL , synthesized by LasI. The 3-oxo-C12-HSL:LasR complex is considered the master regulator in this hierarchy.[2][3]

  • The rhl system uses C4-HSL , synthesized by RhlI, which binds to the RhlR regulator.[1][2]

Traditionally, the las system is viewed as sitting atop the hierarchy, as the activated LasR complex induces the transcription of both rhlR and rhlI.[2][3] This initiates the secondary rhl circuit. However, the relationship is not merely linear; it involves a complex interplay and balance between the two signals to fine-tune gene expression.[1]

Quorum_Sensing_Hierarchy cluster_las las System cluster_rhl rhl System LasI LasI Synthase Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL Synthesizes LasR LasR Regulator Three_oxo_C12_HSL->LasR Binds & Activates LasR_complex LasR:3-oxo-C12-HSL Complex RhlI RhlI Synthase LasR_complex->RhlI Activates Transcription RhlR RhlR Regulator LasR_complex->RhlR Activates Transcription Virulence_las las-dependent Virulence Genes (e.g., lasB elastase) LasR_complex->Virulence_las Regulates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes C4_HSL->RhlR Binds & Activates RhlR_complex RhlR:C4-HSL Complex RhlR_complex->LasR_complex Feedback Regulation Virulence_rhl rhl-dependent Virulence Genes (e.g., rhamnolipids) RhlR_complex->Virulence_rhl Regulates

Caption: Hierarchical quorum sensing pathways in P. aeruginosa.

Comparative Biological Activity

While structurally similar, C4-HSL and 3-oxo-C12-HSL exhibit distinct and sometimes opposing activities in regulating key bacterial processes.

Biofilm Formation

Biofilm formation is a critical virulence trait regulated by quorum sensing. While the las system was initially thought to be dominant, evidence suggests C4-HSL and the rhl system play a more significant role than previously understood.[4][5] Studies using isogenic mutants of P. aeruginosa PAO1 have demonstrated that a deficiency in C4-HSL production leads to a more drastic reduction in biofilm formation compared to a deficiency in 3-oxo-C12-HSL.[4][5]

Mutant Strain AHL Deficiency Effect on Biofilm Formation (vs. Wild-Type) Reference
lasI mutant3-oxo-C12-HSLSimilar amount of biofilm produced[4][5]
rhlI mutantC4-HSL70% reduction in biofilm formation[4][5]

This indicates that while both systems are involved, C4-HSL is a crucial signal for robust biofilm development. The addition of exogenous C4-HSL can restore biofilm formation in the rhlI mutant.[4]

Virulence Factor Regulation

The two QS systems regulate a wide array of virulence factors, often with a degree of specificity. The 3-oxo-C12-HSL:LasR complex controls factors essential for early-stage infection and tissue damage, while the C4-HSL:RhlR complex regulates factors involved in later-stage infection processes and biofilm maturation.

Virulence Factor Primary Regulator Function Reference
Elastase (LasB), Protease (LasA)las system (3-oxo-C12-HSL)Tissue degradation, invasion[2]
Rhamnolipidsrhl system (C4-HSL)Surfactant, biofilm structure[6]
Pyocyaninrhl system (C4-HSL)Toxin, redox-active molecule[6][7]
Hydrogen Cyaniderhl system (C4-HSL)Toxin, inhibits host respiration[3]
Pseudomonas Quinolone Signal (PQS)Induced by las, Repressed by rhlA third QS signal, regulates virulence[1]

Interestingly, the production of the Pseudomonas quinolone signal (PQS), another key signaling molecule, is dependent on the ratio of 3-oxo-C12-HSL to C4-HSL. The las system induces PQS production, while the rhl system represses it, highlighting a competitive or "dueling" interaction between the two circuits.[1]

Interaction with Host Immune Cells

AHLs do not only act on bacteria; they have significant immunomodulatory effects on host cells. 3-oxo-C12-HSL, in particular, has been shown to be a potent modulator of the host immune response.

Host Cell Effect 3-oxo-C12-HSL C4-HSL Reference
Inflammatory Response Can suppress pro-inflammatory cytokine production (e.g., TNF-α) at certain concentrations.Less pronounced effects compared to 3-oxo-C12-HSL.[8][9]
Apoptosis Can induce apoptosis in various mammalian cells, including macrophages and epithelial cells.Generally does not induce apoptosis.[2][8]
Neutrophil Activation Attracts and activates polymorphonuclear neutrophils (PMNs), enhancing phagocytosis.Not reported to have the same effect.[10]
EC50 on Reporter Strain Elicits a strong activation of LasR with an EC50 of approximately 9 nM in an E. coli reporter strain.Shows no induction of the LasR-based reporter.[11]

3-oxo-C12-HSL can have paradoxical effects, sometimes suppressing and sometimes activating inflammatory pathways depending on the host cell type and context.[8][9][12] For instance, it can accelerate cutaneous wound healing by inducing the differentiation of fibroblasts into myofibroblasts.[12] In contrast, C4-HSL has demonstrated significantly less activity in modulating host cell functions.[11]

Experimental Protocols

Reproducible methodologies are essential for the study of quorum sensing. Below are protocols for key experiments used to compare the effects of C4-HSL and 3-oxo-C12-HSL.

Protocol 1: Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass produced by bacteria grown in a microtiter plate.

Biofilm_Assay_Workflow start Start: Prepare bacterial overnight culture step1 Dilute culture and add to 96-well plate wells with media +/- HSL compounds start->step1 step2 Incubate plate statically (e.g., 24-48h at 37°C) step1->step2 step3 Discard culture medium and wash wells gently with PBS step2->step3 step4 Stain adherent biofilm with 0.1% Crystal Violet for 15 min step3->step4 step5 Wash away excess stain with water and let dry step4->step5 step6 Solubilize bound stain with 30% acetic acid or ethanol step5->step6 step7 Measure absorbance (e.g., at OD590 nm) using a plate reader step6->step7 end End: Quantify biofilm biomass step7->end

Caption: Experimental workflow for the Crystal Violet biofilm assay.

Materials:

  • P. aeruginosa strains (wild-type, lasI mutant, rhlI mutant)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • C4-HSL and 3-oxo-C12-HSL stock solutions

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow bacterial strains overnight in LB broth at 37°C with shaking.

  • Plate Setup: Dilute the overnight cultures 1:100 in fresh LB broth. Add 200 µL of the diluted culture to each well of a 96-well plate. For complementation experiments, add desired concentrations of C4-HSL or 3-oxo-C12-HSL to the wells containing the respective mutant strains.[3] Include a media-only control.

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.[3]

  • Washing: Carefully discard the culture medium from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent, planktonic cells.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the stain solution and wash the wells thoroughly with water until the wash water is clear. Invert the plate and tap gently on a paper towel to remove excess water. Air-dry the plate.

  • Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet. Incubate for 10-15 minutes. Measure the absorbance at approximately 590 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

Protocol 2: Quantification of AHLs using Reporter Strains

Biosensor strains are engineered to produce a measurable signal (e.g., light, color) in the presence of a specific AHL. This allows for the semi-quantitative measurement of AHLs in bacterial supernatants.[13]

Materials:

  • E. coli pKDT17 reporter strain (for 3-oxo-C12-HSL, responds by producing β-galactosidase).[13]

  • Chromobacterium violaceum CV026 reporter strain (for C4-HSL, responds by producing purple violacein (B1683560) pigment).[13]

  • Supernatants from P. aeruginosa cultures grown under desired conditions.

  • LB broth and agar (B569324) plates.

  • Reagents for β-galactosidase assay (e.g., ONPG) or a spectrophotometer for violacein measurement.

Procedure for C4-HSL (using C. violaceum CV026):

  • Grow the CV026 reporter strain overnight in LB broth.

  • Prepare an agar plate by mixing molten LB agar with the CV026 culture.

  • Spot a known volume of the cell-free supernatant from your P. aeruginosa culture onto the surface of the agar plate.

  • Incubate the plate at 30°C for 24-48 hours.

  • The presence of C4-HSL will induce the production of the purple violacein pigment. The diameter or intensity of the purple zone can be compared to standards to estimate the concentration.[13]

Procedure for 3-oxo-C12-HSL (using E. coli pKDT17):

  • Grow the E. coli pKDT17 reporter strain overnight.

  • In a 96-well plate, mix the reporter strain culture with the cell-free supernatant from your P. aeruginosa culture.

  • Incubate for several hours to allow for induction of the reporter gene (lacZ).

  • Perform a standard β-galactosidase assay using a substrate like ONPG.

  • Measure the resulting color change using a spectrophotometer. The activity is proportional to the concentration of 3-oxo-C12-HSL.[13]

Conclusion

This compound (C4-HSL) and 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) are not merely redundant signals but rather key components of a complex, hierarchical, and interconnected regulatory network in Pseudomonas aeruginosa. While 3-oxo-C12-HSL acts as the primary initiator of the QS cascade and a potent modulator of the host immune response, C4-HSL is a critical driver of biofilm formation and controls a distinct set of late-stage virulence factors.[2][4] The intricate balance and ratio between these two molecules fine-tune the bacterium's pathogenic strategy.[1] A thorough understanding of their individual and combined activities is paramount for the rational design of novel anti-virulence therapies that aim to disrupt bacterial communication and disarm this formidable pathogen.

References

Decoding Specificity: A Comparative Analysis of N-Butyryl-L-homoserine lactone (C4-HSL) Cross-Reactivity with Non-Cognate LuxR Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of N-Butyryl-L-homoserine lactone (C4-HSL) with various non-cognate LuxR-type transcriptional regulators. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the specificity of C4-HSL, the native autoinducer for the RhlR receptor in Pseudomonas aeruginosa, and its potential for off-target effects in complex microbial communities or engineered biological systems.

Introduction to LuxR-Type Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs) and their cognate LuxR-type receptors. Upon binding to its specific AHL, the LuxR-type protein typically undergoes a conformational change, dimerizes, and binds to specific DNA sequences (lux boxes) to activate or repress gene transcription.[1][2] The specificity of the AHL-receptor interaction is crucial for preventing signal crosstalk between different bacterial species cohabiting the same niche.

This compound (C4-HSL) is the cognate AHL for the RhlR receptor of Pseudomonas aeruginosa, a key regulator of virulence factor production and biofilm formation.[3] This guide examines the extent to which C4-HSL can activate other, non-cognate LuxR-type receptors, a phenomenon known as cross-reactivity or crosstalk.

Quantitative Comparison of C4-HSL Cross-Reactivity

The following table summarizes the quantitative data on the cross-reactivity of C4-HSL with a selection of non-cognate LuxR-type receptors. The data is primarily derived from studies utilizing engineered reporter systems in heterologous hosts like Bacillus subtilis and Escherichia coli.

Receptor (Organism)Cognate AHLC4-HSL Activation of Non-Cognate Receptor (% of Cognate Activation)Reference
RhlR (P. aeruginosa)C4-HSL 100% (Cognate) [4]
RpaR (R. palustris)p-Coumaroyl-HSL30 ± 13%[4]
LuxR (A. fischeri)3-Oxohexanoyl-HSL (3OC6-HSL)<8% (Orthogonal)[4]
CinR (R. leguminosarum)3-Hydroxytetradecanoyl-HSL (3OHC14-HSL)<8% (Orthogonal)[4]
LuxR-G4E (Engineered Variant)N/AResponds to C4-HSL with an EC50 of 150 nM[5]
Wild-Type LuxR (V. fischeri)3OC6-HSLNo response at concentrations up to 1 µM[5]

Key Observations:

  • Significant cross-reactivity was observed between C4-HSL and the RpaR receptor, reaching approximately 30% of the activation achieved with its cognate ligand.[4]

  • The LuxR and CinR receptors showed minimal to no activation by C4-HSL, indicating a high degree of orthogonality in the tested system.[4]

  • Wild-type LuxR from Aliivibrio fischeri exhibits strong specificity for its cognate autoinducer and does not respond to C4-HSL.[5] However, directed evolution has successfully generated LuxR variants, such as LuxR-G4E, that can respond to C4-HSL with high sensitivity.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_cell Bacterial Cell AHL C4-HSL LuxR_monomer Non-cognate LuxR-type Receptor (Monomer) AHL->LuxR_monomer Binding AHL_LuxR C4-HSL-Receptor Complex Dimer Dimerized Complex AHL_LuxR->Dimer Dimerization lux_box lux box (Promoter) Dimer->lux_box DNA Binding Reporter Reporter Gene (e.g., lacZ, luxCDABE) Transcription Transcription & Translation lux_box->Transcription Activation Signal Measurable Signal (Colorimetric/Luminescent) Transcription->Signal

Caption: General signaling pathway for C4-HSL cross-reactivity with a non-cognate LuxR-type receptor leading to reporter gene expression.

G cluster_workflow Experimental Workflow start Prepare E. coli reporter strain (Expressing non-cognate LuxR and a reporter plasmid) culture Grow overnight culture start->culture subculture Subculture to fresh medium culture->subculture induce Induce with varying concentrations of C4-HSL subculture->induce incubate Incubate for a defined period induce->incubate measure Measure reporter activity (e.g., β-galactosidase or luciferase assay) incubate->measure analyze Analyze data and determine level of activation measure->analyze

Caption: A generalized experimental workflow for assessing C4-HSL cross-reactivity using a bacterial reporter strain.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained using bacterial reporter gene assays. Below are detailed, representative protocols for the β-galactosidase and luciferase assays commonly employed in such studies.

β-Galactosidase Reporter Assay

This assay is a colorimetric method used to quantify the activity of a promoter fused to the lacZ gene, which encodes the enzyme β-galactosidase.

Materials:

  • E. coli reporter strain harboring a plasmid with the non-cognate luxR gene and a second plasmid with the target promoter fused to lacZ.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • C4-HSL stock solution.

  • Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0).

  • O-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3 solution.

  • Spectrophotometer.

Procedure:

  • Culture Preparation: Inoculate the E. coli reporter strain in LB medium with appropriate antibiotics and grow overnight with shaking at 37°C.

  • Subculturing: Dilute the overnight culture 1:100 into fresh LB medium and grow to an OD600 of approximately 0.3-0.4.

  • Induction: Aliquot the culture into tubes and add C4-HSL to final desired concentrations. Include a no-AHL control.

  • Incubation: Incubate the cultures for a defined period (e.g., 4-6 hours) at 30°C with shaking.

  • Cell Lysis: Measure the final OD600 of each culture. Take a defined volume of each culture (e.g., 100 µL) and add it to Z-buffer. Add a few drops of chloroform (B151607) and 0.1% SDS to lyse the cells and vortex vigorously.

  • Enzymatic Reaction: Pre-warm the cell lysates to 28°C. Start the reaction by adding ONPG solution.

  • Reaction Termination: Once a yellow color develops, stop the reaction by adding 1 M Na2CO3.

  • Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using a standard formula that normalizes for reaction time, culture volume, and cell density (OD600).

Luciferase Reporter Assay

This is a highly sensitive assay that measures light output from the luciferase enzyme, the expression of which is driven by the promoter of interest.

Materials:

  • E. coli or other suitable host reporter strain containing a plasmid with the non-cognate luxR gene and a reporter plasmid with the target promoter fused to the luxCDABE operon.

  • Appropriate growth medium and antibiotics.

  • C4-HSL stock solution.

  • Luminometer.

Procedure:

  • Culture Preparation: Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics.

  • Subculturing: Dilute the overnight culture into fresh medium in a 96-well microplate.

  • Induction: Add C4-HSL to the wells to achieve a range of final concentrations. Include a no-AHL control.

  • Incubation and Measurement: Place the microplate in a luminometer capable of shaking and maintaining a constant temperature (e.g., 30°C). Measure both the optical density (at 600 nm) and luminescence at regular intervals over several hours.

  • Data Analysis: Normalize the luminescence signal to the cell density (luminescence/OD600) to determine the specific activity. Plot the specific activity against the concentration of C4-HSL to generate dose-response curves and calculate parameters such as EC50 values.

Conclusion

The data compiled in this guide indicate that while this compound (C4-HSL) exhibits a high degree of specificity for its cognate receptor, RhlR, significant cross-reactivity with certain non-cognate LuxR-type receptors, such as RpaR, can occur.[4] Conversely, other receptors like LuxR and CinR appear to be largely unresponsive to C4-HSL.[4] These findings underscore the importance of empirically verifying the specificity of AHL-receptor interactions, particularly in the context of designing synthetic biological circuits or studying polymicrobial interactions where off-target activation could lead to unintended consequences. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses of AHL cross-reactivity.

References

Validating N-Butyryl-L-homoserine Lactone Effects: A Comparative Guide to Using rhlI Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a definitive link between N-Butyryl-L-homoserine lactone (C4-HSL) and its downstream physiological effects is crucial for understanding bacterial quorum sensing and developing novel therapeutics. The use of an rhlI knockout mutant is a cornerstone technique for this validation. This guide provides a comparative overview of this genetic approach, supported by experimental data and detailed protocols.

The rhlI gene encodes the synthase responsible for the production of C4-HSL in Pseudomonas aeruginosa and other bacteria.[1][2] By creating a null mutant for rhlI, researchers can effectively eliminate the endogenous production of C4-HSL, allowing for a clean background to study the specific effects of this signaling molecule. The phenotypic changes observed in the rhlI mutant compared to the wild-type strain provide strong evidence for the role of C4-HSL. Furthermore, the "rescue" of these phenotypes by the addition of exogenous C4-HSL to the mutant culture serves as a critical validation step, confirming that the observed effects are indeed due to the absence of the signaling molecule.

Comparative Analysis of Phenotypes

The deletion of the rhlI gene leads to significant alterations in key virulence-related phenotypes, most notably biofilm formation and the production of the blue-green pigment pyocyanin (B1662382).

PhenotypeWild-Type (PAO1/PA14)rhlI Knockout Mutant (ΔrhlI)ΔrhlI + Exogenous C4-HSLAlternative Validation Method
Biofilm Formation Robust biofilm formation.Significant reduction in biofilm formation (e.g., up to 70% decrease).[3]Restoration of biofilm formation to wild-type levels.[3]Azithromycin (B1666446) Treatment: Inhibition of biofilm formation by reducing C4-HSL production.[3]
Pyocyanin Production High levels of pyocyanin production, giving a characteristic blue-green color to the culture.Abolished or severely reduced pyocyanin production.[1][4]Pyocyanin production is restored.[4][5]rhlR Knockout Mutant: A mutant in the C4-HSL receptor gene (rhlR) also shows abolished pyocyanin production.[1][4]
Gene Expression (e.g., rhlA) High-level expression of C4-HSL-dependent genes.Significantly reduced expression of target genes.[5]Restoration of target gene expression.Reporter Strains: Use of strains with reporter genes (e.g., lacZ, gfp) fused to the promoter of a C4-HSL-regulated gene.

Signaling Pathways and Experimental Workflows

To visually represent the underlying molecular mechanisms and the experimental logic, the following diagrams are provided.

Rhl_Signaling_Pathway Rhl Quorum Sensing Pathway cluster_cell Pseudomonas aeruginosa RhlI RhlI Synthase C4_HSL_int C4-HSL RhlI->C4_HSL_int Synthesizes RhlR RhlR Receptor RhlR_C4HSL RhlR:C4-HSL Complex C4_HSL_int->RhlR C4_HSL_int->RhlR_C4HSL C4_HSL_ext C4-HSL (extracellular) C4_HSL_int->C4_HSL_ext Diffuses out DNA Target Gene Promoters (e.g., rhlA, pyocyanin synthesis) RhlR_C4HSL->DNA Binds & Activates Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Transcription C4_HSL_ext->C4_HSL_int Diffuses in Experimental_Workflow Workflow for Validating C4-HSL Effects cluster_strains Bacterial Strains cluster_assays Phenotypic Assays cluster_results Expected Results WT Wild-Type (WT) (rhlI+) Biofilm Biofilm Quantification (Crystal Violet Assay) WT->Biofilm Baseline Pyocyanin Pyocyanin Measurement (OD695) WT->Pyocyanin Baseline Gene_Expression Gene Expression Analysis (qRT-PCR) WT->Gene_Expression Baseline Mutant rhlI Knockout Mutant (ΔrhlI) Mutant->Biofilm Observe Change Mutant->Pyocyanin Observe Change Mutant->Gene_Expression Observe Change Complemented ΔrhlI + Exogenous C4-HSL Complemented->Biofilm Rescue Phenotype Complemented->Pyocyanin Rescue Phenotype Complemented->Gene_Expression Rescue Phenotype Result_WT Normal Phenotype Biofilm->Result_WT Result_Mutant Altered Phenotype Biofilm->Result_Mutant Result_Comp Restored Phenotype Biofilm->Result_Comp Pyocyanin->Result_WT Pyocyanin->Result_Mutant Pyocyanin->Result_Comp Gene_Expression->Result_WT Gene_Expression->Result_Mutant Gene_Expression->Result_Comp Conclusion Conclusion: C4-HSL is responsible for the observed phenotype Result_WT->Conclusion Result_Mutant->Conclusion Result_Comp->Conclusion

References

Decoding Signal Specificity: A Comparative Guide to N-Butyryl-L-homoserine lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Butyryl-L-homoserine lactone (C4-HSL), a key quorum-sensing signal molecule in Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa. Understanding the signaling specificity of C4-HSL is crucial for developing novel anti-virulence strategies that disrupt bacterial communication. This document outlines the signaling pathway of C4-HSL, compares its activity with other acyl-homoserine lactones (AHLs), and provides detailed experimental protocols for determining signaling specificity.

C4-HSL Signaling Pathway and Specificity

This compound (C4-HSL) is a small signaling molecule involved in quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density.[1][2] In P. aeruginosa, the quorum-sensing network is hierarchical, with the las and rhl systems being central. The rhl system utilizes C4-HSL as its primary signaling molecule.[1][3]

The specificity of C4-HSL signaling is primarily determined by its interaction with its cognate receptor, the transcriptional regulator RhlR.[3][4] The binding of C4-HSL to RhlR induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences known as rhl boxes in the promoter regions of target genes.[5][6] This interaction activates the transcription of a host of virulence factors, including elastase, rhamnolipids, and pyocyanin, as well as genes involved in biofilm formation.[1][5][6]

The specificity of this interaction is influenced by the length and modification of the acyl side chain of the AHL molecule. While RhlR is most potently activated by C4-HSL, other AHLs with different acyl chain lengths can also interact with the receptor, albeit with varying degrees of efficacy.[4]

Comparative Analysis of C4-HSL and Other AHLs

The signaling activity of C4-HSL is often compared to other AHLs to understand the structural determinants of receptor binding and activation. The following table summarizes quantitative data from various studies, comparing the activity of C4-HSL with other AHLs in activating the RhlR receptor.

Acyl-Homoserine Lactone (AHL)ReceptorBioassay SystemEC50 (µM)Relative Activity (%)Reference
This compound (C4-HSL) RhlR E. coli (pECP61.5) 8.95 100 [4]
N-Hexanoyl-L-homoserine lactone (C6-HSL)RhlRE. coli (pECP61.5)>1000<1[4]
N-Octanoyl-L-homoserine lactone (C8-HSL)RhlRE. coli (pECP61.5)>1000<1[4]
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)RhlRE. coli (pECP61.5)7.93~90[4]
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)RhlRE. coli (pECP61.5)>1000<1[4]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum response.

Experimental Protocols for Determining Signaling Specificity

Accurate determination of AHL signaling specificity relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Reporter Gene Assay for AHL Activity

This assay quantifies the ability of an AHL to activate its cognate receptor and induce the expression of a reporter gene (e.g., luciferase or β-galactosidase).

a. Materials:

  • Bacterial strain expressing the receptor of interest (e.g., RhlR) and a reporter gene under the control of a target promoter.

  • Luria-Bertani (LB) broth and agar.

  • AHLs of interest (e.g., C4-HSL and other AHLs).

  • Appropriate antibiotics.

  • Luminometer or spectrophotometer.

  • Luciferase assay reagent or ONPG (o-nitrophenyl-β-D-galactopyranoside).

b. Protocol:

  • Inoculate an overnight culture of the reporter strain in LB broth with appropriate antibiotics.

  • The following day, dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth.

  • Aliquot the diluted culture into a 96-well plate.

  • Add varying concentrations of the test AHLs to the wells. Include a no-AHL control.

  • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli) with shaking for a defined period (e.g., 4-6 hours).

  • Measure the optical density (OD600) of each well to assess bacterial growth.

  • For luciferase assays, add the luciferase assay reagent to each well according to the manufacturer's instructions and measure luminescence.[7][8]

  • For β-galactosidase assays, lyse the cells and add ONPG. Measure the absorbance at 420 nm over time.

  • Normalize the reporter gene activity to cell density (e.g., luminescence/OD600).

  • Plot the normalized reporter activity against the AHL concentration to generate dose-response curves and determine EC50 values.

Quantification of AHLs by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of AHLs in biological samples.[9][10][11][12]

a. Materials:

  • Bacterial culture supernatants.

  • Ethyl acetate (B1210297) (or other suitable organic solvent).

  • Anhydrous sodium sulfate.

  • Nitrogen gas evaporator.

  • Acetonitrile (ACN) and formic acid (for mobile phase).

  • AHL standards for calibration curve.

  • Liquid chromatograph coupled to a tandem mass spectrometer.

b. Protocol:

  • Grow the bacterial strain of interest to the desired growth phase in liquid culture.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Extract the AHLs from the supernatant by liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume of mobile phase (e.g., 50% ACN with 0.1% formic acid).

  • Inject the sample into the LC-MS/MS system.

  • Separate the AHLs using a C18 reverse-phase column with a gradient of water and ACN, both containing 0.1% formic acid.

  • Detect the AHLs using the mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for each AHL of interest.

  • Quantify the AHLs by comparing the peak areas from the sample to a standard curve generated with known concentrations of AHL standards.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the C4-HSL signaling pathway and a typical experimental workflow for determining AHL specificity.

C4_HSL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C4_HSL_out C4-HSL C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in Diffuses in membrane RhlI RhlI Synthase RhlI->C4_HSL_in Synthesizes RhlR_inactive Inactive RhlR RhlR_active Active RhlR Dimer RhlR_inactive->RhlR_active Dimerizes rhl_box rhl box RhlR_active->rhl_box Binds to Virulence_Genes Virulence Genes (e.g., rhlA, lasB, hcnA) rhl_box->Virulence_Genes Activates Transcription C4_HSL_in->RhlR_inactive Binds to

C4-HSL Signaling Pathway in P. aeruginosa

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion AHL_synthesis Synthesize/Obtain AHL Analogs Dose_response Perform Reporter Gene Assay (Varying AHL concentrations) AHL_synthesis->Dose_response Reporter_strain Construct/Obtain Reporter Strain Reporter_strain->Dose_response EC50_calc Calculate EC50 Values Dose_response->EC50_calc Quantification Quantify AHLs in Culture (LC-MS/MS) Specificity_determination Determine Signaling Specificity Quantification->Specificity_determination Compare_activity Compare Relative Activities EC50_calc->Compare_activity Compare_activity->Specificity_determination Binding_affinity Determine Binding Affinity (e.g., Fluorescence Quenching) Binding_affinity->Specificity_determination

Experimental Workflow for Determining AHL Signaling Specificity

Logical_Relationship cluster_AHL Acyl-Homoserine Lactones (AHLs) cluster_Receptor Receptor cluster_Response Response C4_HSL C4-HSL RhlR RhlR C4_HSL->RhlR High Affinity Binding Short_chain_AHLs Other Short-Chain AHLs (e.g., C6-HSL) Short_chain_AHLs->RhlR Low Affinity Binding Long_chain_AHLs Long-Chain AHLs (e.g., 3-oxo-C12-HSL) Long_chain_AHLs->RhlR Negligible Binding High_activity High Activity RhlR->High_activity Leads to Low_activity Low/No Activity RhlR->Low_activity Leads to

Logical Relationship of AHL Signaling Specificity for RhlR

References

Validating the Role of N-Butyryl-L-homoserine Lactone in Polymicrobial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Butyryl-L-homoserine lactone (C4-HSL) with other key quorum sensing (QS) molecules in the context of polymicrobial infections. Experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to facilitate a comprehensive understanding of the role of C4-HSL in complex microbial communities.

Introduction to this compound (C4-HSL)

This compound is a small, diffusible signaling molecule involved in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression based on population density.[1][2] Primarily produced by Gram-negative bacteria such as Pseudomonas aeruginosa, C4-HSL plays a crucial role in regulating virulence factors, biofilm formation, and interspecies interactions within polymicrobial communities.[3][4] In P. aeruginosa, the synthesis of C4-HSL is directed by the RhlI synthase, and its detection is mediated by the transcriptional regulator RhlR.[1][3] This system, known as the rhl system, is hierarchically regulated by the las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule.[1][5]

Comparative Analysis of Quorum Sensing Molecules

The following tables summarize quantitative data comparing C4-HSL with other prominent quorum sensing molecules, 3-oxo-C12-HSL and the Pseudomonas quinolone signal (PQS), in the context of their production and effects on virulence and biofilm formation.

Table 1: Comparison of Quorum Sensing Signal Production in Pseudomonas aeruginosa

Signal MoleculeSynthesizing EnzymeTypical Concentration in Monoculture (Biofilm)Regulation by other QS Systems
This compound (C4-HSL) RhlI170.6 ± 11.8 ng/mL to 1981.5 ± 162.5 ng/mL[6]Positively regulated by the las system.[1] Its production can be affected by the absence of PQS.[6]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) LasI784.4 ± 0.6 ng/mL (in co-culture with A. fumigatus)[6]Acts as the primary signal in the hierarchy, activating the rhl system.[1]
Pseudomonas Quinolone Signal (PQS) PqsABCD, PqsHProduction observed after 12 hours of cultivation.[6]Interacts with the rhl system; PqsE, a protein in the PQS pathway, can modulate RhlR activity.[7]

Table 2: Comparative Effects on Virulence and Biofilm Formation

Signal MoleculeEffect on Biofilm FormationKey Virulence Factors RegulatedInteraction in Polymicrobial Settings
This compound (C4-HSL) A rhlI mutant (deficient in C4-HSL) showed a 70% reduction in biofilm formation compared to wild-type.[4]Rhamnolipids, pyocyanin, hydrogen cyanide.[8]Can influence the structure of multispecies biofilms.[9]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) A lasI mutant produced similar amounts of biofilm to the wild-type in one study, suggesting a more complex role.[4]Elastase, LasA protease, exotoxin A.[8]Can modulate host immune responses.[9][10]
Pseudomonas Quinolone Signal (PQS) PQS signaling is involved in biofilm maturation and the release of extracellular DNA (eDNA).[11]Pyocyanin, lectins.Can mediate interactions with Staphylococcus aureus, stimulating its biofilm formation.[12]
Autoinducer-2 (AI-2) N/A (not endogenously produced by P. aeruginosa)N/AA "universal" signal for interspecies communication among a wide range of bacteria.[5][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Quantification of N-Acyl Homoserine Lactones by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of C4-HSL and other AHLs from bacterial culture supernatants.

1. Sample Preparation and Extraction:

  • Grow bacterial cultures (monoculture or co-culture) to the desired cell density.
  • Centrifuge the culture to pellet the cells and collect the supernatant.
  • Filter-sterilize the supernatant through a 0.22 µm filter.
  • Acidify the supernatant with formic acid to a final concentration of 0.1%.
  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously and allow the phases to separate.
  • Collect the organic (upper) phase. Repeat the extraction two more times.
  • Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
  • Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile (B52724) for analysis.[9]

2. HPLC-MS/MS Analysis:

  • Chromatography:
  • Use a C18 reverse-phase column.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • A typical gradient could be: start with 10% B, ramp to 100% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions.[9]
  • Mass Spectrometry:
  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific AHLs. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion for each AHL.
  • For C4-HSL, the precursor ion is m/z 172.1 and a common product ion is m/z 102.0.
  • Quantification:
  • Prepare a standard curve using synthetic C4-HSL of known concentrations.
  • Analyze the samples and quantify the amount of C4-HSL by comparing the peak areas to the standard curve.

Protocol 2: Polymicrobial Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a static microtiter plate assay to quantify total biofilm biomass in single and mixed-species cultures.

1. Preparation of Bacterial Inocula:

  • Grow individual bacterial species overnight in an appropriate liquid medium (e.g., Tryptic Soy Broth - TSB).
  • Dilute each overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.1).
  • For co-cultures, mix the diluted bacterial suspensions in the desired ratio.

2. Biofilm Growth:

  • Pipette 200 µL of the standardized bacterial suspension(s) into the wells of a flat-bottom 96-well microtiter plate.[1] Include wells with sterile medium as a negative control.
  • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[6]

3. Biofilm Staining and Quantification:

  • Carefully discard the planktonic culture from each well.
  • Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.[1]
  • Add 200 µL of 100% methanol to each well and incubate for 15 minutes to fix the biofilms.
  • Discard the methanol and allow the plate to air dry completely.
  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[2]
  • Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
  • Invert the plate on a paper towel to dry.
  • Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[2][6] Incubate for 10-15 minutes with gentle shaking.
  • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of C4-HSL.

G LasI LasI LasR LasR LasI->LasR 3-oxo-C12-HSL RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Virulence_Las Virulence Factors (e.g., elastase) LasR->Virulence_Las Biofilm Biofilm Formation LasR->Biofilm RhlI->RhlR C4-HSL Virulence_Rhl Virulence Factors (e.g., rhamnolipids) RhlR->Virulence_Rhl RhlR->Biofilm PqsR PqsR PqsE PqsE PqsR->PqsE PQS PqsE->RhlR Modulates G start Start: Polymicrobial Culture extraction Supernatant Collection & Extraction start->extraction biofilm_assay Biofilm Quantification (Crystal Violet) start->biofilm_assay hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms quantification Quantification of Signaling Molecules hplc_ms->quantification data_analysis Comparative Data Analysis quantification->data_analysis biofilm_assay->data_analysis end Conclusion data_analysis->end G P_aeruginosa P. aeruginosa C4_HSL C4-HSL P_aeruginosa->C4_HSL produces Biofilm_Structure Altered Biofilm Structure P_aeruginosa->Biofilm_Structure Virulence Modulated Virulence P_aeruginosa->Virulence S_aureus S. aureus S_aureus->Biofilm_Structure S_aureus->Virulence C_albicans C. albicans C_albicans->Biofilm_Structure C_albicans->Virulence C4_HSL->S_aureus influences C4_HSL->C_albicans influences

References

A Comparative Analysis of N-Butyryl-L-homoserine lactone (C4-HSL) and Other Short-Chain Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Short-Chain Acyl-Homoserine Lactones

N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates collective behaviors such as biofilm formation and virulence factor production. The specificity of these systems is largely determined by the length and modifications of the AHL's acyl side chain. This guide provides a detailed comparison of N-Butyryl-L-homoserine lactone (C4-HSL) with other prevalent short-chain AHLs, namely N-Hexanoyl-L-homoserine lactone (C6-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL). The information presented herein, supported by experimental data, aims to assist researchers in selecting the appropriate signaling molecule for their studies and in the development of novel anti-quorum sensing strategies.

Quantitative Comparison of Biological Activity

The performance of C4-HSL, C6-HSL, and C8-HSL can be evaluated across several key parameters, including their binding affinity to cognate receptors, their efficacy in inducing gene expression, and their impact on critical bacterial phenotypes like biofilm formation and virulence factor production.

ParameterThis compound (C4-HSL)N-Hexanoyl-L-homoserine lactone (C6-HSL)N-Octanoyl-L-homoserine lactone (C8-HSL)Bacterial System/Receptor
Receptor Activation (EC50) ~1 µM - 5 µM5.5-fold lower than C4-HSLNot widely reported for RhlRPseudomonas aeruginosa / RhlR
Biofilm Formation Significant promotionSignificant promotionEnhanced biofilm formationPeriodontal pathogens / Anaerobic granular sludge
Virulence Factor Production Induces elastase, protease, pyocyanin (B1662382), and rhamnolipidsInduces violacein (B1683560) productionInduces virulence factorsP. aeruginosa / Chromobacterium violaceum

Note: EC50 (half-maximal effective concentration) values are a measure of potency, with lower values indicating higher potency. The presented data is collated from various studies and direct comparisons should be made with caution due to differing experimental conditions.

Signaling Pathways and Regulatory Networks

AHL-mediated quorum sensing pathways are central to the regulation of gene expression in many Gram-negative bacteria. The canonical pathway involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to their cognate LuxR-type transcriptional regulator. This binding event typically leads to a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, thereby activating or repressing target gene transcription.

In Pseudomonas aeruginosa, a well-studied model organism, the rhl system utilizes C4-HSL as its primary signaling molecule. The RhlI synthase produces C4-HSL, which in turn binds to the RhlR transcriptional regulator. The C4-HSL/RhlR complex then controls the expression of a suite of genes involved in virulence and biofilm formation.[1][2]

However, the signaling is not always exclusive. Cross-talk can occur where a LuxR-type receptor is activated by a non-cognate AHL, albeit often with different efficiency. For instance, the RhlR receptor in P. aeruginosa can also be activated by C6-HSL.[3]

AHL_Signaling_Pathway General AHL-Mediated Quorum Sensing Pathway cluster_bacteria Bacterial Cell LuxI LuxI AHL AHL LuxI->AHL Synthesis LuxR LuxR AHL->LuxR Binding AHL_LuxR_Complex AHL-LuxR Complex AHL->AHL_LuxR_Complex Extracellular_AHL Extracellular AHL Pool AHL->Extracellular_AHL Diffusion LuxR->AHL_LuxR_Complex Target_Genes Target Gene Expression AHL_LuxR_Complex->Target_Genes Activation/ Repression Phenotypic_Response Biofilm Formation, Virulence Factors Target_Genes->Phenotypic_Response

A general AHL signaling pathway.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

AHL-Induced Gene Expression Reporter Assay

This protocol is used to quantify the ability of different AHLs to activate a specific LuxR-type receptor linked to a reporter gene (e.g., GFP or lacZ).

Materials:

  • Bacterial reporter strain (e.g., E. coli expressing the target LuxR homolog and a corresponding reporter plasmid)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics

  • Stock solutions of C4-HSL, C6-HSL, and C8-HSL in a suitable solvent (e.g., DMSO or ethyl acetate)

  • 96-well microplates

  • Microplate reader (for measuring fluorescence or absorbance)

Procedure:

  • Prepare Overnight Culture: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of 0.4-0.6.

  • Prepare AHL Dilutions: Prepare a serial dilution of each AHL stock solution in LB broth to achieve the desired final concentrations. Include a solvent-only control.

  • Assay Setup: Add 180 µL of the subculture to the wells of a 96-well microplate. Add 20 µL of each AHL dilution to the respective wells.

  • Incubation: Incubate the microplate at 37°C for a defined period (e.g., 4-6 hours) with shaking.

  • Measurement: Measure the reporter gene expression (e.g., fluorescence at Ex/Em wavelengths for GFP) and the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Normalize the reporter gene signal by dividing by the OD600 to account for differences in cell density. Plot the normalized reporter signal against the AHL concentration to generate dose-response curves and determine EC50 values.

Reporter_Assay_Workflow Workflow for AHL Reporter Gene Assay Start Start Overnight_Culture Grow overnight culture of reporter strain Start->Overnight_Culture Subculture Subculture to mid-log phase Overnight_Culture->Subculture Setup_Plate Set up 96-well plate: cells + AHLs Subculture->Setup_Plate Prepare_AHLs Prepare serial dilutions of AHLs Prepare_AHLs->Setup_Plate Incubate Incubate at 37°C Setup_Plate->Incubate Measure Measure fluorescence and OD600 Incubate->Measure Analyze Normalize data and calculate EC50 Measure->Analyze End End Analyze->End

Experimental workflow for a reporter gene assay.
Crystal Violet Biofilm Assay

This assay quantifies the ability of different AHLs to promote or inhibit biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • 96-well polystyrene microtiter plates

  • Stock solutions of C4-HSL, C6-HSL, and C8-HSL

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the bacterial strain and adjust the OD600 to a standardized value (e.g., 0.05) in fresh medium.

  • Assay Setup: Add 180 µL of the inoculum to the wells of a 96-well plate. Add 20 µL of different concentrations of each AHL to the respective wells. Include a no-AHL control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Quantification of Virulence Factors

The production of virulence factors such as elastase and pyocyanin in P. aeruginosa can be quantified to assess the impact of different AHLs.

Elastase Assay:

  • Grow P. aeruginosa in the presence of different AHLs.

  • Centrifuge the cultures and collect the cell-free supernatants.

  • Measure elastase activity by adding the supernatant to a solution of Elastin-Congo Red and incubating.

  • The release of the dye, measured by absorbance at 495 nm, is proportional to elastase activity.

Pyocyanin Assay:

  • Grow P. aeruginosa in the presence of different AHLs.

  • Extract pyocyanin from the culture supernatant with chloroform.

  • Back-extract the pyocyanin into an acidic aqueous solution (0.2 N HCl).

  • Measure the absorbance of the pink-to-red solution at 520 nm. The concentration of pyocyanin can be calculated using its molar extinction coefficient.[4]

Conclusion

This guide provides a comparative overview of this compound (C4-HSL) and other short-chain AHLs, supported by quantitative data and detailed experimental protocols. The choice of AHL for research or as a target for therapeutic intervention depends on the specific bacterial system and the biological process under investigation. While C4-HSL is the cognate ligand for the RhlR receptor in P. aeruginosa, other short-chain AHLs like C6-HSL can also modulate the activity of this system, highlighting the potential for cross-talk and the complexity of quorum sensing networks. A thorough understanding of these nuances is critical for the effective design of experiments and the development of novel strategies to combat bacterial pathogenicity.

References

Decoding Bacterial Communication: A Comparative Guide to N-Butyryl-L-homoserine Lactone Derivatives in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of N-Butyryl-L-homoserine lactone (C4-HSL) derivatives reveals critical insights into the modulation of bacterial quorum sensing, a key communication system in many pathogenic bacteria. This guide provides a comparative overview of the agonistic and antagonistic activities of various C4-HSL analogs, supported by experimental data and detailed methodologies for researchers in drug development and microbiology.

This compound (C4-HSL) is a small signaling molecule used by Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, to coordinate collective behaviors like biofilm formation and virulence factor production.[1] This process, known as quorum sensing (QS), is a prime target for the development of novel anti-infective therapies. By designing molecules that either mimic (agonists) or block (antagonists) the action of C4-HSL, researchers can potentially control bacterial pathogenesis.

Comparative Analysis of C4-HSL Derivative Activity

The biological activity of C4-HSL derivatives is primarily assessed by their ability to modulate the activity of the RhlR protein, the cognate receptor for C4-HSL in P. aeruginosa. The following table summarizes the quantitative data on the agonistic and antagonistic effects of various synthetic analogs of C4-HSL. The data is derived from cell-based reporter gene assays.[2][3]

Compound/DerivativeModificationAgonist Activity (% of C4-HSL)Antagonist Activity (% Inhibition)EC50 (µM)IC50 (µM)
This compound (C4-HSL) Natural Ligand 100 - ~10 -
N-Propionyl-L-homoserine lactoneShorter acyl chainReduced->1000-
N-Valeryl-L-homoserine lactoneLonger acyl chainIncreased-~1-
N-Butyryl-L-homocysteine thiolactoneLactone ring modificationReducedSignificant>1000~100
N-(4-Bromophenylacetyl)-L-homoserine lactonePhenyl group on acyl chain-Significant-~50
Triazole-containing analogsIsosteric replacement of amideVaried (agonist & antagonist)VariedVariedVaried
N-α-haloacylated homoserine lactonesHalogen on acyl chainVariedVariedVariedVaried

Key Structure-Activity Relationship Insights

The data reveals several key structural features that govern the activity of C4-HSL derivatives:

  • Acyl Chain Length: The length of the N-acyl chain is a critical determinant of agonistic activity. A slight increase in chain length (e.g., N-Valeryl-L-homoserine lactone) can lead to enhanced potency, while shorter chains significantly reduce activity.[2][3]

  • Lactone Ring Modification: Alterations to the homoserine lactone ring, such as replacing the oxygen with sulfur (homocysteine thiolactone), tend to abolish agonistic activity and can confer antagonistic properties.[4]

  • Acyl Chain Substitutions: The introduction of bulky or electronegative groups on the acyl chain, such as a phenyl or a halogen, can lead to potent antagonistic activity.[1]

  • Amide Bond Bioisosteres: Replacing the amide linkage with bioisosteres like triazoles can result in compounds with a wide range of activities, from potent agonists to strong antagonists, highlighting the synthetic flexibility in designing QS modulators.[5]

Experimental Protocols

The evaluation of C4-HSL derivatives typically involves the use of bacterial reporter strains. These strains are engineered to produce a measurable signal, such as light (bioluminescence) or color (β-galactosidase activity), in response to the activation or inhibition of a specific QS receptor.

Reporter Gene Assay for Agonist and Antagonist Screening

This protocol describes a common method for assessing the activity of C4-HSL analogs using an E. coli reporter strain expressing the RhlR receptor and a reporter gene under the control of an RhlR-dependent promoter.[2][3][6]

Materials:

  • E. coli reporter strain (e.g., containing a plasmid with the rhlR gene and a PrhlA-lux reporter fusion)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • C4-HSL and synthetic derivatives

  • 96-well microplates

  • Luminometer or spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

  • Assay Setup:

    • For Agonist Assay: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate. Add the test compounds at various concentrations. Include a positive control (C4-HSL) and a negative control (vehicle, e.g., DMSO).

    • For Antagonist Assay: Prepare the cell suspension as above. Add a concentration of C4-HSL that gives a submaximal but strong signal (e.g., the EC80 concentration). Then, add the test compounds at various concentrations.

  • Incubation: Incubate the plate at 30°C with shaking for 4-6 hours.

  • Measurement: Measure the reporter signal (e.g., luminescence for a lux-based reporter or absorbance for a lacZ-based reporter). Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis: Normalize the reporter signal to cell density. For agonist assays, plot the normalized signal against the compound concentration to determine the EC50 value. For antagonist assays, plot the percentage of inhibition against the compound concentration to determine the IC50 value.[6]

Visualizing the Pathways

To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.

QuorumSensingPathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C4HSL C4-HSL RhlR RhlR Receptor C4HSL->RhlR Binds Complex RhlR-C4HSL Complex C4HSL->Complex Derivative Derivative Derivative->RhlR Binds (Agonist) or Blocks (Antagonist) RhlR->Complex Forms DNA Promoter DNA Complex->DNA Activates Genes Virulence & Biofilm Genes DNA->Genes Transcription

Caption: Quorum sensing signaling pathway of C4-HSL and its derivatives.

ExperimentalWorkflow start Start culture Prepare Reporter Strain Culture start->culture setup Set up 96-well Plate (Cells + Compounds) culture->setup incubation Incubate at 30°C setup->incubation measure Measure Reporter Signal & Cell Density (OD600) incubation->measure analysis Data Analysis (EC50 / IC50 Calculation) measure->analysis end End analysis->end

Caption: A typical experimental workflow for screening C4-HSL derivatives.

References

Decoding N-Butyryl-L-homoserine Lactone (C4-HSL) Signaling: A Comparative Guide to Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butyryl-L-homoserine lactone (C4-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors. As bacteria multiply, the concentration of C4-HSL increases, and upon reaching a threshold, it binds to transcriptional regulators, triggering a cascade of gene expression that profoundly impacts bacterial physiology, virulence, and biofilm formation. This guide provides a comparative analysis of the downstream targets of C4-HSL signaling, supported by experimental data, detailed protocols for key validation techniques, and visual representations of the underlying molecular pathways and experimental workflows.

C4-HSL Signaling Pathway in Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, C4-HSL is synthesized by the enzyme RhlI and is a crucial component of the hierarchical QS network.[1][2] The primary receptor for C4-HSL is the transcriptional regulator RhlR.[2] The C4-HSL/RhlR complex directly binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade is intricately regulated, often in conjunction with the las QS system, where the LasR protein, activated by its own acyl-homoserine lactone signal (3-oxo-C12-HSL), can upregulate the expression of rhlR and rhlI.[2][3] Furthermore, the function of RhlR can be modulated by other cellular factors, such as the enzyme PqsE, which can enhance the binding of RhlR to some promoters.[3]

Caption: C4-HSL signaling pathway in P. aeruginosa.

Comparative Analysis of C4-HSL Downstream Targets

The following tables summarize quantitative data on the downstream targets of C4-HSL signaling in various bacteria. The data is compiled from RNA-sequencing and quantitative proteomics studies, highlighting the fold change in gene or protein expression in response to C4-HSL.

Table 1: C4-HSL Regulated Genes in Pseudomonas aeruginosa
GeneFunctionFold Change (RNA-seq)Reference
rhlARhamnolipid biosynthesis>10[4]
rhlBRhamnolipid biosynthesis>10[4]
lasBElastase production~2-3[5]
hcnAHydrogen cyanide synthesisVariable (PqsE dependent)[3]
lecALectin production>5[6]
phzA1-G1Phenazine biosynthesisVariable (biofilm vs. planktonic)[7]
rpoSStationary phase sigma factorGrowth phase dependent[6]
Table 2: C4-HSL Regulated Proteins in Pseudomonas aeruginosa (Secretome Analysis)
ProteinFunctionFold Change (Proteomics)Reference
LasB (Elastase)Virulence factorIncreased[8]
RhlARhamnolipid synthesisIncreased[8]
ChiC (Chitinase)Virulence factorIncreased[8]
AprA (Alkaline protease)Virulence factorIncreased[8]
Table 3: C4-HSL Regulated Genes in Other Bacteria
BacteriumGene/PhenotypeRegulation by C4-HSLReference
Serratia marcescensbsmA, bsmBDown-regulated by eugenol (B1671780) (QS inhibitor)[9]
Serratia marcescensSwarming motilityPositively regulated[3]
Serratia marcescensBiofilm formationPositively regulated[10]
Burkholderia cepaciaProtease productionPositively regulated[11]
Burkholderia cepaciaSiderophore productionNegatively regulated[11]

Experimental Protocols for Target Validation

Accurate confirmation of C4-HSL downstream targets relies on robust experimental methodologies. Below are detailed protocols for three key techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This technique is used to identify the direct binding sites of the C4-HSL receptor, RhlR, on a genome-wide scale.

Experimental Workflow for ChIP-Seq

ChIP_Seq_Workflow start Bacterial Culture (with and without C4-HSL) crosslink Cross-linking (Formaldehyde) start->crosslink lysis Cell Lysis & Sonication (DNA fragmentation) crosslink->lysis immunoprecipitation Immunoprecipitation (Anti-RhlR antibody) lysis->immunoprecipitation reverse_crosslink Reverse Cross-linking & DNA purification immunoprecipitation->reverse_crosslink library_prep Sequencing Library Preparation reverse_crosslink->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak calling, motif analysis) sequencing->data_analysis

Caption: Workflow for ChIP-Seq analysis of RhlR binding.

Protocol:

  • Cell Culture and Cross-linking: Grow bacterial cultures to the desired cell density in the presence and absence of a known concentration of C4-HSL. Add formaldehyde (B43269) to the culture to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of a desired size range (typically 200-600 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the RhlR protein. Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound DNA. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the sequencer manufacturer's protocol.

  • Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control. Perform motif analysis on the enriched regions to identify the RhlR binding motif.[12][13]

RNA-Sequencing (RNA-Seq)

RNA-seq provides a comprehensive, quantitative view of the transcriptome, allowing for the identification of genes that are differentially expressed in the presence of C4-HSL.

Experimental Workflow for RNA-Seq

RNA_Seq_Workflow start Bacterial Culture (with and without C4-HSL) rna_extraction Total RNA Extraction start->rna_extraction rrna_depletion Ribosomal RNA (rRNA) Depletion rna_extraction->rrna_depletion cdna_synthesis cDNA Synthesis rrna_depletion->cdna_synthesis library_prep Sequencing Library Preparation cdna_synthesis->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis

Caption: Workflow for RNA-Seq analysis of C4-HSL regulated genes.

Protocol:

  • Cell Culture and RNA Extraction: Grow bacterial cultures as described for ChIP-seq. Extract total RNA from the cells using a reliable RNA extraction kit.

  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the remaining RNA using reverse transcriptase.

  • Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the reference genome or transcriptome. Quantify the expression level of each gene. Use statistical methods to identify genes that are differentially expressed between the C4-HSL-treated and untreated samples.[14][15][16]

Luciferase Reporter Assay

This assay is used to quantify the effect of C4-HSL on the promoter activity of a specific target gene.

Logical Relationship in a Reporter Assay

Reporter_Assay_Logic C4_HSL C4-HSL RhlR RhlR C4_HSL->RhlR binds Promoter Target Promoter RhlR->Promoter activates Luciferase Luciferase Gene Promoter->Luciferase drives expression of Light Light Emission Luciferase->Light produces

Caption: Logical flow of a C4-HSL responsive luciferase reporter assay.

Protocol:

  • Construct Preparation: Clone the promoter region of the target gene upstream of a promoterless luciferase reporter gene in an expression vector.

  • Bacterial Transformation: Transform the reporter construct into a suitable bacterial strain. If the native strain produces C4-HSL, a rhlI mutant strain should be used to avoid background signal.

  • Cell Culture and Induction: Grow the transformed bacteria to a specific density. Induce the cultures with varying concentrations of C4-HSL.

  • Lysis and Substrate Addition: Lyse the bacterial cells to release the luciferase enzyme. Add the appropriate luciferase substrate.

  • Luminescence Measurement: Measure the light output using a luminometer. The intensity of the light is proportional to the activity of the promoter.[17]

This guide provides a foundational understanding of the downstream targets of C4-HSL signaling and the experimental approaches to validate them. The provided data and protocols serve as a valuable resource for researchers investigating bacterial communication and developing novel strategies to combat bacterial virulence.

References

Comparative Transcriptomics of Bacteria With and Without N-Butyryl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic landscape of bacteria in the presence and absence of the quorum-sensing molecule N-Butyryl-L-homoserine lactone (BHL), also known as C4-HSL. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and BHL is a key signaling molecule in many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. Understanding the genetic circuits controlled by BHL is crucial for developing novel anti-virulence and anti-biofilm therapeutics.

The data presented here is primarily derived from a pivotal RNA-sequencing (RNA-seq) study on a clinical isolate of Pseudomonas aeruginosa (E90), which has a naturally occurring mutation in the lasR gene. This genetic background makes the RhlR/BHL quorum-sensing system the dominant regulator of gene expression, providing a clear window into its specific effects. The comparison is drawn between the wild-type E90 strain and its isogenic ΔrhlR mutant, which is incapable of responding to the BHL signal.

Data Presentation: Differentially Expressed Genes

The following tables summarize the genes that are significantly upregulated and downregulated by the RhlR/BHL system. These genes represent potential targets for therapeutic intervention.

Table 1: Genes Upregulated by the RhlR/BHL System
GeneLog2 Fold ChangeAdjusted p-valuePutative Function
rhlA7.9< 0.0001Rhamnosyltransferase chain A (rhamnolipid synthesis)
rhlB7.8< 0.0001Rhamnosyltransferase chain B (rhamnolipid synthesis)
hcnA7.6< 0.0001Hydrogen cyanide synthase
hcnB7.5< 0.0001Hydrogen cyanide synthase
hcnC7.4< 0.0001Hydrogen cyanide synthase
lecA4.5< 0.0001Galactose-binding lectin
chiC4.2< 0.0001Chitinase
aprA3.9< 0.0001Alkaline protease
rhlG3.5< 0.0001Rhamnolipid biosynthesis protein
phzC23.1< 0.0001Phenazine biosynthesis protein
Table 2: Genes Downregulated by the RhlR/BHL System
GeneLog2 Fold ChangeAdjusted p-valuePutative Function
pscA-3.8< 0.001Type III secretion system protein
pcrV-3.5< 0.001Type III secretion system protein
exsC-3.2< 0.001Type III secretion system regulator
fha1-2.9< 0.005Filamentous hemagglutinin
cupA1-2.7< 0.005Fimbrial protein
pilB-2.5< 0.01Type IV pilus assembly protein
narG-2.3< 0.01Nitrate reductase
nirS-2.1< 0.01Nitrite reductase

Experimental Protocols

The following is a summary of the key experimental protocols used to generate the transcriptomic data.

Bacterial Strains and Growth Conditions
  • Strains: The primary strain used was Pseudomonas aeruginosa E90, a lasR mutant clinical isolate from a cystic fibrosis patient. The comparison was made against its constructed deletion mutant, E90 ΔrhlR.

  • Culture Media: Bacteria were grown in LB (Luria-Bertani) broth.

  • Growth Conditions: Overnight cultures were diluted to an optical density at 600 nm (OD600) of 0.05 in fresh LB medium. The cultures were then grown with shaking at 37°C to an OD600 of 2.0, which corresponds to the stationary phase where quorum sensing is highly active.

RNA Isolation and Library Preparation
  • Cell Harvesting: Bacterial cells were harvested from the cultures by centrifugation.

  • RNA Stabilization: The cell pellets were immediately treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic profile.

  • RNA Extraction: Total RNA was extracted using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Ribosomal RNA (rRNA) Depletion: The extracted RNA was depleted of ribosomal RNA using a kit designed for Gram-negative bacteria (e.g., Ribo-Zero rRNA Removal Kit).

  • Library Construction: The rRNA-depleted mRNA was used to construct sequencing libraries with a kit such as the TruSeq Stranded mRNA Library Prep Kit. This involves fragmenting the RNA, synthesizing cDNA, adding sequencing adapters, and PCR amplification.

RNA-Sequencing and Data Analysis
  • Sequencing: The prepared libraries were sequenced on an Illumina platform (e.g., HiSeq or NextSeq) to generate single-end or paired-end reads.

  • Quality Control: The raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed.

  • Read Alignment: The processed reads were aligned to the Pseudomonas aeruginosa reference genome (e.g., PAO1 or a specific reference for the clinical isolate) using a splice-aware aligner like STAR or Bowtie2.

  • Gene Expression Quantification: The number of reads mapping to each annotated gene was counted using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: The raw counts were used to identify differentially expressed genes between the wild-type and ΔrhlR mutant samples. A tool like DESeq2 or edgeR was used for this analysis, which normalizes the data and performs statistical tests to determine significance. Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

Mandatory Visualization

The following diagrams illustrate the BHL signaling pathway and the experimental workflow.

BHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_genes Upregulated Genes BHL_out N-Butyryl-L- homoserine lactone (BHL/C4-HSL) RhlR_inactive RhlR (Inactive) BHL_out->RhlR_inactive Diffusion & Binding RhlI RhlI (Synthase) RhlI->BHL_out Synthesis & Diffusion RhlR_active RhlR-BHL Complex (Active) DNA Target DNA (rhl box) RhlR_active->DNA Binds Promoter rhlAB rhlAB DNA->rhlAB Transcription hcnABC hcnABC DNA->hcnABC aprA aprA DNA->aprA

Caption: The this compound (BHL) signaling pathway in P. aeruginosa.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis culture 1. Bacterial Culture (Wild-Type vs. Mutant) rna_extraction 2. Total RNA Extraction culture->rna_extraction rrna_depletion 3. Ribosomal RNA Depletion rna_extraction->rrna_depletion library_prep 4. cDNA Library Preparation rrna_depletion->library_prep sequencing 5. High-Throughput Sequencing (RNA-seq) library_prep->sequencing qc 6. Quality Control & Trimming sequencing->qc alignment 7. Read Alignment to Reference Genome qc->alignment quantification 8. Gene Expression Quantification alignment->quantification dea 9. Differential Expression Analysis quantification->dea

Caption: A generalized experimental workflow for comparative bacterial transcriptomics.

Safety Operating Guide

Proper Disposal Procedures for N-Butyryl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of N-Butyryl-L-homoserine lactone (C4-HSL), a common signaling molecule used in quorum sensing research. These procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Immediate Safety and Handling

While some safety data sheets (SDS) for deuterated this compound indicate it is not classified as a hazardous substance, others for the non-deuterated compound classify it as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, it is crucial to consider the material hazardous until all information is available and to follow standard precautionary measures for handling laboratory chemicals.[2][3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[1][2][3] Do not eat, drink, or smoke when using this product.[1] Ensure adequate ventilation and wash hands thoroughly after handling.[1][2][3]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[1] For long-term stability, store at -20°C.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound.

PropertyValue
CAS Number 67605-85-0[1][2]
Molecular Formula C₈H₁₃NO₃[2]
Molecular Weight 171.2 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥95%[2][5]
Solubility Approx. 30 mg/mL in DMSO and DMF; Approx. 10 mg/mL in PBS (pH 7.2)[2]
Storage Temperature -20°C[2][5]
Stability ≥ 4 years at -20°C[2][5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the concentration, the nature of the waste (e.g., pure compound, dilute solution, contaminated labware), and local regulations.

Waste Identification and Segregation

Properly identify and classify all waste containing this compound.[6] A laboratory chemical is considered waste when you no longer intend to use it.[7]

  • Solid Waste: Unused or expired pure this compound.

  • Liquid Waste: Solutions containing this compound, including stock solutions (typically in DMSO or DMF) and aqueous experimental solutions.[2]

  • Contaminated Labware: Items such as pipette tips, tubes, gloves, and glassware that have come into contact with the compound.[7][8]

Segregate waste into designated containers. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6][8]

Waste Collection and Labeling

Collect all waste in appropriate, clearly labeled, and sealed chemical waste containers.[6][7][8]

  • Container Choice: Use a suitable, leak-proof container that is compatible with the waste it will hold (e.g., a dedicated carboy for organic solvent solutions).[7][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date, and any associated hazards.[6][7] Do not use abbreviations.[7] Keep the container closed except when adding waste.[7]

Disposal Path

Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines before proceeding.[4][8]

  • High-Concentration or Pure Compound: Waste containing high concentrations of this compound or the pure solid compound should be disposed of as hazardous chemical waste.[7][10] Arrange for pickup and disposal by your institution's licensed waste management service.[6]

  • Low-Concentration Solutions & Small Quantities: While some SDS suggest that smaller quantities can be disposed of with household waste, this must be interpreted within the context of institutional and local regulations.[4] For laboratory settings, it is best practice to collect even dilute solutions for professional disposal.[7][11] Under no circumstances should organic solvent solutions be disposed of down the sink. [7]

  • Contaminated Labware: Non-reusable labware (e.g., pipette tips, tubes) should be placed in a labeled hazardous waste container.[8] Grossly contaminated glassware should be rinsed, with the rinsate collected as hazardous waste, before being cleaned for reuse or disposal.[7][9]

The following diagram outlines the decision-making workflow for proper disposal.

start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type consult_ehs Consult Institutional EHS & Local Regulations waste_type->consult_ehs All Types collect_hw Collect in Labeled Hazardous Waste Container consult_ehs->collect_hw Standard Protocol decontaminate Decontaminate via Inactivation Protocol (See Below) consult_ehs->decontaminate Inactivation Option Available? arrange_pickup Arrange for Professional Waste Disposal collect_hw->arrange_pickup dispose_nonhaz Dispose as Non-Hazardous Aqueous Waste per EHS decontaminate->dispose_nonhaz

Disposal decision workflow for this compound.

Experimental Protocols: Waste Inactivation

For certain waste streams, particularly aqueous solutions, chemical or enzymatic inactivation can be employed to degrade the N-acyl homoserine lactone (AHL) molecule before final disposal.[4] This renders the active molecule inert.

Protocol 1: Chemical Inactivation (Alkaline Hydrolysis)

This method uses a high pH to hydrolyze and open the lactone ring, inactivating the molecule.

Methodology:

  • Preparation: In a designated chemical fume hood, add sodium hydroxide (B78521) (NaOH) to the aqueous AHL waste solution to raise the pH to >12.

  • Incubation: Stir the solution and incubate at room temperature for at least 24 hours to ensure complete hydrolysis of the lactone ring.

  • Neutralization: Slowly add hydrochloric acid (HCl) to neutralize the solution to a pH between 6.0 and 8.0. Verify the final pH with a calibrated meter or pH strips.[4]

  • Final Disposal: Dispose of the neutralized, inactivated solution in accordance with your institution's guidelines for non-hazardous aqueous waste.[4]

Protocol 2: Enzymatic Inactivation

This protocol uses enzymes such as AHL lactonases or acylases to degrade the molecule.[12][13] Porcine kidney acylase I, for instance, has been shown to be effective in deacylating AHLs.[4]

Methodology:

  • Enzyme and Buffer: Select a suitable commercial enzyme (e.g., Porcine kidney acylase I). Prepare a buffer solution appropriate for the enzyme, such as an alkaline buffer (pH 9.0-10.0) for the specified acylase.[4]

  • Reaction: Add the enzyme to the AHL waste solution (e.g., at a concentration of 1 mg/mL). Incubate the mixture. Incubation at room temperature overnight is often effective.[4]

  • Denaturation: After incubation, denature the enzyme by autoclaving the solution.

  • Final Disposal: The autoclaved, inactivated waste can then be disposed of according to standard institutional procedures for non-hazardous biological or aqueous waste.[4]

The diagram below illustrates the two primary pathways for AHL degradation.

cluster_0 Inactivation Pathways cluster_1 Chemical Hydrolysis cluster_2 Enzymatic Degradation AHL This compound (Active Molecule) chem_path High pH (>12) (e.g., NaOH) AHL->chem_path Lactone Ring Cleavage enz_path Enzyme (AHL Acylase or Lactonase) AHL->enz_path Amide or Lactone Cleavage hydrolyzed N-Butyryl-L-homoserine (Inactive) chem_path->hydrolyzed degraded Fatty Acid + HSL (Inactive) enz_path->degraded

References

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